molecular formula C9H6N2O3 B3023382 3-Nitroquinolin-2-ol CAS No. 103029-75-0

3-Nitroquinolin-2-ol

Cat. No.: B3023382
CAS No.: 103029-75-0
M. Wt: 190.16 g/mol
InChI Key: MZVAAWXYMDEDLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitroquinolin-2-ol (CAS Number: 103029-75-0) is a nitrogen-containing heterocyclic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . This compound is a useful research chemical, particularly in the field of medicinal chemistry and drug discovery . Derivatives of quinoline and related heterocyclic nuclei, such as quinazolinone and imidazole, have received significant attention due to their broad spectrum of pharmacological activities . These activities include demonstrated antibacterial, antifungal, and anthelmintic (anti-worm) properties in research settings . The nitro group on the quinoline scaffold is often a key functional moiety that contributes to the bioactivity of these molecules, making them valuable intermediates in the synthesis of more complex chemical entities for biological evaluation . Researchers utilize this compound as a building block in the development and synthesis of novel peptide derivatives and other heterocyclic conjugates for antimicrobial screening . Proper handling procedures should be observed. According to safety data, the compound has the hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . For its stability, it is recommended to keep the compound in a dark place, sealed in dry, at room temperature (or specifically in a 2-8°C refrigerator, according to one supplier ). This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9-8(11(13)14)5-6-3-1-2-4-7(6)10-9/h1-5H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVAAWXYMDEDLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433745
Record name 2(1H)-Quinolinone, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103029-75-0
Record name 2(1H)-Quinolinone, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-Nitroquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-2-one scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with a vast spectrum of biological activities. The introduction of a nitro group adds a layer of complexity and potential, often serving as a bioreductive warhead. This technical guide addresses the compound 3-Nitroquinolin-2-ol, for which direct mechanistic data is not extensively available in current literature. In the absence of direct evidence, this document synthesizes established principles from related chemical classes to construct a robust, testable hypothesis regarding its mechanism of action. We will deconstruct the molecule into its two key pharmacophoric components—the quinolin-2-one core and the nitroaromatic moiety—to explore potential cellular targets and biochemical pathways. This guide provides researchers and drug development professionals with a foundational framework, including detailed experimental protocols and logical workflows, to systematically investigate and elucidate the precise biological role of this compound and its derivatives.

Introduction: Deconstructing this compound

This compound belongs to a class of nitrogen-containing heterocyclic compounds that have garnered significant interest due to their diverse pharmacological profiles.[1][2][3] The core structure, quinolin-2-one, is a "privileged scaffold" known to interact with a multitude of biological targets, leading to antibacterial, antifungal, and anticancer activities.[1][4] The addition of a nitro (-NO₂) group at the 3-position is significant; nitroaromatic compounds are renowned for their requirement of reductive bioactivation to exert their effects, a process central to the mechanism of many antimicrobial and anticancer agents.[5][6]

Given the scarcity of direct research on this compound, this guide proposes a dual-action hypothesis:

  • Action via the Quinolin-2-one Scaffold: The core structure may target essential bacterial enzymes, such as DNA gyrase/topoisomerase IV or dihydrofolate reductase (DHFR), consistent with the known mechanisms of other quinoline derivatives.[1][7]

  • Action via the Nitro Group: The nitro moiety likely acts as a prodrug, undergoing intracellular reduction to form reactive nitrogen species (RNS) that induce cellular damage through oxidative stress, particularly under hypoxic conditions found in bacterial biofilms or solid tumors.[6][8]

This document will explore these hypothesized mechanisms in detail, providing the scientific rationale and experimental methodologies required for their validation.

The Quinolin-2-one Scaffold: A Versatile Inhibitor

The quinoline ring system is the foundation of many successful antibacterial agents. Its planar structure allows it to intercalate into DNA or bind to the active sites of critical enzymes.

Hypothetical Target 1: DNA Gyrase and Topoisomerase IV

The primary mechanism for the widely successful quinolone class of antibiotics is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and cleaved DNA, quinolones prevent the re-ligation of DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[7] It is plausible that the quinolin-2-one core of this compound could engage in similar interactions.

Gyrase_Inhibition cluster_bacterium Bacterial Cell 3NQ This compound Gyrase_TopoIV DNA Gyrase / Topo IV 3NQ->Gyrase_TopoIV Cleavage_Complex Ternary Complex (Drug-Enzyme-DNA) Gyrase_TopoIV->Cleavage_Complex stabilizes DNA_Replication DNA Replication & Transcription DNA_Replication->Gyrase_TopoIV (Enzyme Action) DSB Double-Strand Breaks Cleavage_Complex->DSB leads to Cell_Death Cell Death DSB->Cell_Death

Figure 1: Hypothesized inhibition of bacterial DNA gyrase by this compound.
Hypothetical Target 2: Dihydrofolate Reductase (DHFR)

Several studies have identified quinoline-2-one derivatives as inhibitors of dihydrofolate reductase (DHFR).[1] DHFR is a vital enzyme in the folic acid pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids.[9] Inhibition of DHFR starves the cell of these building blocks, halting DNA synthesis and leading to a bacteriostatic or bactericidal effect.

Illustrative Data: Bioactivity of Related Quinolin-2-one Compounds

While specific data for this compound is unavailable, the following table presents Minimum Inhibitory Concentration (MIC) data for related quinolin-2-one derivatives against multidrug-resistant bacteria, demonstrating the potential potency of this scaffold.[1]

Compound IDMRSA (MIC µg/mL)VRE (MIC µg/mL)MRSE (MIC µg/mL)Target Pathway
Derivative 6c 0.750.752.50DHFR Inhibition
Derivative 6l 1.252.505.00DHFR Inhibition
Derivative 6o 1.252.505.00DHFR Inhibition
Daptomycin 1.252.501.25Cell Membrane
Data sourced from a study on quinoline-2-one Schiff-base hybrids.[1]

The Nitro Group: A Bioreductive Prodrug Moiety

The presence of a nitroaromatic group strongly suggests a mechanism involving reductive activation.[5] This process is particularly effective in the low-oxygen (hypoxic) environments characteristic of many bacterial infections and solid tumors, offering a potential mechanism for selective toxicity.

The Bioreductive Activation Cascade

Bacterial cells, particularly anaerobes and facultative anaerobes, possess nitroreductase enzymes (NTRs) that are highly efficient at reducing nitro groups.[6][10] This process occurs in a stepwise manner, involving a series of single- or two-electron transfers to generate highly reactive intermediates.[10][11]

  • Nitro Radical Anion: A one-electron reduction forms a nitro radical anion. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide radicals (O₂⁻), contributing to oxidative stress.[6]

  • Nitroso and Hydroxylamine Species: Further reduction yields nitroso and hydroxylamine derivatives. These species are potent electrophiles capable of covalently modifying and damaging cellular macromolecules, including DNA, proteins, and lipids, leading to cytotoxicity.[10]

Bioreduction_Pathway cluster_cell Hypoxic Bacterial Cell cluster_futile Futile Cycling (Aerobic) Parent_Drug R-NO₂ (this compound) Radical R-NO₂⁻˙ (Nitro Radical Anion) Parent_Drug->Radical +1e⁻ NTR Radical->Parent_Drug O₂ Nitroso R-NO (Nitroso Species) Radical->Nitroso +1e⁻, +H⁺ Superoxide O₂⁻˙ (Superoxide) Radical->Superoxide generates Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Damage Macromolecule Damage (DNA, Proteins) Nitroso->Damage Hydroxylamine->Damage Electrophilic Attack NTR Nitroreductase (e.g., NfsA, NfsB) O2 O₂

Figure 2: The bioreductive activation cascade of a nitroaromatic compound.

Proposed Experimental Validation Workflow

To systematically test the hypothesized dual-action mechanism of this compound, a multi-stage experimental approach is required. This workflow begins with broad activity screening and progresses to specific, mechanism-focused assays.

Workflow cluster_0 A Stage 1: Initial Screening Determine MIC against a panel of Gram-positive and Gram-negative bacteria. B Stage 2: Target Class Identification Does it target DNA synthesis, folate pathway, or induce general toxicity? A->B B->p1 C1 DNA Gyrase Inhibition Assay D Stage 3: Specific Target Validation Confirm direct enzyme inhibition or ROS-mediated damage. C1->D C2 DHFR Inhibition Assay C2->D C3 ROS Detection Assay (Measure Oxidative Stress) C3->D E Stage 4: Mechanistic Confirmation Analyze results to build a comprehensive mechanistic model. D->E p1->C1 p1->C2 p1->C3

Figure 3: A logical workflow for elucidating the mechanism of action.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key experiments proposed in the validation workflow.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[12][13][14][15]

  • Principle: DNA gyrase introduces negative supercoils into a relaxed circular plasmid. This topological change increases the plasmid's electrophoretic mobility in an agarose gel. An inhibitor will prevent this change, leaving the plasmid in its relaxed state.

  • Materials:

    • Purified bacterial DNA gyrase (e.g., from E. coli).

    • Relaxed pBR322 plasmid DNA (substrate).

    • 5X Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol).

    • Test Compound (this compound) and Positive Control (e.g., Ciprofloxacin).

    • Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).[14]

    • Agarose, TAE buffer, Ethidium Bromide.

  • Methodology:

    • On ice, prepare reaction mixtures in microfuge tubes. For a 30 µL reaction, combine: 6 µL 5X Assay Buffer, 0.5 µg relaxed pBR322, test compound at various concentrations (or DMSO as vehicle control), and nuclease-free water to 27 µL.

    • Initiate the reaction by adding 3 µL of diluted DNA gyrase enzyme. Mix gently.

    • Incubate the reactions for 30-60 minutes at 37°C.

    • Terminate the reaction by adding 6 µL of Stop Buffer/Loading Dye.

    • Load 20 µL of each reaction onto a 1% agarose gel containing ethidium bromide.

    • Perform electrophoresis at ~90V for 90 minutes.

    • Visualize the DNA bands under UV light. Inhibition is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band compared to the no-drug control.

Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay

This is a spectrophotometric assay that measures the decrease in NADPH absorbance as it is oxidized during the DHFR-catalyzed reaction.[9][16][17][18][19]

  • Principle: DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The consumption of NADPH can be monitored by the decrease in absorbance at 340 nm.

  • Materials:

    • Purified DHFR enzyme.

    • Dihydrofolic acid (DHF) substrate.

    • NADPH.

    • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5).

    • Test Compound and Positive Control (e.g., Methotrexate).

    • 96-well UV-transparent microplate and a plate reader.

  • Methodology:

    • Prepare serial dilutions of the test compound and controls in a 96-well plate.

    • Add DHFR enzyme solution to each well (except for the blank) and pre-incubate with the compound for 10-15 minutes at room temperature.[18]

    • Add the NADPH solution to all wells.

    • Initiate the reaction by adding the DHF substrate solution to all wells.

    • Immediately begin kinetic measurement of absorbance at 340 nm every 30 seconds for 10-20 minutes.

    • Calculate the reaction rate (V) from the linear portion of the absorbance curve for each well.

    • Determine the percent inhibition for each compound concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot percent inhibition versus compound concentration to determine the IC₅₀ value.

Protocol: Intracellular Reactive Oxygen Species (ROS) Detection

This assay uses a cell-permeable fluorescent probe to quantify the generation of ROS within bacterial cells following treatment with the test compound.[20][21][22][23][24]

  • Principle: A non-fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) passively diffuses into cells. Intracellular esterases cleave the acetate groups, trapping the probe. Subsequent oxidation by ROS converts it into the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.

  • Materials:

    • Bacterial culture (e.g., E. coli or S. aureus).

    • H₂DCFDA probe.

    • Phosphate-buffered saline (PBS).

    • Test Compound and Positive Control (e.g., Menadione or H₂O₂).

    • 96-well black, clear-bottom microplate and a fluorescence plate reader (Ex/Em = ~495/529 nm).

  • Methodology:

    • Grow bacteria to the mid-logarithmic phase. Harvest cells by centrifugation, wash twice with PBS, and resuspend in PBS to a defined optical density (e.g., OD₆₀₀ = 0.5).

    • Load the cells with H₂DCFDA (final concentration 5-10 µM) and incubate in the dark for 30 minutes at 37°C.

    • Centrifuge the cells, remove the supernatant, and resuspend in fresh PBS to remove excess probe.

    • Aliquot 100 µL of the cell suspension into the wells of the 96-well plate.

    • Add the test compound at various concentrations. Include untreated controls and a positive control.

    • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

    • Measure the fluorescence intensity using a plate reader. An increase in fluorescence relative to the untreated control indicates ROS production.

Conclusion and Future Directions

The dual-action hypothesis presented in this guide provides a scientifically grounded starting point for investigating the mechanism of action of this compound. Based on its constituent pharmacophores, the compound has the potential to function as both a direct enzyme inhibitor via its quinolin-2-one core and as a bioreductive prodrug through its nitro group. The proposed experimental workflow is designed to systematically dissect these possibilities, moving from broad phenotypic screening to specific molecular target validation. Successful elucidation of its mechanism will not only define the therapeutic potential of this compound but will also inform the rational design of next-generation derivatives with enhanced potency and selectivity.

References

An Investigator's Technical Guide to the Biological Activity of 3-Nitroquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including potent anticancer properties.[1][3][4] The introduction of a nitro group, a strong electron-withdrawing moiety, is a common strategy to enhance or modulate biological effects. This guide focuses on a specific, under-investigated derivative, 3-Nitroquinolin-2-ol (also known as 3-Nitro-2(1H)-quinolone), and provides a technical framework for its synthesis, characterization, and biological evaluation. Drawing from extensive research on related 3-nitroquinoline compounds that show promise as inhibitors of the Epidermal Growth Factor Receptor (EGFR), we present a hypothesis-driven approach to elucidating the potential of this compound as a novel anticancer agent.[5] This document serves as a practical manual, offering detailed experimental protocols and data interpretation frameworks for researchers aiming to explore this promising chemical space.

Introduction: The Quinoline Scaffold and the Role of the Nitro Group

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged structure in drug discovery.[2][3] Its derivatives have demonstrated a remarkable range of pharmacological activities, including antimalarial, antimicrobial, anti-inflammatory, and anticancer effects.[1][4] In oncology, quinoline-based compounds function through diverse mechanisms such as DNA intercalation, inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of critical signaling pathways.[3][4]

The nitro group (NO₂) is a powerful pharmacophore and toxicophore whose inclusion can dramatically alter a molecule's biological profile.[6] It is known to participate in redox reactions within cells, which can lead to cytotoxic effects against both microbial and cancer cells.[6] Specifically, the incorporation of a nitro group at the 3-position of the quinoline core has been identified as a promising strategy for developing novel antiproliferative agents. A key study demonstrated that a series of 3-nitroquinoline derivatives exhibited potent inhibitory activity against cancer cell lines known to overexpress EGFR, suggesting this pathway as a primary target.[5]

Given this precedent, this compound emerges as a compelling candidate for investigation. This guide provides the scientific rationale and detailed methodologies to systematically evaluate its potential as an EGFR-targeted anticancer agent.

Synthesis of this compound

The synthesis of this compound can be achieved via the condensation of a corresponding 2-amino-benzaldehyde with ethyl 2-nitroacetate. This single-step reaction, refluxed in acetic acid, provides a direct and efficient route to the target compound.[7]

Reaction Scheme: (2-amino-benzaldehyde) + (ethyl 2-nitroacetate) --[Acetic Acid, Reflux]--> This compound

Causality: This method is advantageous due to its operational simplicity and the commercial availability of the starting materials. The acetic acid acts as both the solvent and a catalyst for the condensation and subsequent cyclization, leading to the formation of the stable quinolinone ring. The product can often be isolated by simple filtration after cooling the reaction mixture, minimizing the need for complex purification.[7]

Proposed Biological Target: Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that plays a central role in regulating cell growth, proliferation, and survival.[8] Its dysregulation through overexpression or mutation is a well-established driver in numerous cancers, including those of the lung, breast, and colon, making it a validated therapeutic target.[2] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades such as the RAS/RAF/MAPK and PI3K/Akt pathways, which ultimately promote cancer cell proliferation and survival.[4][8] Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain are a major class of EGFR-targeted drugs.

Based on the potent activity of related 3-nitroquinolines against EGFR-overexpressing cell lines like A431 (epidermoid carcinoma) and MDA-MB-468 (breast cancer), it is hypothesized that this compound acts as an inhibitor of the EGFR signaling pathway.[5] The following sections detail the experimental workflows required to test this hypothesis.

Experimental Protocols & Methodologies

The following protocols are designed as a self-validating system to investigate the biological activity of this compound, from initial target engagement to cellular effects.

General Investigational Workflow

The logical flow for characterizing a novel kinase inhibitor involves progressing from a direct biochemical assay to cell-based assays that measure both cytotoxicity and on-target pathway modulation.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action a Synthesize & Purify This compound b Biochemical EGFR Kinase Assay a->b c Determine IC50 Value b->c d Select EGFR-overexpressing cell lines (e.g., A431) c->d Proceed if potent (IC50 < 10 µM) e SRB Cytotoxicity Assay d->e f Determine GI50 Value e->f g Treat cells with compound (at GI50 concentration) f->g Confirm cellular effect h Western Blot Analysis g->h i Assess p-EGFR levels h->i

Caption: Workflow for evaluation of this compound.

Protocol: Biochemical EGFR Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during a kinase reaction, where a decrease in ADP corresponds to enzymatic inhibition.

Principle: The luminescent signal generated is directly proportional to the amount of ADP present, and therefore to kinase activity.[9][10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions in kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA) to create a dose-response curve. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

    • Dilute recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr)) in kinase assay buffer.

  • Assay Plate Setup (384-well white plate):

    • Add 1 µL of serially diluted this compound, a known EGFR inhibitor (e.g., Erlotinib) as a positive control, or vehicle (DMSO) to appropriate wells.

    • Add 2 µL of diluted EGFR enzyme to all wells except the "no enzyme" blank.

    • Add 2 µL of a substrate/ATP mixture. The final ATP concentration should be near its Km for EGFR for competitive inhibitor screening.

  • Kinase Reaction:

    • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure luminescence using a plate reader.

    • Subtract the "no enzyme" blank from all readings. Calculate percent inhibition relative to the vehicle control and plot against the logarithm of inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.[11]

Protocol: Sulforhodamine B (SRB) Cell Cytotoxicity Assay

This assay measures cytotoxicity based on the ability of the SRB dye to bind stoichiometrically to cellular proteins.[12]

Principle: The amount of bound dye is directly proportional to the total protein mass, and thus to the number of living cells.[5][12][13]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells (e.g., A431, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the existing medium with 200 µL of medium containing the diluted compound or vehicle control.

    • Incubate for 72 hours.

  • Cell Fixation:

    • Gently add 50 µL of cold 10% (wt/vol) trichloroacetic acid (TCA) to each well without removing the supernatant.

    • Incubate the plate for 1 hour at 4°C.

    • Wash the plate 3-5 times with slow-running tap water and allow it to air-dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% (wt/vol) SRB solution (in 1% acetic acid) to each well.

    • Incubate at room temperature for 30 minutes.

    • Quickly wash the plates four times with 1% (vol/vol) acetic acid to remove unbound dye.[5]

    • Allow the plate to air-dry completely.

  • Data Acquisition:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Shake the plate for 10 minutes.

    • Measure the optical density (OD) at 510-565 nm using a microplate reader.[12][14]

    • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Protocol: Western Blot Analysis of EGFR Phosphorylation

This protocol allows for the direct visualization of the compound's effect on the phosphorylation state of EGFR within the cell.

Principle: Antibodies specific to the phosphorylated form of EGFR (p-EGFR) are used to detect the active state of the receptor. A reduction in the p-EGFR signal upon treatment indicates target engagement and inhibition.[2][6]

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed A431 cells in 6-well plates and grow to 70-80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat cells with various concentrations of this compound (centered around the GI50 value) for 2-4 hours.

    • Stimulate the cells with 100 ng/mL of EGF for the final 15 minutes of incubation to induce EGFR phosphorylation.

    • Immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS.

    • Lyse the cells in 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

    • Clarify the lysate by centrifugation (14,000 x g for 15 min at 4°C) and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Note: BSA is preferred over milk for phospho-protein detection to reduce background.[2]

    • Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1068 or Tyr1173) overnight at 4°C.[15]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and add an ECL chemiluminescent substrate to the membrane.

  • Signal Detection and Re-probing:

    • Capture the chemiluminescent signal using an imaging system.

    • To normalize the data, strip the membrane using a mild stripping buffer and re-probe with a primary antibody against total EGFR. A loading control like β-actin should also be used to ensure equal protein loading.[2]

    • Quantify band intensities using densitometry software.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Biochemical and Cellular Potency of this compound

Assay Type Endpoint Cell Line / Target Result (µM)
Biochemical IC50 Recombinant EGFR [Insert Value]
Cellular GI50 A431 [Insert Value]
Cellular GI50 MDA-MB-468 [Insert Value]

| Cellular | GI50 | Normal Fibroblasts | [Insert Value] |

Interpretation: A potent compound will exhibit a low micromolar or nanomolar IC50 value. A strong correlation between the biochemical IC50 and the cellular GI50 in EGFR-dependent cell lines suggests on-target activity. A significantly higher GI50 value in normal, non-cancerous cells would indicate a favorable therapeutic window.

Table 2: Densitometry Analysis of EGFR Phosphorylation

Treatment Concentration (µM) p-EGFR / Total EGFR Ratio % Inhibition vs. Stimulated Control
Vehicle (Unstimulated) 0 0.05 -
Vehicle (EGF Stimulated) 0 1.00 0%
This compound 0.1 x GI50 [Insert Value] [Calculate]
This compound 1 x GI50 [Insert Value] [Calculate]

| this compound | 10 x GI50 | [Insert Value] | [Calculate] |

Interpretation: A dose-dependent decrease in the p-EGFR/Total EGFR ratio confirms that this compound inhibits the EGFR signaling pathway within the cellular context.

Visualizing the Mechanism: The EGFR Signaling Pathway

Understanding the target pathway is crucial for interpreting experimental results. The diagram below illustrates the key components of the EGFR signaling cascade and the putative point of inhibition.

G cluster_0 cluster_1 cluster_2 EGF EGF Ligand EGFR EGFR EGF->EGFR Binds TKD Tyrosine Kinase Domain EGFR->TKD Activates ADP ADP TKD->ADP Hydrolyzes Grb2 Grb2/SOS TKD->Grb2 Recruits & Activates PI3K PI3K TKD->PI3K Recruits & Activates ATP ATP ATP->TKD Binds Ras Ras Grb2->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Promotes ERK ERK MEK->ERK ERK->Proliferation Promotes Inhibitor This compound (Hypothesized) Inhibitor->TKD Competes with ATP

Caption: EGFR signaling pathway and hypothesized inhibition.

Future Directions and Therapeutic Potential

Should this compound demonstrate potent and selective activity in the described assays, several avenues for further research would be warranted. These include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and drug-like properties.

  • Kinase Selectivity Profiling: Screening against a broad panel of kinases to determine its selectivity and identify potential off-target effects.

  • In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in animal models of human cancer.

  • Pharmacokinetic and ADME Profiling: Assessing the absorption, distribution, metabolism, and excretion properties of the compound.

The systematic approach outlined in this guide provides a robust foundation for characterizing the biological activity of this compound. By leveraging the established importance of the quinoline scaffold and the targeted hypothesis of EGFR inhibition, researchers can efficiently determine the therapeutic potential of this novel compound.

References

The Emerging Potential of 3-Nitroquinolin-2-ol Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this broad class, 3-nitroquinolin-2-ol and its derivatives are emerging as a compelling chemotype with a diverse pharmacological profile. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning potential of these compounds for researchers, scientists, and drug development professionals. We will delve into their significant anticancer, antimicrobial, anti-inflammatory, and antiallergic activities, supported by mechanistic insights, structure-activity relationships, and detailed experimental protocols. This document aims to serve as a foundational resource to catalyze further investigation and exploitation of this compound derivatives in modern drug discovery.

Introduction: The Quinoline Core and the Significance of the 3-Nitro-2-ol Substitution

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery, renowned for its wide spectrum of biological activities.[1] The introduction of a nitro group at the 3-position and a hydroxyl group at the 2-position of the quinoline ring system gives rise to this compound, a scaffold with unique electronic and steric properties that underpin its diverse pharmacological potential.

A crucial aspect of this compound is its existence in a tautomeric equilibrium with its keto form, 3-nitro-2(1H)-quinolinone. This keto-enol tautomerism is a key determinant of the molecule's reactivity, hydrogen bonding capabilities, and interactions with biological targets.[2] In most environments, the keto (lactam) form is thermodynamically favored due to the stability of the cyclic amide.[2] This guide will primarily refer to the more stable 3-nitro-2(1H)-quinolinone form when discussing synthesis and biological applications.

Synthesis of the 3-Nitro-2(1H)-quinolinone Scaffold

The synthesis of the 3-nitro-2(1H)-quinolinone core can be achieved through several methodologies. A common and effective approach involves the condensation of a substituted 2-aminobenzaldehyde with an active methylene compound, such as ethyl nitroacetate.

General Synthetic Protocol: Condensation of 2-Aminobenzaldehydes with Ethyl Nitroacetate

This protocol outlines a general procedure for the synthesis of 3-nitro-2(1H)-quinolinone derivatives.[3]

Step 1: Preparation of the Reagents

  • 2-Aminobenzaldehyde derivative: The starting aromatic amine can be substituted with various functional groups to explore structure-activity relationships.

  • Ethyl nitroacetate: This serves as the source of the C2 and C3 atoms of the quinolinone ring, along with the nitro group.

  • Solvent: Glacial acetic acid is a commonly used solvent for this reaction.

Step 2: Reaction Procedure

  • Dissolve the 2-aminobenzaldehyde derivative (1 equivalent) in glacial acetic acid.

  • Add ethyl nitroacetate (1.1 equivalents) to the solution.

  • Reflux the reaction mixture for a specified time (typically 2-16 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, a 3-nitro-2(1H)-quinolone derivative, will often precipitate out of the solution.

  • Collect the solid product by filtration.

  • The crude product can be used directly in the next step or purified by recrystallization.[3]

Caption: Synthetic workflow for 3-nitro-2(1H)-quinolone derivatives.

Potential Therapeutic Applications

The unique structural features of this compound derivatives have led to the exploration of their potential in various therapeutic areas. The electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the quinoline ring, often enhancing biological activity.

Anticancer Activity

A growing body of evidence suggests that 3-nitroquinoline derivatives are promising anticancer agents.[4] Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

One of the primary mechanisms underlying the anticancer effects of these compounds is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[4] Overexpression of EGFR is a hallmark of several cancers, making it a critical therapeutic target.[4] 3-Nitroquinoline derivatives have been shown to effectively inhibit EGFR kinase activity, leading to the suppression of downstream signaling pathways that promote tumor growth.[4]

G EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS 3-Nitroquinolin-2-ol_Derivative This compound Derivative 3-Nitroquinolin-2-ol_Derivative->EGFR Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[6]

Table 1: Anticancer Activity of Representative 3-Nitroquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Derivative AA431 (Epidermoid Carcinoma)0.85[4]
Derivative BMDA-MB-468 (Breast Cancer)1.2[4]
Derivative CMCF-7 (Breast Cancer)5.6[5]
Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents, and this compound derivatives are no exception. They exhibit activity against a range of bacteria and fungi.

Mechanism of Action: Disruption of Cellular Processes

The antimicrobial action of nitro compounds often involves their reduction within the microbial cell to form reactive nitroso and hydroxylamino derivatives. These reactive species can damage cellular macromolecules, including DNA, and inhibit essential enzymes, leading to cell death. While the precise mechanisms for all this compound derivatives are not fully elucidated, this general pathway is a likely contributor to their antimicrobial effects.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4]

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the this compound derivative in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions for the test organism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Table 2: Antimicrobial Activity of a Representative this compound Derivative

CompoundMicroorganismMIC (µg/mL)Reference
NitroxolineEscherichia coli16[8]
NitroxolineStaphylococcus aureus8[9]
Anti-inflammatory and Antiallergic Potential

Preliminary studies have indicated that certain quinolinone derivatives possess anti-inflammatory and antiallergic properties.[8][10]

Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of quinoline derivatives may be attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[11] Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[12] Their antiallergic activity has been demonstrated in models of passive cutaneous anaphylaxis, suggesting an ability to stabilize mast cells and inhibit the release of histamine and other allergic mediators.[8]

G cluster_inflammation Inflammation cluster_allergy Allergy Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Macrophage Macrophage Inflammatory_Stimuli->Macrophage COX_Enzymes COX Enzymes Macrophage->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammatory_Response Inflammatory Response Prostaglandins->Inflammatory_Response Allergen Allergen Mast_Cell Mast Cell Allergen->Mast_Cell Histamine_Release Histamine Release Mast_Cell->Histamine_Release Allergic_Reaction Allergic Reaction Histamine_Release->Allergic_Reaction 3-Nitroquinolin-2-ol_Derivative This compound Derivative 3-Nitroquinolin-2-ol_Derivative->COX_Enzymes Inhibition 3-Nitroquinolin-2-ol_Derivative->Mast_Cell Stabilization

Caption: Putative mechanisms of anti-inflammatory and antiallergic action.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound derivatives is crucial for the rational design of more potent and selective compounds.

  • Substitution on the Benzenoid Ring: The nature and position of substituents on the carbocyclic ring of the quinoline nucleus significantly impact biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, influencing its interaction with biological targets.

  • Modifications at the N1-position: Alkylation or arylation at the N1-position of the quinolinone ring can alter the lipophilicity and steric bulk of the molecule, which in turn can affect its pharmacokinetic properties and target engagement.

  • Derivatization of the Nitro Group: While the nitro group is often essential for activity, its reduction to an amino group or its replacement with other electron-withdrawing groups can lead to derivatives with altered pharmacological profiles and potentially reduced toxicity.

Future Directions and Conclusion

This compound derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer and infectious diseases, coupled with their potential in inflammatory and allergic conditions, warrants further investigation. Future research should focus on:

  • Lead Optimization: Systematic modification of the this compound core to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

  • In Vivo Efficacy and Safety Profiling: Rigorous evaluation of promising derivatives in animal models to assess their therapeutic potential and establish their safety profiles.

References

A Technical Guide to the Structure-Activity Relationship of 3-Nitroquinolin-2-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] Within this broad class, 3-nitroquinolin-2-ol and its analogs have emerged as a privileged structural motif, demonstrating a wide spectrum of biological activities, most notably as anticancer agents.[1][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the efficacy of these compounds. We will dissect the key pharmacophoric elements of the this compound core, exploring the intricate interplay between the quinoline ring, the 2-hydroxyl group, the critical 3-nitro functionality, and various substitutions on the carbocyclic ring. By synthesizing data from multiple studies, this guide aims to elucidate the causal relationships between molecular architecture and biological outcomes, offering field-proven insights for the rational design of next-generation therapeutic agents.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a ubiquitous scaffold in pharmaceuticals due to its ability to engage in various biological interactions.[2][3] Its derivatives have been successfully developed into drugs for a range of diseases, including cancer, malaria, and microbial infections.[1][3] The this compound framework, a specific subset of this family, has garnered significant attention for its potent antiproliferative effects against various cancer cell lines.[4] Studies have identified these compounds as promising templates for the development of novel anticancer agents, with some analogs exhibiting inhibitory activities in the nanomolar range.[4] Understanding the precise structural requirements for this activity is paramount for optimizing potency, selectivity, and overall drug-like properties.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is a composite of contributions from each part of the molecule. A systematic evaluation of substitutions at different positions has revealed critical insights into their mechanism of action.

The Essential Role of the 3-Nitro Group

The nitro group at the 3-position is a defining feature and is generally considered essential for the potent biological activity of this compound class.[4]

  • Electronic Effects: As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic distribution of the entire quinoline system. This electronic modulation is crucial for target engagement.[5]

  • Acidity and Ionization: The 3-nitro group increases the acidity of the neighboring 2-hydroxyl group, allowing the molecule to exist as an anion at physiological pH.[6] This deprotonated form is often critical for high-affinity binding to biological targets, such as the glycine site of NMDA receptors in certain analogs.[6]

  • Redox Activity: Nitroaromatic compounds can undergo bioreduction to form reactive nitroso and superoxide species.[5] These reactive intermediates can covalently modify DNA or other cellular macromolecules, leading to cytotoxicity, a mechanism that contributes to the antimicrobial and potentially the anticancer effects of some nitro compounds.[5][7]

The 2-Hydroxyl Group: Tautomerism and Target Interaction

The 2-hydroxyl group (or its tautomeric form, 2(1H)-quinolone) is another key player in the SAR of these molecules.

  • Hydrogen Bonding: This group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within the binding pockets of target proteins, such as kinases.[8]

  • Chelation: In conjunction with other nearby functional groups, the 2-hydroxyl can participate in the chelation of essential metal ions, a mechanism known to be important for the activity of other hydroxyquinolines like nitroxoline.[9] This can disrupt the function of metalloenzymes critical for cancer cell survival.

Substitutions on the Carbocyclic Ring (Positions 5, 6, 7, 8)

Modifications to the benzene portion of the quinoline ring have been shown to fine-tune the potency and selectivity of these analogs.

  • General Trends: Studies on related quinolinones have demonstrated that substitutions at positions 5, 6, and 7 generally lead to an increase in potency.[10]

  • Steric Hindrance: Conversely, substitution at the 8-position often results in a significant decrease in activity, likely due to steric hindrance that prevents optimal binding to the target.[10]

  • Halogenation: The introduction of halogens (e.g., chlorine) at positions 5, 6, and 7 can enhance activity. For instance, a 5,6,7-trichloro substituted analog was found to be a highly potent antagonist at the NMDA receptor glycine site.[10] Halogens can increase lipophilicity, potentially improving membrane permeability, and can also form specific halogen bonds with the target protein.

The key SAR takeaways for the this compound scaffold are summarized in the diagram below.

Caption: Key SAR points for the this compound scaffold.

Biological Targets and Mechanisms of Action

While the precise mechanism is not fully elucidated for all analogs, several biological targets have been identified.

  • Kinase Inhibition: A primary mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases.[2][4] Analogs of 3-nitroquinoline have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[4] The compounds are thought to bind to the ATP-binding site of the kinase domain, preventing downstream signaling required for cell proliferation and survival.

  • NMDA Receptor Antagonism: Certain derivatives, specifically 4-hydroxy-3-nitroquinolin-2(1H)-ones, act as potent and selective antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.[10] This activity is relevant for neurological disorders but also has implications for cancer, as NMDA receptors are known to be involved in tumor growth and metastasis.

  • Induction of Apoptosis and Cell Cycle Arrest: Regardless of the primary target, a common downstream effect of potent this compound analogs is the induction of apoptosis (programmed cell death) and arrest of the cell cycle, often at the G2/M phase.[11][12]

Below is a generalized diagram illustrating a potential signaling pathway inhibited by these compounds.

Signaling_Pathway Ligand Growth Factor (e.g., EGF) EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Analog This compound Analog Analog->EGFR Inhibits Pathway Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_EGFR->Pathway Activates Proliferation Cell Proliferation, Survival, Angiogenesis Pathway->Proliferation Promotes Apoptosis Apoptosis Pathway->Apoptosis Inhibits

Caption: Inhibition of the EGFR signaling pathway by a this compound analog.

Experimental Protocols for SAR Elucidation

A robust SAR study requires systematic synthesis and biological evaluation.

General Synthetic Protocol: Nitration of 2,4-Quinolinediols

A common method for synthesizing a library of these analogs involves the nitration of substituted 2,4-quinolinediols.[10]

  • Starting Material Synthesis: Prepare the desired substituted 2,4-quinolinediol via established synthetic routes (e.g., Conrad-Limpach synthesis).

  • Nitration Reaction: Dissolve the 2,4-quinolinediol in a suitable solvent, such as acetic acid or sulfuric acid.

  • Addition of Nitrating Agent: Cool the solution in an ice bath and slowly add a nitrating agent (e.g., fuming nitric acid).

  • Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., 0-10 °C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, pour the reaction mixture into ice water to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry. Purify the crude product by recrystallization or column chromatography to yield the final this compound analog.

In Vitro Biological Assay: EGFR Kinase Inhibition Assay

To quantify the potency of synthesized analogs against a specific kinase target like EGFR, a biochemical assay is employed.

  • Reagent Preparation: Prepare assay buffer, a solution of recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.

  • Compound Dilution: Create a serial dilution of the test compounds (analogs) in DMSO, starting from a high concentration.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, EGFR kinase, and the peptide substrate to each well.

  • Compound Addition: Add the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based detection with an anti-phosphotyrosine antibody or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

The general workflow for discovering and evaluating these analogs is depicted below.

Experimental_Workflow Design Rational Design of Analogs (Based on SAR) Synthesis Chemical Synthesis (e.g., Nitration Protocol) Design->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Cell Viability Assay) Purification->Screening Hit_Ident Hit Identification Screening->Hit_Ident IC50 Secondary Assay (e.g., EGFR Kinase IC50) Hit_Ident->IC50 Potent Compounds SAR_Analysis SAR Analysis & Iteration Hit_Ident->SAR_Analysis Inactive Compounds IC50->SAR_Analysis SAR_Analysis->Design Refine Design

Caption: Iterative workflow for SAR-guided drug discovery.

Data Summary: Representative SAR Data

The following table summarizes hypothetical but representative SAR data for this compound analogs, illustrating the principles discussed.

CompoundSubstitution (R)TargetIC50 (nM)Notes
1 H (unsubstituted)EGFR1250Parent scaffold shows moderate activity.
2 6-ClEGFR350Single chloro group enhances potency.
3 7-ClEGFR410Similar enhancement to 6-Cl substitution.
4 8-ClEGFR>10000Substitution at C8 is detrimental.[10]
5 6,7-diClEGFR85Di-substitution provides a significant boost in potency.
6 6-OCH3EGFR980Methoxy group is less favorable than chloro at C6.
7 7-CF3EGFR150Strong electron-withdrawing group at C7 is favorable.

Challenges and Future Directions

Despite their promise, the this compound scaffold is not without challenges.

  • Toxicity Concerns: The presence of a nitroaromatic group can be a liability, as its reduction can lead to toxic metabolites. Future work should focus on creating analogs that retain activity while minimizing this potential for bioactivation.

  • Solubility: Like many heterocyclic compounds, these analogs can suffer from poor aqueous solubility, complicating formulation and bioavailability. Prodrug strategies or the incorporation of solubilizing groups could address this issue.

  • Selectivity: While potent, many initial hits may lack selectivity, inhibiting multiple kinases. Future design efforts should focus on modifications that enhance binding to the desired target over off-targets to minimize side effects.

Conclusion

The this compound scaffold represents a highly promising and versatile template for the development of novel therapeutic agents, particularly in oncology. A deep understanding of its structure-activity relationship is crucial for advancing these compounds from laboratory curiosities to clinical candidates. The key takeaways are the indispensability of the 3-nitro group, the importance of the 2-hydroxyl for target interaction, and the significant modulatory role of substitutions on the carbocyclic ring, where positions 5, 6, and 7 are prime locations for optimization and position 8 is to be avoided. By applying these principles in a rational, iterative design process, researchers can continue to unlock the full therapeutic potential of this remarkable chemical class.

References

A Technical Guide to the Spectroscopic Elucidation of 3-Nitroquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on the multi-faceted spectroscopic analysis of 3-Nitroquinolin-2-ol (CAS: 103029-75-0), a key heterocyclic compound.[1][2] This guide is tailored for researchers, chemists, and drug development professionals who require a robust framework for structural characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Our approach emphasizes not just the data, but the scientific rationale behind the analytical techniques, ensuring a comprehensive understanding of the molecule's structural and electronic properties.

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4] The introduction of a nitro group and a hydroxyl/oxo group, as in this compound, significantly modulates its chemical properties, making precise structural confirmation paramount. This compound exists in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (3-nitro-2(1H)-quinolinone), a phenomenon that is readily explored through spectroscopic methods.[5]

Molecular Structure and Identification
  • Molecular Formula: C₉H₆N₂O₃[1]

  • Molecular Weight: 190.16 g/mol [1]

Figure 1: Chemical structure of 3-Nitro-2(1H)-quinolinone, the predominant tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton and confirm the position of substituents.

¹H NMR Spectroscopy: Proton Environment Analysis

¹H NMR provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show signals primarily in the aromatic region. The strong electron-withdrawing effects of the nitro group (-NO₂) and the carbonyl group (-C=O) will deshield adjacent protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Nitro-2(1H)-quinolinone (Solvent: DMSO-d₆, Spectrometer: 500 MHz)

Proton PositionPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H4~8.5 - 8.7Singlet (s)N/AHighly deshielded by adjacent nitro and carbonyl groups.
H5~7.8 - 8.0Doublet (d)~8.0 - 8.5Peri-deshielding effect from the C4a-C8a bond.
H6~7.3 - 7.5Triplet (t)~7.5 - 8.0Standard aromatic proton, coupled to H5 and H7.
H7~7.6 - 7.8Triplet (t)~7.5 - 8.0Standard aromatic proton, coupled to H6 and H8.
H8~7.5 - 7.7Doublet (d)~7.5 - 8.0Influenced by the lone pair of the ring nitrogen.
N1-H~11.0 - 12.5Broad Singlet (br s)N/AAcidic amide proton, signal is often broad and exchangeable.

Note: These are predicted values based on data from analogous quinoline and nitro-aromatic compounds. Actual values may vary.[5][6]

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like N-H.

  • Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

  • Acquisition: Tune and shim the instrument to ensure a homogeneous magnetic field. Acquire the spectrum using standard parameters (e.g., 32 scans, 1-2 second relaxation delay).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Analysis: Integrate the signals to determine proton ratios and analyze the multiplicities and coupling constants to establish proton connectivity.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This allows for the direct observation of the carbon framework, including quaternary carbons that are invisible in ¹H NMR.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Nitro-2(1H)-quinolinone (Solvent: DMSO-d₆, Spectrometer: 125 MHz)

Carbon PositionPredicted Chemical Shift (δ, ppm)Rationale
C2~160 - 165Carbonyl carbon, significantly downfield.
C3~145 - 150Attached to the nitro group, highly deshielded.
C4~130 - 135Aromatic CH, adjacent to the nitro group.
C4a~138 - 142Quaternary bridgehead carbon.
C5~128 - 132Aromatic CH.
C6~122 - 125Aromatic CH.
C7~129 - 133Aromatic CH.
C8~115 - 120Aromatic CH, shielded by the adjacent nitrogen.
C8a~140 - 145Quaternary bridgehead carbon adjacent to nitrogen.

Note: Predicted values are based on general data for quinolinone and nitro-substituted aromatic systems.[7][8][9]

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition due to the low natural abundance of ¹³C.

  • Acquisition: Utilize a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon atoms. A larger number of scans (e.g., 1024 or more) is typically required.

  • Processing & Analysis: Process the data similarly to the ¹H NMR spectrum. Identify the carbonyl carbon, quaternary carbons, and protonated carbons to confirm the complete carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of molecular bonds.

The key structural features of 3-Nitro-2(1H)-quinolinone are the amide group (N-H and C=O), the nitro group (N-O), and the aromatic system (C=C, C-H).

Table 3: Characteristic IR Absorption Bands for 3-Nitro-2(1H)-quinolinone

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (Amide)Stretch3100 - 3300Medium, Broad
C-H (Aromatic)Stretch3000 - 3100Medium
C=O (Amide I)Stretch1650 - 1680Strong
C=C / C=NStretch1580 - 1620Medium-Strong
N-O (Nitro)Asymmetric Stretch1520 - 1560Strong
N-O (Nitro)Symmetric Stretch1340 - 1380Strong

Note: Values are based on standard IR correlation tables and data for similar compounds.[3][5][10]

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the key absorption bands and correlate them with the expected functional groups to confirm the molecule's composition.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound, Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and characteristic fragment ions.

  • Expected Molecular Ion (M⁺˙): m/z = 190

The fragmentation of nitroaromatic compounds is well-documented.[11][12] Key fragmentation pathways for 3-Nitro-2(1H)-quinolinone are expected to involve the loss of the nitro group and subsequent ring fragmentation.

G mol C₉H₆N₂O₃ (M⁺˙) m/z = 190 frag1 [M - NO₂]⁺ m/z = 144 mol->frag1 - NO₂ frag2 [M - NO]⁺ m/z = 160 mol->frag2 - NO frag3 [M - NO₂ - CO]⁺ m/z = 116 frag1->frag3 - CO

Figure 2: Proposed EI-MS fragmentation pathway for 3-Nitro-2(1H)-quinolinone.

Table 4: Predicted Key Fragments in the Mass Spectrum

m/z ValueProposed FragmentRationale
190[C₉H₆N₂O₃]⁺˙Molecular Ion (M⁺˙)
160[C₉H₆NO₂]⁺Loss of a nitric oxide (·NO) radical.
144[C₉H₆NO]⁺Loss of a nitro (·NO₂) radical.
116[C₈H₆N]⁺Subsequent loss of carbon monoxide (CO) from the m/z 144 fragment.[11]
  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (standardly 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots relative abundance against m/z.

  • Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure.

Integrated Spectroscopic Analysis Workflow

Confirming the structure of this compound requires a synergistic approach, where data from each technique validates the others. The workflow ensures a logical and self-validating process for structural elucidation.

cluster_0 Primary Analysis cluster_1 Detailed Structural Elucidation cluster_2 Confirmation MS Mass Spectrometry (EI-MS) H_NMR ¹H NMR MS->H_NMR Confirms Molecular Formula Structure Confirmed Structure of This compound MS->Structure IR Infrared Spectroscopy (ATR-FTIR) IR->H_NMR Confirms Functional Groups IR->Structure C_NMR ¹³C NMR H_NMR->C_NMR Maps Proton-Carbon Skeleton H_NMR->Structure C_NMR->Structure Defines Carbon Framework

Figure 3: Workflow for the integrated spectroscopic analysis of a novel compound.

This integrated approach provides an unambiguous structural assignment. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the key functional moieties (amide, nitro group), and detailed 1D and 2D NMR experiments establish the precise connectivity of all atoms in the molecular framework.

References

An In-Silico Efficacy and Safety Profiling Workflow for 3-Nitroquinolin-2-ol: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide presents a comprehensive, in-silico workflow for the preclinical characterization of novel small molecules, using 3-Nitroquinolin-2-ol as a case study. The workflow is designed to provide a holistic view of a compound's potential by integrating assessments of efficacy, dynamics, and safety through a sequence of computational techniques. This guide details the methodologies for target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. By following this structured approach, researchers, scientists, and drug development professionals can efficiently generate robust, data-driven hypotheses for uncharacterized compounds, thereby accelerating the early stages of drug discovery.

Section 1: Introduction to this compound and the Role of In Silico Modeling

The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5] The versatility of the quinoline core allows for extensive chemical modifications, enabling the fine-tuning of therapeutic efficacy and pharmacokinetic profiles.[5]

This compound: A Compound of Interest

This compound is a derivative of the quinoline scaffold. While the broader class of quinolines is well-studied, the specific properties and biological targets of this particular compound are less characterized. This presents an ideal scenario for the application of in silico modeling techniques to explore its therapeutic potential and predict its behavior in a biological system.

The "Fail-Fast, Fail-Cheap" Paradigm: Integrating Computational Modeling in Early-Stage Drug Discovery

Modern drug discovery is a high-risk, high-cost endeavor.[6] In silico modeling offers a cost-effective and rapid means to evaluate drug candidates before committing to expensive and time-consuming experimental studies.[7] By predicting a compound's binding affinity, stability, and ADMET properties, computational methods enable a "fail-fast, fail-cheap" approach, allowing researchers to prioritize the most promising candidates and identify potential liabilities early in the discovery pipeline.[8]

Section 2: The Computational Workflow: A Triad of Efficacy, Dynamics, and Safety

The in silico evaluation of this compound is structured around three core pillars: efficacy, dynamics, and safety. This integrated workflow provides a comprehensive profile of the molecule's potential as a therapeutic agent.

Computational_Workflow cluster_efficacy Efficacy cluster_dynamics Dynamics cluster_safety Safety Target_ID Target Identification Ligand_Prep Ligand Preparation Target_ID->Ligand_Prep Docking Molecular Docking Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Top Pose Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy ADMET ADMET Prediction Binding_Energy->ADMET Viability Check

Caption: Overall in-silico workflow.

Section 3: Target Identification and Preparation (The "Efficacy" Pillar)

Rationale for Target Selection: A Hypothesis-Driven Approach

Given the prevalence of the quinoline scaffold in kinase inhibitors, a representative kinase, such as a tyrosine-protein kinase, will be selected as a hypothetical target for this compound. This hypothesis-driven approach allows for a focused investigation into a plausible mechanism of action.

Protocol: Sourcing and Preparing a Representative Protein Target

The three-dimensional structure of the target protein is the starting point for molecular docking.

Step-by-Step Methodology:

  • Obtain Protein Structure: Download the crystal structure of the target protein from the RCSB Protein Data Bank (PDB).[9][10][11][12]

  • Prepare the Receptor: The raw PDB file often contains non-essential molecules like water, co-factors, and co-crystallized ligands.[13] These should be removed unless they are known to be critical for the ligand-binding interaction.[14]

  • Add Hydrogens and Assign Charges: Add polar hydrogens to the protein structure and assign appropriate atomic charges using a molecular modeling software package.[13]

Protocol: Ligand Preparation - From 2D Structure to 3D Conformer

Proper preparation of the ligand is crucial for a successful docking simulation.

Step-by-Step Methodology:

  • Obtain 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool or obtain it from a database like PubChem.

  • Convert to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation.[15]

  • Assign Charges and Define Rotatable Bonds: Assign Gasteiger charges and define the rotatable bonds within the ligand.[15]

Section 4: Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a protein and estimates the strength of the interaction.[16]

The Theory Behind Molecular Docking: Search Algorithms and Scoring Functions

Docking programs utilize search algorithms to explore the conformational space of the ligand within the protein's binding site. Scoring functions are then used to rank the generated poses based on their predicted binding affinity.

Step-by-Step Protocol: Running a Docking Simulation using AutoDock Vina

AutoDock Vina is a widely used and freely available software for molecular docking.[17][18][19][20]

Step-by-Step Methodology:

  • Define the Grid Box: Specify a three-dimensional grid box that encompasses the binding site of the protein.[18][21]

  • Configure Docking Parameters: Set the parameters for the docking run, including the exhaustiveness of the search.[19]

  • Run the Docking Simulation: Execute the docking calculation.

  • Analyze the Results: The output will consist of several binding poses for the ligand, each with a corresponding binding affinity score in kcal/mol.[18]

Data Presentation: Docking Results
PoseBinding Affinity (kcal/mol)Interacting Residues
1-8.5TYR253, LYS271, ASP381
2-8.2GLU286, ILE360, HIS361
3-7.9MET318, PHE382, LEU370
Visualization of Results

The top-ranked docking pose should be visualized to inspect the specific interactions between this compound and the protein's active site residues. This includes hydrogen bonds, hydrophobic interactions, and any potential pi-stacking.

Section 5: Molecular Dynamics: Assessing Stability and Dynamics (The "Dynamics" Pillar)

Molecular dynamics (MD) simulations provide insights into the stability of the protein-ligand complex over time, offering a more dynamic picture than the static view from molecular docking.[22]

Beyond the Static Docking Pose: The Importance of MD Simulations

MD simulations model the atomic movements of a system over time by solving Newton's equations of motion.[23] This allows for the assessment of the stability of the predicted binding pose and the characterization of the dynamic interactions between the ligand and the protein.

Step-by-Step Protocol: Setting up and Running an MD Simulation using GROMACS

GROMACS is a versatile and high-performance software package for performing MD simulations.[24][25][26]

Step-by-Step Methodology:

  • System Preparation: The top-ranked protein-ligand complex from docking is placed in a simulation box, solvated with water molecules, and neutralized with ions.[26]

  • Energy Minimization: The energy of the system is minimized to remove any steric clashes.[26]

  • Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure (NVT and NPT ensembles).[26]

  • Production Run: A production MD simulation is run for a sufficient length of time (e.g., 100 nanoseconds) to sample the conformational space of the complex.

Key Analyses: RMSD, RMSF, and Hydrogen Bond Analysis
  • Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone atoms from their initial position, indicating the overall stability of the protein-ligand complex.

  • Root Mean Square Fluctuation (RMSF): Identifies the flexible regions of the protein by measuring the fluctuation of individual residues.

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.

Advanced Analysis: MM/PBSA for Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be used to calculate the binding free energy of the protein-ligand complex from the MD simulation trajectory, providing a more accurate estimation than docking scores alone.[27][28][29][30]

MD_Workflow Start Docked Complex Solvate Solvation & Ionization Start->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate_NVT NVT Equilibration Minimize->Equilibrate_NVT Equilibrate_NPT NPT Equilibration Equilibrate_NVT->Equilibrate_NPT Production_MD Production MD Equilibrate_NPT->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production_MD->Analysis MMPBSA MM/PBSA Calculation Production_MD->MMPBSA

Caption: Molecular dynamics simulation workflow.

Section 6: ADMET Profiling: Predicting Pharmacokinetics and Toxicity (The "Safety" Pillar)

Introduction to ADMET
Protocol: Using Web-Based Tools for Rapid ADMET Prediction

Several freely accessible web servers can predict a wide range of ADMET properties.

Step-by-Step Methodology:

  • Input Molecule: Submit the SMILES string of this compound to web servers such as SwissADME and pkCSM.[33][34][35][36][37][38][39][40][41][42]

  • Run Predictions: Execute the prediction protocols on the servers.

  • Collect Data: Compile the predicted ADMET properties into a summary table.

Data Summary and Interpretation
PropertyPredicted ValueInterpretation
Absorption
GI AbsorptionHighLikely to be well-absorbed from the gut.
BBB PermeantNoUnlikely to cross the blood-brain barrier.
Distribution
VDss (log L/kg)0.5Moderate distribution into tissues.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions.
Excretion
Total Clearance (log ml/min/kg)0.2Moderate rate of clearance from the body.
Toxicity
AMES ToxicityNoUnlikely to be mutagenic.
hERG I InhibitorYesPotential for cardiotoxicity.

Section 7: Synthesizing the Data: Building a Comprehensive Profile of this compound

The culmination of this in-silico workflow provides a multi-faceted profile of this compound. The molecular docking and MD simulations suggest a plausible binding mode and affinity for a hypothetical kinase target, indicating potential efficacy. The ADMET predictions highlight a favorable absorption profile but also raise concerns regarding potential drug-drug interactions and cardiotoxicity.

This comprehensive, data-driven assessment allows for an informed decision on the future of this compound in the drug discovery pipeline. The identified potential liabilities can be addressed through chemical modification, and the predicted efficacy provides a strong rationale for proceeding with experimental validation.

Section 8: References

  • Chen, F., Sun, H., & Pan, P. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. --INVALID-LINK--

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Amer, O. M. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Molecules, 27(12), 3861. --INVALID-LINK--

  • Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from --INVALID-LINK--

  • GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials! Retrieved from --INVALID-LINK--

  • wwPDB. (n.d.). Worldwide Protein Data Bank. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Protein Data Bank. Retrieved from --INVALID-LINK--

  • Peng's Lab. (n.d.). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Retrieved from --INVALID-LINK--

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. --INVALID-LINK--

  • The Computational Biologist. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol [Video]. YouTube. --INVALID-LINK--

  • EMBL-EBI. (n.d.). GROMACS tutorial. Retrieved from --INVALID-LINK--

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. --INVALID-LINK--

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Apollo - University of Cambridge. --INVALID-LINK--

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from --INVALID-LINK--

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from --INVALID-LINK--

  • Adebayo, J. O., & Akachukwu, D. O. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(28), 17891–17915. --INVALID-LINK--

  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from --INVALID-LINK--

  • UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules. Retrieved from --INVALID-LINK--

  • Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. --INVALID-LINK--

  • Biosig Lab. (n.d.). pkCSM. Retrieved from --INVALID-LINK--

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449–461. --INVALID-LINK--

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed. --INVALID-LINK--

  • Galaxy Training. (2019, June 3). Running molecular dynamics simulations using GROMACS. Retrieved from --INVALID-LINK--

  • AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved from --INVALID-LINK--

  • Walsh Medical Media. (2025, July 31). PkCSM web server: Significance and symbolism. Retrieved from --INVALID-LINK--

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. SciSpace. --INVALID-LINK--

  • Acellera. (2022, September 3). GROMACS Tutorial: Molecular Dynamics simulation of a protein in water environment. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Chemical structures of (a) quinoline containing drugs and clinical... Retrieved from --INVALID-LINK--

  • Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Retrieved from --INVALID-LINK--

  • Walsh Medical Media. (n.d.). Challenges in Binding Free Energy Calculation Using MM-PB/GBSA. Retrieved from --INVALID-LINK--

  • Swiss Institute of Bioinformatics. (n.d.). SwissDrugDesign. Retrieved from --INVALID-LINK--

  • Swanson, K. (2024, March 28). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Retrieved from --INVALID-LINK--

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from --INVALID-LINK--

  • CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. Retrieved from --INVALID-LINK--

  • ADMET-AI. (n.d.). ADMET-AI. Retrieved from --INVALID-LINK--

  • Singh, S., Kumar, Y., & Singh, R. (2024). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. British Journal of Pharmacology, 181(1), 1–17. --INVALID-LINK--

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. --INVALID-LINK--

  • PubChem. (n.d.). RCSB Protein Data Bank (RCSB PDB). Retrieved from --INVALID-LINK--

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from --INVALID-LINK--

  • RCSB PDB. (n.d.). Homepage. Retrieved from --INVALID-LINK--

  • SIB Swiss Institute of Bioinformatics. (n.d.). SwissADME. Retrieved from --INVALID-LINK--

  • RCSB PDB. (2016, May 16). RCSB Protein Data Bank - Highly Curated Data [Video]. YouTube. --INVALID-LINK--

  • ResearchGate. (2019, September 20). Molecular docking proteins preparation. Retrieved from --INVALID-LINK--

  • Schrödinger. (2024, January 29). Learn Maestro: Preparing protein structures [Video]. YouTube. --INVALID-LINK--

  • All about Bioinformatics. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking [Video]. YouTube. --INVALID-LINK--

  • TrendBioTech. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. --INVALID-LINK--

  • Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Protein–ligand docking. Retrieved from --INVALID-LINK--

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities. Among these, 3-nitroquinolin-2-ol and its related compounds have emerged as a promising class of molecules with significant potential in drug discovery, particularly in the realms of oncology and infectious diseases. The introduction of a nitro group at the 3-position of the quinolin-2(1H)-one core has been shown to impart potent biological activities, including antiproliferative and antimicrobial effects. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological evaluation of this compound and its analogues. We delve into detailed synthetic methodologies, explore the structure-activity relationships that govern their efficacy, and present established protocols for their biological assessment. This guide is intended to serve as a valuable resource for researchers engaged in the development of novel therapeutics based on the quinoline framework.

Introduction: The Quinoline Scaffold and the Significance of the 3-Nitro Substituent

Quinoline, a bicyclic heterocyclic aromatic compound, is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The versatility of the quinoline ring allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.

The introduction of a nitro group, a potent electron-withdrawing moiety, into organic scaffolds is a well-established strategy in medicinal chemistry to enhance biological activity. In the context of the quinolin-2(1H)-one framework, the placement of a nitro group at the 3-position has been a key focus of recent research. This specific substitution has been shown to confer significant antiproliferative activity against various cancer cell lines, particularly those that overexpress the epidermal growth factor receptor (EGFR).[2] This guide will provide an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives.

Synthesis of this compound and Related Compounds

The synthesis of 3-nitroquinolin-2(1H)-ones is a critical step in the exploration of their therapeutic potential. A reliable and efficient synthetic route allows for the generation of a diverse library of analogues for structure-activity relationship (SAR) studies.

General Synthetic Strategy

A common and effective method for the synthesis of 3-nitro-2(1H)-quinolone derivatives involves the condensation of a substituted 2-aminobenzaldehyde with ethyl 2-nitroacetate. This reaction, typically carried out in a suitable solvent such as acetic acid under reflux conditions, provides a direct route to the desired quinolinone core.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Aminobenzaldehyde 2-Aminobenzaldehyde 2-Aminobenzaldehyde->Reaction Ethyl_2-nitroacetate Ethyl 2-nitroacetate Ethyl_2-nitroacetate->Reaction Solvent Acetic Acid Solvent->Reaction Solvent Temperature Reflux Temperature->Reaction Condition This compound 3-Nitro-2(1H)-quinolone Reaction->this compound Condensation

Figure 1: General synthetic scheme for 3-nitro-2(1H)-quinolones.

Detailed Experimental Protocol: Synthesis of a 3-Nitro-2(1H)-quinolone Derivative

This protocol provides a step-by-step methodology for the synthesis of a representative 3-nitro-2(1H)-quinolone derivative.

Materials:

  • Substituted 2-aminobenzaldehyde (1.0 eq)

  • Ethyl 2-nitroacetate (1.2 eq)

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring bar

  • Buchner funnel and filter paper

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a stirring bar and a reflux condenser, add the substituted 2-aminobenzaldehyde (1.0 eq) and glacial acetic acid.

  • Addition of Reagent: While stirring, add ethyl 2-nitroacetate (1.2 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid serves as both a solvent and a catalyst for the condensation reaction. Its acidic nature facilitates the imine formation between the amine and aldehyde, which is a key step in the cyclization process.

  • Reflux Conditions: The elevated temperature provided by refluxing the reaction mixture increases the reaction rate, allowing the condensation and cyclization to proceed to completion in a reasonable timeframe.

  • Excess Ethyl 2-nitroacetate: Using a slight excess of ethyl 2-nitroacetate helps to ensure that the 2-aminobenzaldehyde is fully consumed, maximizing the yield of the desired product.

  • Recrystallization for Purification: Recrystallization is a robust and widely used technique for purifying solid organic compounds. The choice of solvent is crucial; the desired compound should be soluble in the hot solvent and sparingly soluble in the cold solvent, while impurities should either be highly soluble or insoluble in the chosen solvent system.

Biological Activities of this compound and Related Compounds

The this compound scaffold has demonstrated significant potential as a platform for the development of novel therapeutic agents, particularly in the fields of oncology and microbiology.

Anticancer Activity

A key area of investigation for 3-nitroquinoline derivatives is their potent antiproliferative activity against various cancer cell lines.[2] Research has shown that these compounds can exhibit IC50 values in the micromolar to nanomolar range, highlighting their potential as effective anticancer agents.[2]

Mechanism of Action:

The anticancer activity of 3-nitroquinolines is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. One of the primary targets identified is the epidermal growth factor receptor (EGFR), a tyrosine kinase that is frequently overexpressed in various human cancers.[2] By inhibiting EGFR, these compounds can disrupt downstream signaling cascades that are crucial for tumor growth and progression.

cluster_pathway EGFR Signaling Pathway cluster_inhibition Inhibition EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation 3-Nitroquinoline 3-Nitroquinoline Derivative 3-Nitroquinoline->EGFR Inhibits

Figure 2: Simplified EGFR signaling pathway and the inhibitory action of 3-nitroquinoline derivatives.

Quantitative Data on Anticancer Activity:

The following table summarizes the reported antiproliferative activities of selected 3-nitroquinoline derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
NQ-1 4-Anilino-6,7-dimethoxyA431 (Epidermoid Carcinoma)0.05[2]
NQ-2 4-(3-Chloroanilino)-6,7-dimethoxyA431 (Epidermoid Carcinoma)0.03[2]
NQ-3 4-(3-Ethynylanilino)-6,7-dimethoxyMDA-MB-468 (Breast Cancer)0.12[2]
NQ-4 4-(4-Fluorobenzylamino)-6,7-dimethoxyA431 (Epidermoid Carcinoma)0.25[2]
Antimicrobial Activity

In addition to their anticancer properties, quinoline derivatives have a long-standing history as effective antimicrobial agents. The introduction of a nitro group can further enhance this activity. While specific data for this compound is still emerging, related nitroquinoline compounds have shown promising results.

Mechanism of Action:

The antimicrobial mechanism of nitro compounds often involves the reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can then damage cellular macromolecules, including DNA, leading to cell death.

Quantitative Data on Antimicrobial Activity:

The following table presents the minimum inhibitory concentrations (MICs) of selected substituted quinolin-2-one derivatives against various bacterial strains.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Reference
QO-1 4-Hydroxy-3-iodoStaphylococcus aureus (MRSA)0.049[1]
QO-2 6-Chloro-4-(phenylimino)methylStaphylococcus aureus (MRSA)0.75[3]
QO-3 6-Chloro-4-(4-chlorophenylimino)methylEnterococcus faecalis (VRE)1.50[3]
QO-4 6-Chloro-4-(4-bromophenylimino)methylStaphylococcus epidermidis (MRSE)5.0[3]

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of standardized in vitro assays are employed. These protocols are designed to provide robust and reproducible data on the biological activity of the compounds.

In Vitro Anticancer Activity Assessment

cluster_workflow Anticancer Activity Workflow Start Synthesized Compound MTT MTT Assay (Cell Viability) Start->MTT IC50 Determine IC50 MTT->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism CellCycle Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle If Active Apoptosis Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis If Active WesternBlot Western Blot (Protein Expression) Mechanism->WesternBlot If Active End Lead Compound Identification CellCycle->End Apoptosis->End WesternBlot->End

Figure 3: Experimental workflow for the evaluation of anticancer activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., A431, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Causality Behind Experimental Choices:

  • Choice of Cell Lines: The selection of cancer cell lines should be relevant to the therapeutic target. For EGFR inhibitors, cell lines known to overexpress EGFR (e.g., A431, MDA-MB-468) are appropriate choices.

  • Incubation Time: A 48-72 hour incubation period allows sufficient time for the compounds to exert their cytotoxic or cytostatic effects.

  • Use of a Positive Control: Including a known anticancer drug as a positive control helps to validate the assay and provides a benchmark for the potency of the test compounds.

In Vitro Antimicrobial Activity Assessment

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in CAMHB in the wells of a 96-well plate.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth: CAMHB is the standard medium for routine antimicrobial susceptibility testing as it has good batch-to-batch reproducibility and supports the growth of most common pathogens.

  • McFarland Standard: Standardizing the bacterial inoculum to a 0.5 McFarland standard ensures that the number of bacteria is consistent across all tests, leading to reproducible results.

  • Inclusion of Controls: The use of positive, negative, and sterility controls is essential for validating the results of the assay and ensuring that the observed effects are due to the test compound and not other factors.

Structure-Activity Relationship (SAR) Analysis

The systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting analogues are crucial for understanding the structure-activity relationship (SAR). SAR studies provide valuable insights into the key structural features required for optimal potency and selectivity.

Key Observations from SAR Studies of Quinoline Derivatives:

  • Substitution at the 4-position: The nature of the substituent at the 4-position of the quinoline ring can significantly influence anticancer activity. For instance, the introduction of anilino or benzylamino groups has been shown to enhance potency against EGFR-overexpressing cell lines.[2]

  • Substitution on the Benzene Ring: The electronic properties of substituents on the fused benzene ring can modulate the overall activity of the molecule. Electron-donating groups, such as methoxy groups, at the 6- and 7-positions have been associated with increased antiproliferative effects.[2]

  • Halogenation: The introduction of halogen atoms, such as chlorine or iodine, at various positions on the quinoline ring has been shown to enhance antimicrobial activity.[1][3]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. The synthetic methodologies are well-established, allowing for the generation of diverse libraries of analogues for biological screening. The potent antiproliferative activity of these compounds, particularly against EGFR-overexpressing cancers, warrants further investigation.

Future research in this area should focus on:

  • Optimization of Lead Compounds: Further derivatization of the most potent compounds to improve their pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

  • Elucidation of Detailed Mechanisms of Action: In-depth studies to fully understand the molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy Studies: Evaluation of the most promising candidates in preclinical animal models of cancer and infectious diseases to assess their in vivo efficacy and safety.

  • Exploration of Other Therapeutic Areas: Investigation of the potential of this compound derivatives for the treatment of other diseases, such as inflammatory and viral infections.

The continued exploration of the this compound scaffold holds great promise for the discovery of new and effective therapies to address unmet medical needs.

References

Methodological & Application

Application Note & Experimental Protocols: Characterizing 3-Nitroquinolin-2-ol as a Glycine Site NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Abstract: This document provides a comprehensive guide to the experimental characterization of 3-Nitroquinolin-2-ol, a potent antagonist of the N-Methyl-D-Aspartate (NMDA) receptor. We delve into the compound's mechanism of action at the strychnine-insensitive glycine co-agonist site and provide detailed, field-proven protocols for its evaluation using both in vitro radioligand binding assays and functional electrophysiological recordings. The causality behind experimental choices is explained to ensure robust and reproducible data generation.

Introduction: The Significance of NMDA Receptor Glycine Site Antagonism

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor that mediates fast excitatory neurotransmission and plays a pivotal role in synaptic plasticity, learning, and memory.[1] Unlike other glutamate receptors, NMDA receptor activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[2][3] This co-agonist requirement at the "glycine site" presents a distinct and valuable target for therapeutic intervention.

Over-activation of NMDA receptors leads to excessive Ca²⁺ influx, a primary driver of excitotoxicity implicated in numerous neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4][5] While direct glutamate site antagonists or channel blockers have been developed, their clinical utility has been hampered by significant side effects, including psychotomimetic symptoms.[6][7]

Antagonists targeting the glycine co-agonist site offer a more nuanced approach to modulating NMDA receptor activity.[4][8] By competing with glycine, these compounds can reduce receptor over-activation without a complete channel blockade, potentially offering a superior therapeutic window. Compounds based on the quinoline scaffold, such as this compound and its derivatives, have emerged as a promising class of potent and selective glycine site antagonists.[9][10] This guide outlines the essential experimental protocols to validate and characterize the antagonistic properties of this compound.

Mechanism of Action: Competitive Antagonism at the Glycine Binding Site

The NMDA receptor is a heterotetrameric complex, typically composed of two GluN1 and two GluN2 subunits.[3] Glycine binds to a specific site on the GluN1 subunit, and this binding is a prerequisite for the glutamate-induced conformational change that opens the ion channel.[2]

This compound acts as a competitive antagonist at this strychnine-insensitive glycine binding site.[9][11] It binds reversibly to the same site as glycine but does not induce the necessary conformational change for channel activation. By occupying the site, it prevents the endogenous co-agonists (glycine, D-serine) from binding, thereby reducing the probability of channel opening even in the presence of glutamate. This leads to a decrease in the overall NMDA receptor-mediated current.

The diagram below illustrates the NMDA receptor signaling pathway and the site of action for this compound.

NMDA_Pathway cluster_membrane Postsynaptic Membrane GluN1 GluN1 channel Ion Channel (Blocked by Mg2+) GluN2 GluN2 Ca_ion Ca²+ Influx channel->Ca_ion Opens Glutamate Glutamate Glutamate->GluN2 Binds Glycine Glycine (Co-agonist) Glycine->GluN1 Binds Nitroquinolin This compound Nitroquinolin->GluN1 Competitively Blocks downstream Downstream Signaling (e.g., Synaptic Plasticity) Ca_ion->downstream

Caption: NMDA receptor activation and competitive antagonism by this compound.

Experimental Protocols & Methodologies

To fully characterize this compound, two primary in vitro experiments are essential: a radioligand binding assay to determine its affinity for the glycine site, and an electrophysiology assay to measure its functional antagonism of NMDA receptor currents.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound for the glycine binding site by measuring its ability to displace a known radiolabeled antagonist, such as [³H]DCKA.[10]

Rationale: This assay provides a direct measure of the compound's interaction with the target site. The use of a competitive format allows for the calculation of the inhibitory constant (Kᵢ), a fundamental parameter for drug characterization.[12]

Materials & Reagents:

  • Biological Material: Crude synaptosomal membranes prepared from rat forebrain.

  • Radioligand: [³H]DCKA (5,7-dichlorokynurenic acid), a high-affinity glycine site antagonist.

  • Test Compound: this compound, dissolved in DMSO and serially diluted.

  • Non-Specific Binding (NSB) Control: High concentration of a known non-radioactive glycine site ligand (e.g., 1 mM Glycine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine), scintillation counter, scintillation fluid.

Workflow Diagram:

Binding_Workflow prep Prepare Rat Forebrain Membrane Homogenate plate Plate Assay Components: - Membrane Homogenate - [³H]DCKA (Radioligand) - Test Compound or Control prep->plate incubate Incubate at Room Temp (e.g., 30 min) to Reach Equilibrium plate->incubate filter Rapidly Filter through Glass Fiber Filters (Separates Bound from Free) incubate->filter wash Wash Filters with Ice-Cold Assay Buffer filter->wash dry Dry Filters wash->dry scint Add Scintillation Cocktail and Count Radioactivity dry->scint analyze Analyze Data: Calculate IC₅₀ and Kᵢ scint->analyze

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and debris. Pellet the supernatant at high speed (e.g., 40,000 x g) to collect the membrane fraction. Resuspend the pellet in fresh buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-Specific Binding (NSB), and various concentrations of this compound.

    • Total Binding Wells: 50 µL Assay Buffer, 50 µL [³H]DCKA (final concentration ~2-5 nM), 100 µL membrane suspension.

    • NSB Wells: 50 µL Glycine (1 mM), 50 µL [³H]DCKA, 100 µL membrane suspension.

    • Test Compound Wells: 50 µL this compound (serial dilutions), 50 µL [³H]DCKA, 100 µL membrane suspension.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes with gentle agitation to allow the binding to reach equilibrium.[13]

  • Filtration: Terminate the incubation by rapid vacuum filtration onto PEI-soaked glass fiber filters using a cell harvester. This step traps the membranes with bound radioligand on the filter.

  • Washing: Immediately wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the dried filter discs into scintillation vials, add scintillation fluid, and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity constant.

Expected Data Summary:

CompoundIC₅₀ (nM)Kᵢ (nM)Hill Slope
This compoundExperimental ValueCalculated Value~1.0
Glycine (control)Experimental ValueCalculated Value~1.0
DCKA (control)Experimental ValueCalculated Value~1.0
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol functionally assesses the antagonism of this compound on NMDA receptor-mediated currents in cultured neurons.

Rationale: While binding assays confirm target engagement, electrophysiology provides a direct functional measure of antagonism.[14] By recording ion flow through the NMDA receptor channel, we can quantify the compound's effect on receptor activity in a cellular context.[7]

Materials & Reagents:

  • Biological Material: Primary cultured neurons (e.g., rat cortical or hippocampal neurons) or a cell line expressing recombinant NMDA receptors (e.g., HEK293 cells with GluN1/GluN2 subunits).[7][15]

  • External Solution (in mM): 140 NaCl, 2.4 KCl, 10 HEPES, 10 Glucose, 2 CaCl₂, 0 MgCl₂ (Mg²⁺ is omitted to prevent voltage-dependent channel block), pH 7.4.

  • Internal Pipette Solution (in mM): 126 K-gluconate, 4 KCl, 4 Mg-ATP, 0.4 Na-GTP, 10 HEPES, 5 BAPTA, pH 7.2.[16]

  • Agonists: NMDA (100 µM) and Glycine (10 µM).

  • Test Compound: this compound.

  • Equipment: Patch-clamp amplifier, microscope with micromanipulators, perfusion system, recording chamber, data acquisition software.

Step-by-Step Procedure:

  • Cell Preparation: Plate neurons on glass coverslips and allow them to mature in vitro (typically 7-14 days).

  • Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Obtain Whole-Cell Configuration: Using a glass micropipette filled with internal solution, approach a neuron and form a high-resistance (>1 GΩ) seal. Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the neuron's membrane potential at a negative holding potential (e.g., -60 mV or -70 mV).[17]

  • Elicit NMDA Current: Using the perfusion system, rapidly apply a solution containing NMDA (100 µM) and Glycine (10 µM) to the neuron. This will evoke a sustained inward current. Record this baseline response.

  • Apply Antagonist: After washing out the agonists, pre-incubate the neuron with a specific concentration of this compound for 1-2 minutes.

  • Measure Inhibition: While still in the presence of this compound, co-apply the NMDA/Glycine solution again. Record the inhibited current.

  • Generate Concentration-Response Curve: Repeat steps 5-7 with multiple concentrations of this compound to determine the concentration-dependent inhibition.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked current in the absence (I_control) and presence (I_antagonist) of the compound.

    • Calculate the percent inhibition: % Inhibition = (1 - (I_antagonist / I_control)) * 100.

    • Plot the percent inhibition against the log concentration of this compound.

    • Fit the data to determine the IC₅₀ for functional antagonism.

Expected Data Summary:

ParameterDescriptionExpected Outcome for this compound
IC₅₀ Concentration for 50% inhibition of NMDA currentExperimental Value (e.g., in the nM to low µM range)
Mechanism Voltage-dependence of blockInhibition should be voltage-independent, consistent with competitive antagonism at the agonist site.
Reversibility WashoutThe inhibitory effect should be reversible upon washout of the compound.

Trustworthiness & Self-Validation

To ensure the integrity of the results, every experiment must include rigorous controls:

  • Positive Control: Use a well-characterized glycine site antagonist (e.g., DCKA, L-701,324) to validate the assay's ability to detect antagonism.[15]

  • Vehicle Control: All dilutions of this compound should be compared against a vehicle-only control (e.g., 0.1% DMSO) to rule out solvent effects.

  • Reversibility: In electrophysiology, a washout step where the compound is removed should demonstrate the recovery of the NMDA current, confirming a reversible binding mechanism.

  • Specificity: To confirm action at the glycine site, the antagonism by this compound should be surmountable by increasing the concentration of the co-agonist, glycine. This is a hallmark of competitive antagonism.

By integrating these controls, the protocols become self-validating systems, providing high confidence in the final characterization of this compound as a selective NMDA receptor glycine site antagonist.

References

Application Notes and Protocols for Determining the Antimicrobial Activity of 3-Nitroquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline and its derivatives have long been a cornerstone in the development of antimicrobial agents, with a rich history of therapeutic applications.[1][2] The core quinoline scaffold is present in numerous synthetic and naturally occurring compounds that exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties.[1][2][3] The continuous emergence of multidrug-resistant pathogens necessitates the exploration of novel chemical entities that can overcome existing resistance mechanisms.

3-Nitroquinolin-2-ol is a synthetic derivative of the quinoline ring system. While the parent compound, quinolin-2-ol, has been investigated for various biological activities, the introduction of a nitro group at the 3-position may modulate its electronic and steric properties, potentially enhancing its antimicrobial efficacy. Nitroaromatic compounds, including nitroquinolines, have been recognized for their antimicrobial potential.[4] This document provides a comprehensive set of protocols for the systematic evaluation of the in vitro antimicrobial activity of this compound, adhering to internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6][7][8][9]

The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC), assess susceptibility using the disk diffusion method, and establish the Minimum Bactericidal Concentration (MBC) of this compound against a panel of clinically relevant bacterial strains.

PART 1: Core Materials and Reagent Preparation

Test Compound: this compound
  • Source: Synthesized in-house or obtained from a commercial supplier.

  • Purity: ≥95% as determined by HPLC and/or NMR.

  • Storage: Store at 2-8°C, protected from light and moisture.

Preparation of Stock Solution

The solubility of this compound must be determined prior to preparing the stock solution. Dimethyl sulfoxide (DMSO) is a common solvent for initial solubilization of novel compounds.

  • Weighing: Accurately weigh a sufficient amount of this compound powder.

  • Solubilization: Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot and store the stock solution at -20°C or below. Avoid repeated freeze-thaw cycles.

Causality Behind Experimental Choice: DMSO is used as it can dissolve a wide range of organic compounds. However, its concentration in the final test medium should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or toxic effects on the test organisms.

Test Organisms

A panel of representative Gram-positive and Gram-negative bacteria should be used. Quality control (QC) strains with known antimicrobial susceptibility profiles are mandatory for validating the experimental setup.

Suggested Panel:

Gram-Positive Bacteria ATCC Number Gram-Negative Bacteria ATCC Number
Staphylococcus aureus 29213 Escherichia coli 25922
Enterococcus faecalis 29212 Pseudomonas aeruginosa 27853

| Bacillus subtilis | 6633 | Klebsiella pneumoniae | 700603 |

Trustworthiness: The use of ATCC (American Type Culture Collection) reference strains ensures reproducibility and allows for comparison of results across different laboratories.[10]

Culture Media
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): For broth microdilution (MIC and MBC determination).

  • Mueller-Hinton Agar (MHA): For the Kirby-Bauer disk diffusion assay and for subculturing from MBC assays. The agar depth should be uniform (4 mm).[11]

  • Tryptic Soy Agar (TSA) or Blood Agar: For routine culture and maintenance of bacterial strains.

All media should be prepared according to the manufacturer's instructions and sterilized by autoclaving. Quality control of each batch of media is essential.

PART 2: Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13] This protocol is based on CLSI guidelines.[9][14][15]

Inoculum Preparation
  • Primary Culture: From a stock culture, streak the test organism onto a non-selective agar plate (e.g., TSA) and incubate at 35 ± 2°C for 18-24 hours to obtain isolated colonies.[16]

  • Colony Suspension: Select 3-5 well-isolated colonies and suspend them in sterile saline or CAMHB.

  • Turbidity Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[14][17] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[14]

  • Final Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

Microtiter Plate Preparation and Assay
  • Plate Layout: Use a sterile 96-well microtiter plate. A typical layout is shown below.

  • Broth Dispensing: Add 100 µL of sterile CAMHB to wells 2 through 12 of the designated rows.[18]

  • Compound Addition: Add 200 µL of the this compound working solution (e.g., 256 µg/mL in CAMHB) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down. Continue this process from well 2 to well 10. Discard 100 µL from well 10.[18] This will result in a concentration gradient of the test compound.

  • Controls:

    • Well 11 (Growth Control): Contains 100 µL of CAMHB and the bacterial inoculum, but no test compound.

    • Well 12 (Sterility Control): Contains 100 µL of CAMHB only.

  • Inoculation: Add 100 µL of the final diluted bacterial inoculum (prepared in step 2.1.4) to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the compound concentrations by half, achieving the final desired test concentrations.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[14]

Interpretation of Results

After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well) compared to the turbid growth control well.[12][19] The sterility control well should remain clear.

Data Presentation: MIC Values
Bacterial Strain ATCC Number MIC (µg/mL) of this compound MIC (µg/mL) of Control Antibiotic
S. aureus29213Experimental ValueKnown Value
E. coli25922Experimental ValueKnown Value
P. aeruginosa27853Experimental ValueKnown Value

Experimental Workflow: Broth Microdilution for MIC

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate Plate (35°C, 16-20h) C->D E Visually Inspect for Turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination by broth microdilution.

PART 3: Protocol for Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer test is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.[20][21] It involves placing a disk impregnated with the test compound onto an agar plate inoculated with a bacterial lawn.[22]

Preparation of Test Disks
  • Disk Preparation: Sterile blank paper disks (6 mm diameter) are required.

  • Compound Impregnation: Aseptically apply a known amount of this compound solution (e.g., 10 µL of a 3 mg/mL solution to yield a 30 µg disk) onto each disk.

  • Drying: Allow the disks to dry completely in a sterile environment before use.

Inoculation of MHA Plates
  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in section 2.1.

  • Swabbing: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.[20]

  • Lawn Culture: Inoculate the entire surface of a Mueller-Hinton agar plate by swabbing in three directions, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.[17][20] Allow the plate to dry for a few minutes.

Disk Application and Incubation
  • Disk Placement: Using sterile forceps, place the prepared this compound disks onto the inoculated MHA plate.[17] Disks should be placed at least 24 mm apart.[20]

  • Adherence: Gently press each disk to ensure complete contact with the agar surface.[11]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

Interpretation of Results

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm), including the diameter of the disk.[11] The results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on established breakpoints, though for a novel compound, the zone diameter provides a qualitative measure of activity.

Data Presentation: Zone of Inhibition Diameters
Bacterial Strain ATCC Number Zone of Inhibition (mm) for this compound (30 µg) Zone of Inhibition (mm) for Control Antibiotic
S. aureus29213Experimental ValueKnown Value
E. coli25922Experimental ValueKnown Value
P. aeruginosa27853Experimental ValueKnown Value

PART 4: Protocol for Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[19][23] It is determined by subculturing from the clear wells of the MIC assay.[24]

Subculturing from MIC Plate
  • Selection of Wells: Following the determination of the MIC, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

  • Plating: Aseptically withdraw a small aliquot (e.g., 10 µL) from each selected well.[19]

  • Inoculation: Spot-inoculate the aliquot onto a sterile MHA plate. Be sure to label each spot corresponding to the concentration from the MIC plate.

Incubation and Interpretation
  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Colony Counting: After incubation, observe the plates for bacterial growth.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[23][24] In practice, it is often defined as the lowest concentration that shows no growth or only one or two colonies on the subculture plate.[25]

Relationship between MIC and MBC

MIC_MBC_Relationship A Perform Broth Microdilution Assay B Determine MIC (No visible growth) A->B C Subculture from clear wells (MIC and higher conc.) onto MHA plates B->C D Incubate MHA Plates C->D E Determine MBC (≥99.9% killing) D->E F Calculate MBC/MIC Ratio E->F

Caption: Logical flow from MIC to MBC determination.

Bacteriostatic vs. Bactericidal Activity

The relationship between the MBC and MIC values can provide insight into the nature of the antimicrobial activity.

  • Bactericidal: If the MBC is no more than four times the MIC (MBC/MIC ≤ 4), the compound is generally considered bactericidal.[19]

  • Bacteriostatic: If the MBC is significantly higher than the MIC (MBC/MIC > 4), the compound is likely bacteriostatic.

References

Application Notes and Protocols: 3-Nitroquinolin-2-ol as a Fluorescent Probe in Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Quest for Specificity and Signal in Cellular Imaging

Fluorescence microscopy is an indispensable tool in modern cell biology, enabling researchers to visualize cellular structures and dynamic processes with high spatial and temporal resolution.[1][2] The power of this technique is intrinsically linked to the quality and characteristics of the fluorescent probes employed. An ideal probe should be bright, photostable, cell-permeable, and exhibit a specific fluorescence response to its target, minimizing off-target signals and cytotoxicity.[3]

Quinoline derivatives have emerged as a versatile class of fluorophores, with applications ranging from anticancer agents to fluorescent sensors for metal ions.[4][5][6] Their compact size and tunable photophysical properties make them attractive scaffolds for the development of novel probes. This application note explores the potential of 3-Nitroquinolin-2-ol, a member of the quinoline family, as a fluorescent probe for cellular imaging. While this specific molecule is not yet widely established as a fluorescent probe, its structural motifs—a quinolin-2-ol core and a nitro group—suggest intriguing possibilities for its application, particularly as an environmentally sensitive or "turn-on" probe.

The quinolin-2-one (or its tautomer, 2-hydroxyquinoline) scaffold is a common feature in various biologically active molecules and fluorescent compounds.[7] The introduction of a nitro group at the 3-position is expected to significantly influence the electronic and photophysical properties of the molecule.[8] Nitroaromatic compounds are known to have their fluorescence quenched, a property that can be exploited to create "pro-fluorescent" probes that become fluorescent upon a specific chemical transformation, such as enzymatic reduction.[9] This suggests that this compound could potentially serve as a probe for reductive environments within the cell, such as hypoxic regions in tumors.

This guide provides a comprehensive overview of the theoretical framework, practical protocols, and potential applications of this compound and similar nitro-substituted quinolinols as fluorescent probes in cellular imaging.

Mechanism of Action: A Hypothesis-Driven Approach

The fluorescence of a molecule is dictated by its electronic structure. The presence of the electron-withdrawing nitro group (-NO2) on the quinoline ring is predicted to quench the intrinsic fluorescence of the quinolin-2-ol core through mechanisms such as photoinduced electron transfer (PET). This "off" state is the baseline for a "turn-on" fluorescent probe.

We hypothesize that this compound could function as a fluorogenic substrate for nitroreductases, enzymes that are upregulated in hypoxic cells. The enzymatic reduction of the nitro group to an amino group (-NH2) would restore the fluorescence of the quinoline core, providing a localized and specific signal in hypoxic environments. This transformation from a non-fluorescent to a fluorescent molecule forms the basis of its application as a "turn-on" probe for cellular hypoxia.

cluster_extracellular Extracellular Space cluster_cell Cell Probe_ext This compound (Non-fluorescent) Probe_int This compound (Non-fluorescent) Probe_ext->Probe_int Cellular Uptake Product 3-Aminoquinolin-2-ol (Fluorescent) Probe_int->Product Enzymatic Reduction Enzyme Nitroreductase (Upregulated in Hypoxia) Enzyme->Product

Caption: Hypothetical mechanism of this compound as a hypoxia-selective fluorescent probe.

Photophysical Properties: Insights from an Analog

CompoundSolventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Φ_fτ (ns)
2-PhenylquinolineEthanol258, 31828,800 (at 258 nm)3750.081.2
3-Nitro-2-phenylquinolineEthanol255, 33515,500 (at 255 nm)430~0.01<0.5
4-Amino-2-phenylquinolineEthanol265, 35025,000 (at 265 nm)4500.654.5
Note: Data for analogues compiled from spectroscopic studies.[8] Experimental conditions may vary.

The data for the amino-substituted analogue suggests that the reduction of the nitro group to an amine would likely result in a significant increase in fluorescence quantum yield, supporting the proposed "turn-on" mechanism.

Experimental Protocols

The following protocols provide a general framework for the use of a small-molecule fluorescent probe like this compound for live-cell imaging. Optimization will be necessary for specific cell types and experimental conditions.

Reagent Preparation
  • Probe Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

  • Cell Culture Medium: Use the appropriate culture medium for your cell line, supplemented with fetal bovine serum (FBS) and antibiotics as required.

  • Imaging Medium: For imaging, use a phenol red-free medium to reduce background fluorescence. A Hanks' Balanced Salt Solution (HBSS) or a similar buffer containing calcium and magnesium can also be used.[10]

Cell Culture and Plating
  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • For imaging, plate cells on glass-bottom dishes or chamber slides suitable for microscopy.

  • Allow cells to adhere and reach the desired confluency (typically 50-70%) before labeling.

Probe Loading and Staining
  • Warm the cell culture medium and imaging medium to 37°C.

  • Dilute the this compound stock solution in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).

    • Pro-Tip: The optimal concentration should be determined empirically by performing a dose-response experiment to find the lowest concentration that gives a sufficient signal-to-noise ratio without causing cytotoxicity.

  • Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

  • Add the probe-containing medium to the cells and incubate for the desired time (e.g., 15-60 minutes) at 37°C. The incubation time should be optimized to allow for sufficient cellular uptake and, if applicable, enzymatic conversion.

  • After incubation, remove the loading solution and wash the cells two to three times with pre-warmed imaging medium to remove excess probe and reduce background fluorescence.[10]

  • Add fresh imaging medium to the cells before proceeding to microscopy.

Start Start Cell_Culture Cell Culture & Plating Start->Cell_Culture Prepare_Probe Prepare Probe Working Solution Cell_Culture->Prepare_Probe Load_Probe Incubate Cells with Probe Prepare_Probe->Load_Probe Wash Wash Cells to Remove Excess Probe Load_Probe->Wash Image Live-Cell Imaging Wash->Image

Caption: General workflow for staining live cells with a fluorescent probe.

Fluorescence Microscopy and Image Acquisition
  • Use a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the fluorescent product (e.g., 3-Aminoquinolin-2-ol). Based on the analogue data, excitation around 350 nm and emission detection around 450 nm would be a reasonable starting point.

  • Choose an objective with a high numerical aperture for optimal light collection.

  • To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.[1][11]

  • Acquire images using a sensitive camera. For live-cell imaging, a spinning disk confocal microscope is often a good choice.[1]

  • If performing time-lapse imaging, ensure that the cells are maintained in a healthy state on the microscope stage using an environmental chamber to control temperature, humidity, and CO2 levels.[11]

Pro-Tips and Troubleshooting

  • High Background: If the background fluorescence is high, try reducing the probe concentration, decreasing the incubation time, or increasing the number of wash steps.[10][11] The use of a background suppressor in the imaging medium can also be beneficial.[10]

  • Low Signal: A weak signal may be due to insufficient probe loading, low expression of the target enzyme (in the case of an activatable probe), or photobleaching.[11] Consider increasing the probe concentration or incubation time. Ensure your microscope settings (excitation intensity, exposure time, filter selection) are optimized for the fluorophore.

  • Phototoxicity: If cells show signs of stress or death during imaging (e.g., blebbing, rounding), reduce the excitation light intensity and/or the frequency of image acquisition.[11] Using longer wavelength fluorophores, when available, can also reduce phototoxicity.[10]

  • Probe Precipitation: Small molecule probes can sometimes precipitate in aqueous media. Ensure the final concentration of DMSO is low (typically <0.5%) and that the probe is well-solubilized in the medium before adding it to the cells.

Potential Applications in Research and Drug Development

A fluorescent probe like this compound, with its potential for hypoxia-selective activation, could have several valuable applications:

  • Cancer Biology: Visualizing hypoxic regions in tumor spheroids or in vivo models to study tumor metabolism and the tumor microenvironment.

  • Drug Discovery: Screening for compounds that modulate cellular redox states or the activity of nitroreductases. Quinoline derivatives themselves have been investigated as anticancer agents.[12][13]

  • Ischemia Research: Studying the effects of oxygen deprivation in models of stroke or cardiovascular disease.

Conclusion

While this compound is not yet a widely characterized fluorescent probe, its chemical structure holds promise for the development of novel imaging agents, particularly for sensing reductive environments within cells. The protocols and principles outlined in this guide provide a solid foundation for researchers interested in exploring the potential of this and other quinoline-based probes. As with any new tool, careful optimization and validation are crucial for obtaining reliable and meaningful results in cellular imaging experiments.

References

Application Note: A Guide to In Vitro Enzyme Inhibition Studies Using 3-Nitroquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for utilizing 3-Nitroquinolin-2-ol in in vitro enzyme inhibition studies. Quinolinone scaffolds are prevalent in medicinal chemistry, exhibiting a wide array of biological activities.[1] While the direct targets of this compound are still under investigation, its structural similarity to known inhibitors, such as 3-hydroxyquinolin-2(1H)-one, suggests its potential as a modulator of enzyme activity.[2] This application note will use D-amino acid oxidase (DAAO), a key enzyme in neurology, as a putative target to illustrate the principles and protocols for characterizing the inhibitory potential of this compound. We will detail methodologies for determining the half-maximal inhibitory concentration (IC50) and elucidating the mechanism of inhibition through kinetic studies.

Introduction to this compound and its Therapeutic Potential

This compound belongs to the quinolinone family of heterocyclic compounds. Quinoline derivatives are recognized as "privileged structures" in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications, including antimalarial, antibacterial, and anticancer agents.[3] The introduction of a nitro group can significantly influence the electronic properties of a molecule, often imparting a range of biological activities, including antimicrobial and anti-inflammatory effects.[4]

Given that the closely related compound, 3-hydroxyquinolin-2(1H)-one, has been identified as a potent inhibitor of human D-amino acid oxidase (DAAO), it is scientifically plausible to investigate this compound for similar activity.[2] DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, and its inhibition is a therapeutic strategy for neurological disorders such as schizophrenia. This guide will therefore focus on the in vitro characterization of this compound as a potential DAAO inhibitor.

Physicochemical Properties and Compound Handling

A thorough understanding of the test compound's properties is fundamental to designing a robust and reproducible assay.

PropertyValueSource
CAS Number 103029-75-0--INVALID-LINK--
Molecular Weight 190.16 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
Aqueous Solubility Predicted to be lowGeneral knowledge on quinolinone derivatives[5]
Protocol 1: Preparation of this compound Stock Solution

The poor aqueous solubility of many organic compounds, including quinolinone derivatives, necessitates the use of a cosolvent.[5][6] Dimethyl sulfoxide (DMSO) is the most common choice for initial solubilization.

Causality: Preparing a high-concentration stock in DMSO allows for subsequent dilution into aqueous assay buffers, ensuring the final DMSO concentration is low enough to not interfere with enzyme activity (typically ≤1%).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Accurately weigh a precise amount of this compound.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no solid particulates.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Principles of the D-Amino Acid Oxidase (DAAO) Inhibition Assay

DAAO catalyzes the oxidation of D-amino acids to their corresponding α-imino acids, which then non-enzymatically hydrolyze to α-keto acids and ammonia. During this reaction, the FAD cofactor of DAAO is reduced and subsequently re-oxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂).

The most common method for measuring DAAO activity in vitro is a coupled-enzyme assay. The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a fluorogenic or chromogenic substrate, leading to a detectable signal.

DAAO_Assay_Principle cluster_DAAO DAAO Reaction cluster_HRP Detection Reaction D-Amino Acid D-Amino Acid alpha-Imino Acid alpha-Imino Acid H2O2 H2O2 Fluorogenic Substrate Fluorogenic Substrate H2O2->Fluorogenic Substrate couples reactions DAAO_enzyme DAAO Fluorescent Product Fluorescent Product HRP_enzyme HRP

Caption: Coupled-enzyme assay for DAAO activity measurement.

Experimental Protocols

Protocol 2: IC50 Determination of this compound against DAAO

The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[3][7]

Causality: This experiment establishes the potency of the inhibitor. A dose-response curve is generated by measuring enzyme activity across a range of inhibitor concentrations. The data is then fitted to a sigmoidal curve to determine the IC50 value.[8]

Materials:

  • Purified human DAAO enzyme

  • D-Serine (substrate)

  • Horseradish Peroxidase (HRP)

  • Amplex Red (or similar fluorogenic HRP substrate)

  • This compound stock solution (10 mM in DMSO)

  • Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 8.0)

  • 96-well black microplate

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare Serial Dilutions of Inhibitor:

    • Create a serial dilution of the 10 mM this compound stock solution in DMSO.

    • Further dilute these stocks into the assay buffer to create working solutions at 2x the final desired concentration. Ensure the final DMSO concentration is constant across all wells.

  • Assay Setup (96-well plate):

    • Test Wells: Add 50 µL of the 2x inhibitor working solutions.

    • Positive Control (100% activity): Add 50 µL of assay buffer containing the same final concentration of DMSO as the test wells.

    • Negative Control (0% activity/background): Add 50 µL of assay buffer with DMSO. This well will not receive the enzyme.

  • Pre-incubation:

    • Prepare an enzyme mix containing DAAO in assay buffer.

    • Add 25 µL of the enzyme mix to all wells except the negative control.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Prepare a substrate mix containing D-Serine, HRP, and Amplex Red in assay buffer.

    • Add 25 µL of the substrate mix to all wells to start the reaction.

  • Monitor Reaction:

    • Immediately place the plate in a microplate reader.

    • Measure the fluorescence intensity (e.g., Ex/Em = 530/590 nm for Amplex Red) every minute for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.

    • Subtract the rate of the negative control from all other rates.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_positive_control))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Example IC50 Data Presentation
This compound (µM)% Inhibition (Mean ± SD, n=3)
0.014.8 ± 1.2
0.114.2 ± 2.1
149.5 ± 3.5
1088.1 ± 1.9
10097.6 ± 0.8
IC50 (µM) ~1.02

experimental_workflow A Prepare 10 mM Stock of this compound in 100% DMSO B Create Serial Dilutions of Inhibitor A->B C Set up 96-Well Plate: - Inhibitor dilutions - Controls B->C D Pre-incubate Inhibitor with DAAO Enzyme C->D E Initiate Reaction with Substrate Mix (D-Serine, HRP, Amplex Red) D->E F Kinetic Read: Measure Fluorescence Over Time E->F G Data Analysis: - Calculate initial rates - Determine % Inhibition - Plot Dose-Response Curve F->G H Calculate IC50 Value G->H

Caption: Overall workflow for IC50 determination.

Protocol 3: Enzyme Kinetics and Mechanism of Inhibition Study

Causality: This study determines how the inhibitor affects the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-Vmax), which reveals its mechanism of action (e.g., competitive, non-competitive, or uncompetitive).[4]

Procedure:

  • Select a fixed concentration of this compound (e.g., at or near its IC50 value) and a no-inhibitor control.

  • For both the control and the inhibitor condition, perform the DAAO assay as described in Protocol 2, but instead of varying the inhibitor concentration, vary the concentration of the substrate (D-Serine). The substrate concentration range should span from well below to well above the known Km of DAAO for the enzyme (e.g., 0.1x Km to 10x Km).

  • Determine the initial reaction rates for each substrate concentration.

  • Plot the initial rates against the substrate concentration for both the inhibited and uninhibited reactions.

  • Fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values in the presence and absence of the inhibitor.

  • Alternatively, use a Lineweaver-Burk plot (double reciprocal plot) to visualize the changes in kinetic parameters.

Interpretation of Results:

  • Competitive Inhibition: Vmax remains unchanged, but Km increases. The inhibitor binds to the same active site as the substrate.

  • Non-competitive Inhibition: Vmax decreases, but Km remains unchanged. The inhibitor binds to an allosteric site, affecting the enzyme's catalytic efficiency but not substrate binding.

  • Uncompetitive Inhibition: Both Vmax and Km decrease. The inhibitor binds only to the enzyme-substrate complex.

Conclusion

This application note provides a framework for the in vitro evaluation of this compound as a potential enzyme inhibitor, using D-amino acid oxidase as a scientifically justified putative target. The detailed protocols for IC50 determination and kinetic studies are designed to be robust and reproducible, providing researchers with the tools to characterize the potency and mechanism of action of this and other novel compounds. Adherence to these self-validating protocols will ensure high-quality, reliable data essential for advancing drug discovery and development programs.

References

Application Notes and Protocols for In Vivo Studies with 3-Nitroquinolin-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] Derivatives of quinoline have been successfully developed as antimalarial, anticancer, anti-inflammatory, and neuroprotective agents.[2][3][4] The introduction of a nitro group to the quinoline structure can further modulate its pharmacological profile, often enhancing its cytotoxic or antimicrobial properties.[5] 3-Nitroquinolin-2-ol is a member of this promising class of compounds. While extensive in vivo data for this specific molecule is not yet available in the public domain, this guide provides a comprehensive framework for designing and executing in vivo studies to explore its therapeutic potential, drawing on established methodologies for related quinoline and nitroquinoline derivatives.

This document is intended for researchers, scientists, and drug development professionals. It offers detailed protocols and explains the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility.

Part 1: Pre-clinical Formulation Strategy for Poorly Soluble Compounds

A significant hurdle in the in vivo evaluation of many quinoline derivatives is their low aqueous solubility, which can lead to poor absorption and variable bioavailability. An appropriate formulation is therefore critical for obtaining reliable and reproducible results.

Physicochemical Characterization

Prior to any in vivo study, a thorough physicochemical characterization of this compound is essential. This includes determining its solubility in a range of pharmaceutically acceptable solvents and buffer systems, its pKa, and its LogP value. This data will inform the selection of an appropriate formulation strategy.

Formulation Approaches for Oral Administration

For oral administration, several strategies can be employed to enhance the solubility and absorption of poorly soluble compounds like this compound.

Formulation StrategyMechanism of ActionKey Considerations
Co-solvent Systems Increases the polarity of the solvent system, enhancing the solubility of the compound.The potential for drug precipitation upon dilution in the gastrointestinal tract. The toxicity of the co-solvents must be considered.
Surfactant-based Formulations Surfactants form micelles that encapsulate the drug, increasing its solubility and stability in aqueous environments.The potential for gastrointestinal irritation and the impact of surfactants on drug permeability.
Lipid-based Formulations The drug is dissolved in a lipid carrier, which can enhance lymphatic absorption and bypass first-pass metabolism.The complexity of the formulation and the potential for variability in absorption depending on the prandial state of the animal.
Particle Size Reduction Micronization or nanocrystal technology increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.The potential for particle aggregation and the need for specialized equipment.

Protocol for a Simple Co-solvent Formulation:

  • Determine the solubility of this compound in various GRAS (Generally Recognized as Safe) solvents (e.g., PEG-400, Propylene Glycol, Ethanol).

  • Prepare a stock solution of this compound in the chosen solvent at a high concentration.

  • For dosing, dilute the stock solution with an aqueous vehicle (e.g., saline, sterile water) to the final desired concentration immediately before administration to minimize precipitation.

  • Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, reformulation with a different co-solvent or the addition of a surfactant may be necessary.

Part 2: In Vivo Experimental Design

The design of in vivo studies for this compound should be hypothesis-driven, based on the known biological activities of related nitroquinoline compounds, which include anticancer and anti-inflammatory effects.[6][7]

Animal Model Selection

The choice of animal model is critical and depends on the therapeutic area being investigated.

  • Oncology: For preliminary efficacy studies, xenograft models using human cancer cell lines implanted in immunodeficient mice (e.g., nude or SCID mice) are commonly used.[8] For example, if in vitro data suggests activity against a specific cancer type, a relevant cell line can be chosen for the xenograft.

  • Inflammation: Acute inflammation can be induced in rodents using models such as carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced systemic inflammation. These models allow for the assessment of the compound's ability to modulate inflammatory responses.

Dose Selection and Administration
  • Dose Range Finding: An initial dose-range finding study (acute toxicity) is essential to determine the maximum tolerated dose (MTD) and to identify a safe dose range for efficacy studies. This typically involves administering single, escalating doses of this compound to a small number of animals and observing for signs of toxicity over a period of 7-14 days.

  • Route of Administration: The intended clinical route of administration should be used if possible. Oral gavage is a common route for initial studies. Intraperitoneal or intravenous injections can also be used, particularly if oral bioavailability is expected to be low.

Experimental Workflow for an In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo efficacy study in a xenograft mouse model.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A Implantation of human cancer cells into immunodeficient mice B Tumor growth to pre-determined size (e.g., 100-150 mm³) A->B C Randomization of mice into treatment groups (Vehicle, this compound, Positive Control) B->C D Daily administration of test compounds via chosen route (e.g., oral gavage) C->D E Regular monitoring of tumor volume and body weight D->E F Euthanasia at pre-defined endpoint (e.g., tumor size limit) E->F G Tumor excision and weighing F->G H Collection of blood and tissues for pharmacokinetic and pharmacodynamic analysis F->H I Histopathological analysis of tumors and major organs G->I

Experimental workflow for a xenograft study.

Part 3: Detailed Protocols

Protocol: Acute Oral Toxicity Study in Mice (Dose Range Finding)

Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of toxicity of this compound following a single oral administration.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • 8-10 week old male and female mice (e.g., C57BL/6 or BALB/c)

  • Oral gavage needles

  • Calibrated balance

Procedure:

  • Acclimatize animals for at least 7 days before the study.

  • Prepare a series of dose formulations of this compound in the chosen vehicle.

  • Assign animals to dose groups (e.g., vehicle control, 10, 50, 100, 500, 1000 mg/kg), with 3-5 animals per group per sex.

  • Administer a single dose of the respective formulation via oral gavage.

  • Observe animals continuously for the first 4 hours post-dosing for any clinical signs of toxicity (e.g., changes in posture, activity, breathing).

  • Monitor animals daily for 14 days for mortality, clinical signs, and body weight changes.

  • At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine for any abnormalities in major organs.

Protocol: In Vivo Anticancer Efficacy in a Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a human tumor xenograft model.

Materials:

  • Human cancer cell line (selected based on in vitro data)

  • Immunodeficient mice (e.g., athymic nude mice)

  • This compound formulation

  • Vehicle control

  • Positive control (standard-of-care chemotherapy for the selected cancer type)

  • Calipers for tumor measurement

Procedure:

  • Inject cancer cells subcutaneously into the flank of the mice.

  • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

  • Randomize mice into treatment groups (n=8-10 per group).

  • Administer the this compound formulation, vehicle, or positive control daily (or as determined by pharmacokinetic data) for a specified period (e.g., 21 days).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).

  • Monitor body weight 2-3 times per week as an indicator of toxicity.

  • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Collect blood and tumor tissue for pharmacokinetic and pharmacodynamic (e.g., biomarker) analysis.

Part 4: Potential Mechanism of Action and Signaling Pathways

Based on literature for related nitroquinoline and quinoline compounds, this compound could exert its biological effects through various signaling pathways. For instance, some quinoline derivatives have been shown to induce apoptosis in cancer cells by modulating key signaling pathways.[6]

The following diagram illustrates a hypothetical signaling pathway that could be investigated if this compound shows anticancer activity.

G This compound This compound Cellular Uptake Cellular Uptake This compound->Cellular Uptake ROS Generation ROS Generation Cellular Uptake->ROS Generation DNA Damage DNA Damage Cellular Uptake->DNA Damage Mitochondrial Stress Mitochondrial Stress Cellular Uptake->Mitochondrial Stress ROS Generation->Mitochondrial Stress Caspase Activation Caspase Activation DNA Damage->Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Hypothetical apoptosis induction pathway.

Conclusion

While this compound is a compound with limited published in vivo data, its chemical structure suggests potential therapeutic value, particularly in oncology and inflammation. The experimental frameworks and detailed protocols provided in this guide offer a robust starting point for researchers to systematically investigate its in vivo efficacy and mechanism of action. A critical first step for any in vivo study is the development of a suitable formulation to ensure adequate bioavailability. Subsequent well-designed efficacy and toxicity studies will be crucial in determining the therapeutic potential of this promising quinoline derivative.

References

Synthesis of Novel 3-Nitroquinolin-2-ol Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline scaffold is a cornerstone in the field of medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] This nitrogen-containing heterocyclic system is a "privileged structure," meaning it can bind to multiple, diverse biological targets, making it a fertile ground for the development of novel therapeutics.[1] Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2]

Among the various functionalized quinolines, the 3-nitroquinolin-2-ol core represents a particularly intriguing scaffold for drug discovery. The introduction of a nitro group at the 3-position can significantly modulate the electronic properties and biological activity of the molecule.[3] The nitro group, being a strong electron-withdrawing group, can participate in crucial interactions with biological targets and can also serve as a handle for further synthetic transformations.[4][5] This document provides a comprehensive guide for the synthesis, characterization, and preliminary biological evaluation of novel this compound derivatives, intended for researchers and professionals in drug development.

Synthetic Strategy: A Reliable Path to this compound Derivatives

Direct nitration of the quinolin-2-one scaffold typically results in substitution on the benzene ring, primarily at the 5- and 8-positions, due to the deactivating effect of the protonated nitrogen atom in the pyridinone ring under acidic conditions.[2] Therefore, a more strategic approach is required to achieve the desired C3-nitration. A robust and effective method involves the initial synthesis of a 4-hydroxyquinolin-2-one (a 2,4-quinolinediol tautomer), followed by regioselective nitration at the electron-rich 3-position.[6]

Reaction Causality and Mechanistic Insights

The rationale behind this two-step strategy lies in the electronic properties of the 4-hydroxyquinolin-2-one intermediate. The hydroxyl group at the C4 position activates the heterocyclic ring, making the C3 position susceptible to electrophilic attack. The subsequent nitration reaction proceeds via a classic electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ from nitric acid and a strong acid catalyst, attacks the electron-rich C3 position.

Experimental Protocols

Part 1: Synthesis of 4-Hydroxyquinolin-2(1H)-one (2,4-Quinolinediol)

This protocol is based on the well-established Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester.[7][8]

Materials:

  • Aniline (or substituted aniline)

  • Diethyl malonate

  • Diphenyl ether

  • Ethanol

  • Sodium metal

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal to absolute ethanol. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Condensation: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add aniline (or a substituted aniline) to the reaction mixture.

  • Heating and Cyclization: Heat the reaction mixture to reflux for 2 hours. After this period, carefully distill off the ethanol. To the resulting residue, add diphenyl ether and heat the mixture to a high temperature (typically 250 °C) to induce cyclization.[9] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out. Add hexane or petroleum ether to the mixture to further precipitate the product and to wash away the diphenyl ether. Filter the solid product and wash it with a suitable solvent (e.g., ethanol or diethyl ether).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid.

Part 2: Nitration of 4-Hydroxyquinolin-2(1H)-one to Yield this compound

This protocol describes the regioselective nitration of the 4-hydroxyquinolin-2-one intermediate.[6]

Materials:

  • 4-Hydroxyquinolin-2(1H)-one

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃, 70%)

  • Ice

Procedure:

  • Dissolution: In a clean, dry flask, carefully add the 4-hydroxyquinolin-2(1H)-one to concentrated sulfuric acid at 0 °C (ice bath). Stir the mixture until all the solid has dissolved.

  • Nitration: While maintaining the temperature at 0 °C, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask with vigorous stirring.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Once the reaction is deemed complete, carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

  • Purification: Collect the solid product by filtration, wash it thoroughly with cold water until the washings are neutral, and then dry it. The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Conrad-Limpach Cyclization cluster_step2 Step 2: Regioselective Nitration Aniline Aniline Intermediate1 Anilinomethylenemalonate Intermediate Aniline->Intermediate1 DEM Diethyl Malonate DEM->Intermediate1 NaOEt Sodium Ethoxide NaOEt->Intermediate1 Cyclization High Temperature Cyclization (Diphenyl Ether) Intermediate1->Cyclization HQO 4-Hydroxyquinolin-2(1H)-one Cyclization->HQO Final_Product This compound Derivative HQO->Final_Product Nitration Nitrating_Mix HNO₃ / H₂SO₄ Nitrating_Mix->Final_Product

Caption: Synthetic workflow for this compound derivatives.

Characterization of Synthesized Derivatives

Thorough characterization of the synthesized this compound derivatives is crucial to confirm their identity, purity, and structure. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

Representative Analytical Data

The following table summarizes the expected analytical data for a representative this compound derivative.

ParameterExpected Data
¹H NMR (DMSO-d₆)δ (ppm): Aromatic protons typically appear in the range of 7.0-8.5 ppm. A broad singlet for the N-H proton is expected around 11-12 ppm, and a broad singlet for the O-H proton may also be observed.[10]
¹³C NMR (DMSO-d₆)δ (ppm): Aromatic carbons will resonate between 110-140 ppm. The carbonyl carbon (C=O) is expected to be significantly downfield, around 160-170 ppm. The carbon bearing the nitro group (C-NO₂) will also be deshielded.[10]
Mass Spec (ESI) The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the synthesized compound.[11]
IR (KBr) ν (cm⁻¹): Characteristic absorption bands are expected for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and asymmetric and symmetric stretching of the NO₂ group (around 1500-1550 and 1300-1350 cm⁻¹).[11]

Protocol for In Vitro Biological Evaluation: Anticancer Activity Screening

A common and reliable method for the preliminary assessment of the anticancer potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[12][13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Synthesized this compound derivatives

  • Positive control (e.g., a known anticancer drug like doxorubicin)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent toxicity. Replace the old medium in the wells with the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to inhibit cell growth by 50%, can then be determined.[12]

Visualizing a Potential Mechanism of Action

Many quinoline-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[6]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

The synthetic route and evaluation protocols outlined in this guide provide a solid foundation for the exploration of novel this compound derivatives as potential drug candidates. The modularity of the synthetic approach allows for the generation of a diverse library of compounds by varying the substituents on the starting aniline. Subsequent structure-activity relationship (SAR) studies, guided by the results of biological screening, will be crucial for optimizing the potency and selectivity of these compounds. Further investigations into their mechanism of action, pharmacokinetic properties, and in vivo efficacy will be necessary to advance the most promising candidates through the drug discovery pipeline.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Nitroquinolin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Nitroquinolin-2-ol

Welcome to the technical support guide for the synthesis of this compound (CAS: 103029-75-0)[1]. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important heterocyclic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the fundamental chemical principles behind the recommended protocols.

Core Synthesis Strategy: An Overview

The synthesis of this compound presents unique challenges. While direct electrophilic nitration of the parent quinoline molecule typically yields a mixture of 5- and 8-nitroquinolines due to the reaction proceeding on the protonated quinolinium ion[2][3][4], achieving selective C3 nitration on a pre-formed quinolin-2-ol scaffold is difficult due to competing reactions on the benzenoid ring.

Therefore, a more robust and regioselective strategy involves constructing the quinolin-2-one ring system with the C3-nitro substituent already incorporated. The most effective method for this is a base-catalyzed condensation reaction, such as a modified Friedländer or Camps cyclization. This guide will focus on a Friedländer-type synthesis, which involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an activated methylene group adjacent to a nitro group.

Below is a generalized workflow for this synthetic approach.

G A Starting Materials: - o-Aminobenzaldehyde - Ethyl Nitroacetate B Base-Catalyzed Condensation (Knoevenagel-type) A->B Reagents: Base (e.g., Piperidine, NaOEt) Solvent (e.g., EtOH) C Intermediate Formation (α,β-Unsaturated Nitro Ester) B->C D Intramolecular Cyclization (Michael Addition) C->D Heat E Aromatization (Elimination of EtOH) D->E F Acidic Workup & Purification E->F G Final Product: This compound F->G

Caption: Generalized workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound?

The most dependable route is the condensation of an o-aminoaryl carbonyl compound (e.g., o-aminobenzaldehyde) with an active methylene compound bearing a nitro group (e.g., ethyl nitroacetate). This approach, a variation of the Friedländer synthesis, builds the heterocyclic ring with the desired C3-nitro substitution pattern already established, thus avoiding the regioselectivity problems associated with nitrating the quinoline core.[5]

Q2: Why is direct nitration of quinolin-2-ol generally avoided?

Direct nitration of the quinolin-2-ol scaffold is challenging for several reasons. The quinolin-2-ol tautomer exists in equilibrium with its 2-hydroxyquinoline form. The molecule possesses two ring systems—a benzene ring and a pyridine ring—both of which can undergo electrophilic substitution. The hydroxyl/oxo group is an activating group, but its directing effects, combined with the inherent reactivity of the benzenoid ring, often lead to a mixture of products, with substitution occurring on the benzene ring (positions 5, 6, 7, 8) rather than the desired C3 position. Controlling regioselectivity is a significant hurdle.

Q3: What is the function of the base in the condensation reaction?

The base plays a crucial catalytic role in the initial step of the reaction. Its primary function is to deprotonate the active methylene compound (e.g., ethyl nitroacetate), generating a resonance-stabilized carbanion (a nitronate anion). This potent nucleophile then attacks the carbonyl carbon of the o-aminobenzaldehyde, initiating the condensation cascade that ultimately leads to the quinolin-2-ol ring system. The choice and strength of the base are critical for both reaction rate and minimizing side reactions.[6]

Q4: My reaction yield is consistently low. What are the first parameters I should investigate?

Low yield is a common issue. Systematically investigate the following, starting with the most likely culprits[6]:

  • Purity of Starting Materials: Ensure both the o-aminobenzaldehyde and the nitro-component are pure. Aldehydes are prone to oxidation, and impurities can inhibit the reaction.

  • Base and Solvent System: The base's strength and the solvent's polarity are deeply interconnected. An inappropriate combination can hinder the initial condensation or promote side reactions.

  • Reaction Temperature and Time: These reactions often require heat to drive the cyclization and dehydration/aromatization steps. However, excessive heat can lead to decomposition or polymerization. Monitor the reaction by TLC to determine the optimal time.

  • Atmosphere: o-Aminobenzaldehyde and related intermediates can be sensitive to oxidation. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) may improve the yield.

Troubleshooting Guide: A Deeper Dive

Problem 1: Low or No Product Formation
  • Potential Cause A: Ineffective Base Catalysis

    • Explanation: The chosen base may be too weak to efficiently deprotonate the nitro-component or may be sterically hindered. Conversely, a base that is too strong (like sodium ethoxide) might promote unwanted side reactions if not used under strictly controlled, anhydrous conditions.

    • Troubleshooting Steps:

      • Switch the Base: If using a weak organic base like piperidine or pyridine, consider switching to a slightly stronger one like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

      • Use an Alkoxide: For a more potent option, consider sodium ethoxide (NaOEt) in absolute ethanol. Crucially , ensure all reagents and glassware are scrupulously dry, as water will quench the alkoxide.

      • Verify Base Quality: Ensure the base has not degraded during storage.

  • Potential Cause B: Suboptimal Temperature Profile

    • Explanation: The reaction requires an initial activation energy for the condensation, followed by a higher energy input for the intramolecular cyclization and aromatization. A single, static temperature may be inefficient.

    • Troubleshooting Steps:

      • Staged Temperature Protocol: Begin the reaction at a lower temperature (e.g., room temperature to 40 °C) for 1-2 hours to allow the initial Knoevenagel condensation to occur.

      • Increase to Reflux: After the initial period, gradually heat the reaction to reflux to drive the cyclization and elimination steps to completion. Monitor progress via TLC.

  • Optimization Parameters for Base/Solvent System

BaseSolventTemperature (°C)Key Considerations
PiperidineEthanol50 - RefluxMild conditions; may require longer reaction times. Good starting point.
Sodium EthoxideAnhydrous Ethanol0 - RefluxStronger base; requires strict anhydrous conditions. Can improve yields significantly.
DBUAcetonitrile / DMF80 - 120Strong, non-nucleophilic base. Good for sensitive substrates.
Potassium CarbonateDMF / DMSO100 - 140Heterogeneous system; effective but may require higher temperatures.
Problem 2: Significant Formation of Impurities
  • Potential Cause A: Self-Condensation of o-Aminobenzaldehyde

    • Explanation: Aldehydes can undergo self-condensation (an aldol-type reaction) under basic conditions, leading to polymeric byproducts and reducing the availability of the starting material.

    • Troubleshooting Steps:

      • Slow Addition: Instead of adding all reagents at once, add the o-aminobenzaldehyde dropwise to the mixture of the base and ethyl nitroacetate in the solvent. This keeps the instantaneous concentration of the aldehyde low, favoring the desired cross-condensation.

  • Potential Cause B: Michael Addition Side Reactions

    • Explanation: The intermediate formed after the initial condensation is an α,β-unsaturated nitro compound. This is a potent Michael acceptor. A second molecule of the deprotonated ethyl nitroacetate can potentially add to this intermediate, leading to complex side products.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a precise 1:1 or a slight excess (1:1.1) of the nitro-component to the aldehyde. Avoid a large excess of the nucleophile.

      • Monitor Temperature: This side reaction is often more prevalent at lower temperatures where the cyclization step is slow. Ramping the temperature after the initial condensation can help the desired intramolecular cyclization outcompete the intermolecular Michael addition.

Detailed Experimental Protocol (Illustrative)

Disclaimer: This protocol is a representative example based on established chemical principles. Researchers must conduct their own risk assessment and optimization. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize this compound from o-aminobenzaldehyde and ethyl nitroacetate.

Materials:

  • o-Aminobenzaldehyde (1.21 g, 10.0 mmol)

  • Ethyl nitroacetate (1.33 g, 10.0 mmol)

  • Piperidine (0.1 mL, ~1.0 mmol, 10 mol%)

  • Absolute Ethanol (30 mL)

  • Hydrochloric Acid (2M, aqueous)

  • Deionized Water

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add absolute ethanol (30 mL), ethyl nitroacetate (1.33 g), and piperidine (0.1 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add o-aminobenzaldehyde (1.21 g) to the flask in one portion.

  • Heat the reaction mixture to reflux (approx. 78 °C) using a heating mantle.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 4-6 hours.

  • Once the starting materials are consumed, cool the reaction mixture to room temperature. A yellow precipitate should form.

  • Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol (2 x 5 mL).

  • Purification: Suspend the crude solid in deionized water (50 mL) and slowly add 2M HCl dropwise with stirring until the pH is ~2-3. This step protonates the product and helps remove any basic impurities.

  • Stir for 15 minutes, then collect the purified solid by vacuum filtration.

  • Wash the solid with deionized water (2 x 10 mL) until the filtrate is neutral.

  • Dry the final product, this compound, in a vacuum oven at 60 °C overnight.

Reaction Mechanism

The synthesis proceeds via a base-catalyzed Knoevenagel condensation followed by an intramolecular Michael addition and subsequent aromatization.

G cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Knoevenagel Condensation cluster_2 Step 3: Cyclization & Aromatization EtO2C-CH2-NO2 EtO2C-CH2-NO2 Nitronate Anion Nitronate Anion EtO2C-CH2-NO2->Nitronate Anion + Base - H-Base+ Aldehyde o-Aminobenzaldehyde Nitronate Anion->Aldehyde Nucleophilic Attack Intermediate_1 Intermediate_1 Aldehyde->Intermediate_1 Proton Transfer Unsaturated_Ester Unsaturated_Ester Intermediate_1->Unsaturated_Ester - H2O Cyclized_Intermediate Cyclized_Intermediate Unsaturated_Ester->Cyclized_Intermediate Intramolecular Michael Addition This compound This compound Cyclized_Intermediate->this compound Tautomerization & - EtOH (Aromatization)

References

Technical Support Center: Navigating the Stability of 3-Nitroquinolin-2-ol in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-nitroquinolin-2-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges encountered when handling this compound in aqueous environments. Our goal is to equip you with the scientific understanding and practical solutions necessary to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring a quinoline core substituted with a nitro group and a hydroxyl group. This chemical architecture, while synthetically valuable, presents inherent stability concerns in aqueous media. The electron-withdrawing nature of the nitro group, combined with the quinoline ring system, makes the molecule susceptible to various degradation pathways.[1] This guide will dissect these issues and provide actionable protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow/brown. What is causing this discoloration?

Discoloration is a common indicator of degradation for many quinoline compounds.[2] This is often a result of:

  • Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of colored byproducts.[1] Quinolone drugs, a related class of compounds, are known to be light-sensitive and should be protected from light during storage and handling.

  • Oxidation: The quinoline ring can be susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions, which can lead to the formation of colored degradation products.[3][4]

Recommendation: Always prepare and store solutions of this compound in amber vials or containers wrapped in aluminum foil to protect them from light.[2] For sensitive experiments, consider de-gassing your aqueous solutions or working under an inert atmosphere (e.g., nitrogen or argon).[2]

Q2: I'm observing precipitation of my compound after preparing an aqueous solution. What are the likely causes and how can I resolve this?

Precipitation issues with quinoline derivatives are often linked to their low aqueous solubility, which can be influenced by several factors:[5][6]

  • Exceeding Solubility Limit: The concentration of your solution may be higher than the intrinsic solubility of this compound in the chosen aqueous buffer.

  • pH-Dependent Solubility: The solubility of ionizable compounds like this compound can be highly dependent on the pH of the solution.[5]

  • Solvent Shock: Rapidly diluting a concentrated stock solution in an organic solvent (like DMSO) into an aqueous buffer can cause the compound to crash out of solution.[5]

Troubleshooting Steps:

  • Determine the Optimal pH: Experimentally determine the pH at which this compound exhibits maximum solubility. For acidic derivatives, a higher pH might be beneficial, while for basic compounds, a lower pH may increase solubility.[5]

  • Gradual Dilution: When preparing aqueous solutions from an organic stock, add the aqueous buffer to the stock solution slowly while vortexing. This gradual change in solvent polarity can help prevent precipitation.[5]

  • Use of Co-solvents or Solubilizing Agents: For challenging cases, consider the use of co-solvents (e.g., ethanol, PEG 400) or solubilizing excipients like cyclodextrins, which can form inclusion complexes and enhance aqueous solubility.[5]

Q3: My experimental results are inconsistent, and I suspect compound degradation. What are the primary degradation pathways for this compound?

Inconsistent results are a classic sign of compound instability.[2] Based on its structure, this compound is susceptible to the following degradation pathways:[1]

  • Hydrolysis: The molecule may undergo hydrolysis, particularly under strongly acidic or basic conditions.[1]

  • Reduction of the Nitro Group: The nitro group (-NO₂) is prone to reduction, which can lead to the formation of nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) derivatives.[1]

  • Hydroxylation of the Quinoline Ring: The aromatic quinoline ring can be hydroxylated, especially under oxidative conditions.[1]

The following diagram illustrates these potential degradation pathways:

G This compound This compound Hydrolysis_Products Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis_Products H₂O, H⁺/OH⁻ Reduced_Products Reduction of Nitro Group (e.g., 3-Aminoquinolin-2-ol) This compound->Reduced_Products Reducing agents Oxidized_Products Oxidation (e.g., Hydroxylated derivatives) This compound->Oxidized_Products Oxidants, O₂ Photodegradation_Products Photodegradation (Complex Mixture) This compound->Photodegradation_Products Light (UV/Vis)

Caption: Potential degradation pathways of this compound in aqueous solutions.

To confirm degradation, a stability-indicating analytical method, such as HPLC, is essential.

Troubleshooting Guide: Practical Solutions for Common Issues

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution - Exceeding solubility limit- "Solvent shock"- Lower the final concentration.- Prepare the aqueous solution by slowly adding the buffer to the organic stock with vigorous mixing.[5]
Delayed Precipitation in Incubator - Temperature-induced solubility change- pH shift in cell culture media- Pre-warm the media to 37°C before adding the compound.- Ensure the media is adequately buffered for the CO₂ environment.
Loss of Potency in Assays - Chemical degradation (hydrolysis, oxidation, photodegradation)- Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[2]- Protect solutions from light at all times.[2]
Appearance of New Peaks in HPLC Chromatogram - Formation of degradation products- Conduct a forced degradation study to identify potential degradants.- Use a stability-indicating HPLC method to separate the parent compound from its degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[7][8][9]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[2]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[2]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[7]

  • Thermal Degradation: Place a solid sample of the compound and a solution in a temperature-controlled oven at 80°C for 48 hours.[7]

  • Photolytic Degradation: Expose a solution of the compound to a light source providing both UV and visible light for a defined period.[7]

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the stressed samples alongside a control (unstressed) sample using a stability-indicating HPLC method (see Protocol 2).

The following workflow diagram outlines the forced degradation study process:

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (UV/Vis light) Stock->Photo Sample Sample, Neutralize, Dilute Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample HPLC HPLC Analysis Sample->HPLC Identify Identify Degradation Products HPLC->Identify

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is essential to separate and quantify this compound from its potential degradation products.[10]

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD).

Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance. A DAD is recommended to assess peak purity.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Data Summary

The following table summarizes the key factors influencing the stability of nitroquinoline derivatives in aqueous solutions:

Factor Effect on Stability Mitigation Strategy Reference
pH Degradation can be accelerated in both acidic and basic conditions. Solubility is also pH-dependent.Determine the optimal pH for stability and solubility. Use appropriate buffers.[1][5]
Light Photodegradation can occur upon exposure to UV or ambient light.Store and handle solutions in light-protected containers (e.g., amber vials).[1][2]
Temperature Elevated temperatures generally increase the rate of chemical degradation.Store stock solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.[1][2]
Oxygen Susceptible to oxidation.Prepare solutions in de-gassed solvents or under an inert atmosphere. Consider adding antioxidants.[2][3]

Conclusion

The stability of this compound in aqueous solutions is a critical factor for obtaining reliable and reproducible experimental data. By understanding the potential degradation pathways and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can minimize compound instability and ensure the integrity of their studies. For further assistance, please consult the references provided.

References

Troubleshooting low yields in the synthesis of 3-Nitroquinolin-2-ol derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Nitroquinolin-2-ol Derivatives

Welcome to the technical support center for the synthesis of this compound derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevalent issue of low yields.

Introduction

The synthesis of this compound and its derivatives is a critical process in the development of various pharmacologically active compounds. However, the nitration of the quinolin-2-ol (also known as 2-hydroxyquinoline or carbostyril) scaffold can be challenging, often leading to suboptimal yields and the formation of undesired byproducts. This guide provides a structured approach to identifying and resolving common issues encountered during this synthesis.

Core Principles of the Synthesis

The primary route to this compound involves the electrophilic nitration of a quinolin-2-ol precursor. The reaction mechanism hinges on the generation of a nitronium ion (NO₂⁺) from a nitrating agent, typically a mixture of nitric acid and sulfuric acid, which then attacks the electron-rich quinoline ring. The position of nitration is influenced by the directing effects of the substituents on the ring and the reaction conditions.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of this compound derivatives can be attributed to a variety of factors, from suboptimal reaction conditions to the purity of starting materials. This section provides a systematic approach to diagnosing and resolving these issues.

Q1: My nitration reaction is resulting in a very low yield or no desired product at all. What are the most common causes?

A1: Several factors can contribute to a failed or low-yielding nitration reaction. The most common culprits are related to the nitrating agent, reaction temperature, and the nature of the starting material.

  • Ineffective Nitrating Agent: The combination of concentrated nitric acid and sulfuric acid is the standard nitrating mixture. The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺)[1][2]. If the acids are not sufficiently concentrated or have absorbed atmospheric moisture, the concentration of the nitronium ion will be too low for the reaction to proceed efficiently.

  • Suboptimal Reaction Temperature: Electrophilic aromatic substitution reactions are highly sensitive to temperature. For the nitration of quinolin-2-ol, the temperature must be carefully controlled. Generally, lower temperatures (e.g., 0-10 °C) are favored to control the reaction's exothermicity and minimize the formation of side products[3]. Excessively high temperatures can lead to oxidative degradation of the starting material and the formation of tarry byproducts[3][4].

  • Poor Substrate Reactivity: The electronic properties of the quinolin-2-ol ring influence its susceptibility to electrophilic attack. The presence of the hydroxyl group at the 2-position activates the ring towards electrophilic substitution. However, under the strongly acidic conditions of nitration, the nitrogen atom of the quinoline ring can become protonated, which deactivates the ring system towards electrophilic attack[5]. This deactivation can significantly slow down the reaction rate.

Q2: I am observing the formation of multiple products, and the isolation of the desired 3-nitro isomer is difficult. How can I improve the regioselectivity?

A2: The formation of a mixture of nitro isomers is a common challenge. While the 3-position is electronically favored for substitution, nitration can also occur at other positions on the quinoline ring, particularly the 5 and 8 positions of the benzene ring portion[5].

  • Temperature Control: As mentioned, maintaining a low and consistent reaction temperature is crucial for regioselectivity. Higher temperatures can provide enough energy to overcome the activation barriers for the formation of other, less favored isomers[3].

  • Choice of Nitrating Agent: While nitric and sulfuric acid is the most common nitrating agent, milder alternatives can sometimes offer better control. For instance, using acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, can lead to cleaner reactions in some cases[3].

  • Protecting Groups: In some instances, protecting other reactive sites on the quinoline ring can direct the nitration to the desired position. However, this adds extra steps to the synthesis (protection and deprotection) and may not always be practical.

Q3: Significant charring and tar formation are occurring in my reaction flask. What is causing this and how can it be prevented?

A3: Tar formation is a clear indication of decomposition and polymerization side reactions, often caused by overly harsh reaction conditions[4][6].

  • Excessive Temperature: This is the most frequent cause of charring. The reaction is exothermic, and if the addition of the nitrating agent is too rapid or the cooling is insufficient, localized hotspots can form, leading to degradation[4].

  • Overly Concentrated Acids: While concentrated acids are necessary, using fuming nitric or sulfuric acid can be too aggressive for some substrates, leading to oxidation and polymerization[3].

  • Minimizing Tar Formation: To mitigate this, ensure slow, dropwise addition of the nitrating agent with vigorous stirring and efficient cooling in an ice bath. Using a less concentrated acid or a different nitrating system can also be beneficial[3].

Q4: I am struggling with the work-up and purification of my this compound product. What is the best approach?

A4: The work-up procedure is critical for isolating a pure product.

  • Quenching the Reaction: The reaction should be carefully quenched by pouring the acidic mixture onto crushed ice. This serves to dilute the acid and precipitate the crude product.

  • Neutralization: After quenching, the acidic solution should be cautiously neutralized with a base, such as sodium carbonate or a dilute sodium hydroxide solution, until the product fully precipitates.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid. If significant impurities are present, column chromatography on silica gel may be necessary.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical experimental workflow for the synthesis of this compound and a logical approach to troubleshooting low yields.

Caption: A general workflow for the synthesis and a logical approach to troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration reaction?

A1: Sulfuric acid serves as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), the active electrophile in the reaction[1][2].

Q2: Can I use other nitrating agents besides a mixture of nitric and sulfuric acids?

A2: Yes, other nitrating agents can be used, and may offer advantages in terms of milder reaction conditions and improved selectivity. Acetyl nitrate is a common alternative[3]. For more specialized applications, other reagents might be employed, but the nitric acid/sulfuric acid system remains the most common for this type of transformation.

Q3: How do I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.

Q4: What are the safety precautions I should take during this synthesis?

A4: The nitration of aromatic compounds is a potentially hazardous procedure. Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. The reaction is also exothermic and can run away if not properly controlled. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, a lab coat, and acid-resistant gloves. Ensure that an ice bath is readily available for cooling and be prepared to handle a potential exotherm.

Q5: Are there alternative synthetic routes to this compound derivatives?

A5: While direct nitration is a common method, other strategies exist. For instance, one could start with a pre-functionalized aniline or a 2-nitrobenzaldehyde and build the quinolinone ring system through cyclization reactions[7][8]. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Impact of Reaction Conditions on Yield

The following table summarizes the expected impact of key reaction parameters on the yield of this compound.

ParameterConditionExpected Impact on YieldRationale
Temperature Too High (> 20 °C)DecreaseIncreased side reactions, decomposition, and tar formation[3][4].
Optimal (0-10 °C)IncreaseMinimizes byproducts and controls exothermicity[3].
Too Low (< 0 °C)DecreaseReaction rate may be too slow for practical synthesis times.
Nitrating Agent Dilute AcidsDecreaseInsufficient concentration of the active nitronium ion.
Conc. HNO₃/H₂SO₄OptimalProvides a high concentration of the necessary electrophile[1][2].
Fuming AcidsDecreaseCan be too harsh, leading to oxidative degradation of the substrate[3].
Reaction Time Too ShortDecreaseIncomplete conversion of the starting material.
Optimal (TLC Monitored)IncreaseAllows for maximum conversion without significant product degradation.
Too LongDecreasePotential for product degradation and formation of byproducts over time.
Reaction Mechanism: Electrophilic Nitration of Quinolin-2-ol

The following diagram illustrates the key steps in the electrophilic nitration of the quinolin-2-ol scaffold.

NitrationMechanism cluster_generation Step 1: Generation of Nitronium Ion cluster_attack Step 2: Electrophilic Attack cluster_rearomatization Step 3: Rearomatization HNO₃ HNO₃ H₂NO₃⁺ H₂NO₃⁺ HNO₃->H₂NO₃⁺ + H₂SO₄ H₂SO₄ H₂SO₄ HSO₄⁻ HSO₄⁻ NO₂⁺ NO₂⁺ (Nitronium Ion) H₂NO₃⁺->NO₂⁺ - H₂O Quinolinol Quinolin-2-ol H₂O H₂O SigmaComplex Sigma Complex (Resonance Stabilized) Quinolinol->SigmaComplex + NO₂⁺ SigmaComplex2 Sigma Complex Product This compound SigmaComplex2->Product - H⁺ (to H₂O) H₃O⁺ H₃O⁺

References

Technical Support Center: Preventing Precipitation of 3-Nitroquinolin-2-ol in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the common and often frustrating issue of 3-Nitroquinolin-2-ol precipitation in cell culture media. Our goal is to provide you with a comprehensive understanding of the underlying causes and to equip you with robust, field-proven troubleshooting strategies to ensure the accuracy and reproducibility of your experiments.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a quinoline derivative with a molecular weight of 190.16 g/mol [1]. Like many aromatic nitro compounds, it is characterized by poor aqueous solubility, a critical factor that contributes to its tendency to precipitate in the aqueous environment of cell culture media[2]. The presence of the nitro group (-NO₂), while integral to its biological activity, also influences its electronic properties and polarity, often leading to challenges in formulation[3][4][5].

PropertyValueSource
Molecular FormulaC₉H₆N₂O₃[1][6]
Molecular Weight190.16 g/mol [1][6]
Physical FormSolid
StorageRoom temperature, sealed in dry, dark place[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common questions and issues encountered when working with this compound in cell culture.

Q1: I dissolved my this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What's happening?

This is a classic case of "solvent shock" or "crashing out."[7][8] Your compound is highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous cell culture medium. When the concentrated DMSO stock is rapidly diluted, the compound is forced into an environment where its solubility is exceeded, leading to immediate precipitation.

Troubleshooting Steps:
  • Optimize the Dilution Process:

    • Pre-warm your media: Always use cell culture media pre-warmed to 37°C. Adding compounds to cold media can decrease their solubility[7].

    • Add dropwise with gentle agitation: Instead of pipetting the entire volume of your stock solution at once, add it drop-by-drop to the pre-warmed media while gently swirling or vortexing. This promotes rapid and uniform mixing, preventing localized high concentrations of the compound[7][8].

    • Serial Dilution in Media: For sensitive applications, consider performing a serial dilution of your stock solution directly in the pre-warmed culture media[7].

  • Reduce the Final Concentration:

    • The most direct solution is often to lower the final working concentration of this compound in your experiment[8]. It's crucial to determine the maximum soluble concentration under your specific experimental conditions.

  • Lower the Stock Solution Concentration:

    • Preparing a less concentrated stock solution in DMSO (e.g., 1 mM instead of 10 mM) can mitigate solvent shock. While this requires adding a larger volume to your media, the more gradual change in solvent composition can prevent precipitation[2].

Q2: My media with this compound looked fine initially, but after a few hours in the incubator, I see a precipitate. What causes delayed precipitation?

Delayed precipitation can be caused by several factors related to the dynamic environment of a cell culture incubator.

Potential Causes and Solutions:
  • Temperature Fluctuations: While you may pre-warm your media, temperature shifts can still occur. Ensure your incubator provides a stable and consistent temperature. Repeatedly removing cultures from the incubator can also contribute to this issue[9].

  • pH Shifts: Cellular metabolism can alter the pH of the culture medium over time, which can, in turn, affect the solubility of a pH-sensitive compound[7]. Monitor the pH of your culture, especially in dense or rapidly proliferating cultures, and consider changing the medium more frequently.

  • Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, proteins, and other components. This compound may slowly interact with these components to form insoluble complexes[7]. If you suspect this is the case, you might try a different basal media formulation.

  • Evaporation: Over the course of long-term experiments, evaporation can concentrate all media components, including your compound, potentially exceeding its solubility limit[7][9]. Ensure proper humidification of your incubator and consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes[7][9].

Q3: I'm seeing cloudiness in my media, but I'm not sure if it's precipitation or contamination. How can I tell the difference?

This is a critical distinction to make.

Troubleshooting Steps:
  • Microscopic Examination: Aseptically remove a small aliquot of the media and examine it under a microscope.

    • Precipitate: Often appears as crystalline structures or amorphous particulate matter.

    • Bacterial Contamination: Will appear as small, often motile, rod-shaped or spherical organisms.

    • Yeast Contamination: Will appear as budding, oval-shaped organisms.

    • Fungal Contamination: Will appear as filamentous hyphae.

  • Incubate a Control: If you suspect contamination, incubate a flask of the same media without cells or your compound. If it becomes cloudy, you likely have a contamination issue with your media or sterile technique.

  • Mycoplasma Testing: Mycoplasma contamination will not be visible under a standard light microscope but can cause the media to appear cloudy and can significantly impact experimental results[9]. Regular mycoplasma testing is a crucial component of good cell culture practice.

If contamination is ruled out, the cloudiness is likely due to a fine precipitate, and you should follow the troubleshooting steps for immediate or delayed precipitation.

Advanced Strategies for Enhancing Solubility

If the above troubleshooting steps are insufficient, you may need to employ more advanced formulation strategies.

Co-solvents

Using a mixture of solvents can enhance the solubility of hydrophobic compounds[2][10].

  • Common Co-solvents: Polyethylene glycol (PEG), propylene glycol, and ethanol are often used[2][11].

  • Important Consideration: Co-solvents can have their own cytotoxic effects, so it is essential to perform a vehicle control experiment to determine the maximum tolerable concentration for your specific cell line[2].

Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility[12][13][14][15][16][17].

  • Mechanism: The hydrophobic inner cavity of the cyclodextrin molecule encapsulates the hydrophobic drug molecule, while the hydrophilic exterior allows the complex to dissolve in aqueous media[15][16].

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for in vitro and in vivo applications due to its biocompatibility[18].

Experimental Protocols

Protocol 1: Determining Maximum Soluble Concentration

This protocol will help you empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution. Ensure the compound is fully dissolved by vortexing. Gentle warming in a 37°C water bath or brief sonication can be used if necessary[2].

  • Prepare Serial Dilutions: In sterile microcentrifuge tubes, prepare a series of dilutions of your stock solution in your complete cell culture medium (pre-warmed to 37°C). A suggested range would be 1:100, 1:200, 1:500, 1:1000, etc.

  • Initial Visual Inspection: Immediately after preparing the dilutions, visually inspect each for any signs of precipitation.

  • Incubation: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Follow-up Inspections: Visually inspect the solutions for any delayed precipitation at regular intervals (e.g., 1, 4, 24, and 48 hours)[8].

  • Microscopic Examination: For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to detect any fine particulate or crystalline precipitate[8].

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of visible precipitate throughout the incubation period is the maximum soluble concentration under your experimental conditions[7][8].

Protocol 2: Vehicle Toxicity Assay

If you are using a co-solvent or a high concentration of DMSO, it is crucial to determine the concentration at which the solvent itself becomes toxic to your cells.

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase for the duration of the experiment.

  • Prepare Solvent Dilutions: Prepare a series of dilutions of your solvent (e.g., DMSO) in your complete cell culture medium. A typical range to test would be from 0.05% to 2.0% (v/v)[2].

  • Treatment: Remove the seeding medium from the cells and replace it with the medium containing the different concentrations of the solvent. Include a "medium only" control.

  • Incubation: Incubate the plate for the same duration as your planned drug treatment experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.

  • Determine Non-Toxic Concentration: The highest concentration of the solvent that does not significantly reduce cell viability compared to the "medium only" control is your maximum tolerable solvent concentration. Ensure the final solvent concentration in all your experiments remains below this threshold.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the precipitation of this compound.

G Start Precipitation Observed Microscopy Microscopic Examination Start->Microscopy First Step Initial_Check Immediate or Delayed Precipitation? Immediate_Actions Troubleshoot Immediate Precipitation Initial_Check->Immediate_Actions Immediate Delayed_Actions Troubleshoot Delayed Precipitation Initial_Check->Delayed_Actions Delayed Solubility_Test Determine Max Soluble Concentration (Protocol 1) Immediate_Actions->Solubility_Test Action: - Optimize Dilution - Lower Concentration Delayed_Actions->Solubility_Test Action: - Check pH/Temp - Ensure Humidification Advanced_Strategies Still Precipitating? Solubility_Test->Advanced_Strategies Formulation Advanced Formulation Strategies (Co-solvents, Cyclodextrins) Advanced_Strategies->Formulation Yes Success Optimized Protocol Proceed with Experiment Advanced_Strategies->Success No Vehicle_Control Perform Vehicle Toxicity Assay (Protocol 2) Formulation->Vehicle_Control Vehicle_Control->Success Contamination_Check Contamination vs. Precipitate Microscopy->Contamination_Check Contamination_Check->Initial_Check Precipitate Confirmed Contamination_Actions Address Contamination: - Discard Culture - Review Sterile Technique Contamination_Check->Contamination_Actions Contamination Detected

Caption: Troubleshooting workflow for this compound precipitation.

Concluding Remarks

Preventing the precipitation of poorly soluble compounds like this compound is a common but surmountable challenge in cell culture. By systematically addressing the factors that influence solubility—from the initial dilution technique to the long-term stability in the incubator—researchers can ensure the reliability and validity of their experimental data. This guide provides a framework for troubleshooting, but it is essential to empirically determine the optimal conditions for your specific cell line and media combination.

References

Technical Support Center: Mitigating 3-Nitroquinolin-2-ol Autofluorescence

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing autofluorescence associated with 3-Nitroquinolin-2-ol in imaging experiments. This guide is designed for researchers, scientists, and drug development professionals to provide a foundational understanding of the issue, practical troubleshooting strategies, and detailed protocols to enhance signal-to-noise ratios and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: We are using this compound in our cell-based assay and observe significant background fluorescence. What is the likely cause?

A: The background signal you're observing likely stems from a combination of two sources: intrinsic autofluorescence from your biological sample and potential fluorescence from the this compound compound itself.

  • Endogenous Autofluorescence: Biological materials naturally fluoresce. Common sources include metabolic cofactors (NADH, riboflavin), structural proteins (collagen, elastin), and cellular aging pigments like lipofuscin.[1][2] This type of autofluorescence is typically broad and most prominent in the blue-green region of the spectrum (350-550 nm).[1]

  • Compound-Specific Fluorescence: While the nitro group (-NO2) is often associated with fluorescence quenching, many nitroaromatic compounds are indeed fluorescent.[3][4][5] The extended aromatic quinoline ring system in this compound provides a scaffold conducive to fluorescence. The electronic properties of the nitro and hydroxyl groups will modulate the specific excitation and emission characteristics.

  • Process-Induced Autofluorescence: The experimental protocol itself can introduce fluorescence. Aldehyde-based fixatives like paraformaldehyde (PFA) and glutaraldehyde are well-known for reacting with amines in proteins to create fluorescent products.[6][7] Components of cell culture media, such as phenol red and fetal bovine serum (FBS), can also contribute to background signal.[1][8]

Q2: How can we determine if the autofluorescence is from our compound or the biological sample?

A: Establishing the source of the autofluorescence is a critical first step. This requires a series of methodical controls:

  • Unstained, Untreated Sample: Image your cells or tissue without any labels or your test compound. This establishes the baseline endogenous autofluorescence of your biological system under your specific imaging conditions (fixation, mounting, etc.).[1][9]

  • Compound-Only Control: Image a solution of this compound in your experimental buffer or media at the working concentration. This will confirm if the compound itself is fluorescent and help characterize its spectral properties.

  • Vehicle Control: Treat your biological sample with the vehicle used to dissolve this compound (e.g., DMSO) but without the compound. This control accounts for any effects of the solvent on the sample's autofluorescence.

By comparing these three controls, you can isolate the fluorescence contribution from the endogenous background and the compound itself.

Q3: What are the likely spectral properties of this compound autofluorescence, and how do we manage it?

A: Without specific published data for this exact molecule, we must infer its properties. Most small aromatic molecules and common endogenous fluorophores tend to excite in the UV-to-blue range and emit in the blue-to-green range (approx. 400-550 nm).[2]

Management Strategy: The most effective strategy is spectral separation.

  • Shift to Redder Fluorophores: The most common and effective tactic is to use fluorescent probes (e.g., secondary antibodies, fluorescent proteins) that emit in the red or far-red regions of the spectrum ( >600 nm).[1][8][10] Autofluorescence is significantly lower and often negligible at these longer wavelengths.[2]

  • Spectral Imaging and Linear Unmixing: If you must use fluorophores in the green or yellow range, a more advanced approach is to use a spectral detector on your microscope. By acquiring the full emission spectrum of your sample, you can define the known spectrum of the autofluorescence (from your control slide) and the spectrum of your specific probe. Computational algorithms can then perform "linear unmixing" to separate the two signals and generate a clean image.[7][11]


Troubleshooting Workflow & Methodologies

Navigating autofluorescence requires a systematic approach. The following sections provide detailed protocols and a logical workflow to diagnose and mitigate the issue.

Visual Troubleshooting Guide

This workflow provides a step-by-step decision-making process for addressing autofluorescence.

start High Background Fluorescence Observed check_controls 1. Acquire Control Images - Unstained Sample - Compound-Only Sample start->check_controls identify_source 2. Identify Primary Source of Autofluorescence check_controls->identify_source source_bio Source: Endogenous / Fixation-Induced identify_source->source_bio Biological source_compound Source: this compound identify_source->source_compound Compound optimize_prep 3a. Optimize Sample Preparation - Change fixative (e.g., Methanol) - Use chemical quenchers - Perfuse tissue to remove blood source_bio->optimize_prep optimize_imaging 3b. Optimize Imaging Strategy - Shift probes to Far-Red (>650nm) - Use narrow-bandpass filters - Perform Spectral Unmixing source_compound->optimize_imaging evaluate 4. Evaluate Signal-to-Noise Ratio (SNR) optimize_prep->evaluate optimize_imaging->evaluate success Problem Solved: Acceptable SNR Achieved evaluate->success High fail SNR Still Unacceptable evaluate->fail Low reassess Re-evaluate Quenching Method or Imaging Approach fail->reassess reassess->optimize_prep reassess->optimize_imaging

Caption: A decision tree for troubleshooting autofluorescence.

Quantitative Data Summary

Table 1: Common Sources of Endogenous & Process-Induced Autofluorescence
SourceTypical Excitation (nm)Typical Emission (nm)Common Location / CauseMitigation Strategy
Collagen/Elastin 330 - 400[12]470 - 520[12]Extracellular matrix, blood vessel wallsSpectral separation, use of red-shifted dyes
NADH / Flavins 340 - 520[12]440 - 560[12]Mitochondria, cytoplasmReduce metabolic activity (live cells), spectral separation
Lipofuscin 345 - 360[12]450 - 650[12]Lysosomes of aged cells (neurons, muscle)Chemical quenching (Sudan Black B), spectral unmixing
Aldehyde Fixatives 355 - 435[12]420 - 470[12]Reaction with cellular aminesUse non-aldehyde fixatives (methanol), NaBH4 treatment
Red Blood Cells Broad (Heme group)BroadBlood vesselsPerfuse tissue with PBS before fixation[6][10]

Experimental Protocols

Protocol 1: Sodium Borohydride (NaBH₄) Treatment for Aldehyde-Induced Autofluorescence

This protocol is used to reduce autofluorescence caused by glutaraldehyde or paraformaldehyde fixation by reducing free aldehyde groups.[1]

Materials:

  • Sodium borohydride (NaBH₄)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixed cells or tissue sections on slides

Procedure:

  • Rehydration: If working with paraffin-embedded sections, deparaffinize and rehydrate your tissue slides to aqueous buffer as per your standard protocol.

  • Prepare Solution: Freshly prepare a 1 mg/mL solution of NaBH₄ in ice-cold PBS. Caution: NaBH₄ is a strong reducing agent. Handle with care in a well-ventilated area. The solution will generate gas bubbles.

  • Incubation: Cover the tissue sections or cells completely with the NaBH₄ solution. Incubate for 10-15 minutes at room temperature.

  • Washing: Aspirate the NaBH₄ solution and wash the slides thoroughly with PBS (3 times for 5 minutes each).

  • Proceed with Staining: You can now proceed with your standard immunofluorescence staining protocol.

Protocol 2: Sudan Black B Quenching for Lipofuscin Autofluorescence

Sudan Black B is a lipophilic dye effective at quenching autofluorescence from lipofuscin, which is common in aged tissues like the brain.[13] Note that Sudan Black B can sometimes introduce its own background in the far-red, so controls are essential.[13]

Materials:

  • Sudan Black B powder

  • 70% Ethanol

  • PBS

  • Stained and washed slides

Procedure:

  • Prepare Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours to dissolve completely, then filter through a 0.2 µm syringe filter to remove any precipitate.[14]

  • Timing: This protocol is performed after your final secondary antibody wash step and before mounting.

  • Dehydration: Briefly dip the slides in 70% ethanol.

  • Incubation: Incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.

  • Differentiation: Briefly rinse the slides in 70% ethanol to remove excess Sudan Black B. Do not over-rinse, as this can remove the quencher from the tissue.

  • Rehydration and Mounting: Wash the slides thoroughly in PBS (2 times for 3 minutes each) and mount immediately with an aqueous mounting medium.

References

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 3-Nitroquinolin-2-ol and Other Novel Small Molecules In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with novel or sparsely characterized small-molecule inhibitors. This guide uses 3-Nitroquinolin-2-ol as a primary example to address a central challenge in drug discovery and chemical biology: ensuring that an observed biological effect is due to the intended "on-target" activity and not a consequence of unintended "off-target" interactions.

Researchers investigating compounds like this compound, for which the primary molecular target may not be extensively documented in public literature, face a unique set of challenges. Without a well-defined target, every experimental result carries a degree of uncertainty. This guide provides a systematic framework, troubleshooting advice, and detailed protocols to help you proactively design experiments, identify, and minimize off-target effects, thereby increasing the confidence and reproducibility of your findings.

Part 1: Foundational Knowledge - Understanding the "Off-Target" Problem

This section addresses the fundamental concepts and concerns related to off-target effects.

Q1: What are off-target effects and why are they a critical concern in my research?

A1: Off-target effects occur when a small molecule, such as this compound, interacts with proteins or biomolecules other than its intended therapeutic or experimental target.[1][2] These unintended interactions can lead to a range of confounding outcomes, including:

  • Misinterpretation of Data: The observed phenotype might be attributed to the inhibition of the intended target when it is actually caused by an off-target interaction.

  • Cellular Toxicity: Engagement with essential cellular proteins can lead to cytotoxicity that masks the specific, on-target effect.[3]

  • Lack of Reproducibility: Results may vary between different cell lines or experimental conditions due to differential expression of off-target proteins.

  • Poor Translatability: Findings from in vitro studies with significant off-target effects are less likely to be replicated in vivo, contributing to late-stage drug development failures.[4]

Application Scientist's Insight: Think of a small molecule as a key. An ideal key opens only one specific lock (the on-target). However, many keys are imperfect and can jiggle open other, similar-looking locks (the off-targets). Our job as researchers is to prove, as rigorously as possible, that the biological event we are studying is a result of turning the right lock and not a consequence of accidentally opening a dozen others. Most small molecules exhibit some degree of polypharmacology, meaning they interact with multiple targets.[2] The goal is not necessarily to find a perfectly "clean" compound, but to understand its interaction profile and use it at concentrations where on-target effects dominate.

Q2: What are the most common molecular causes of off-target effects?

A2: Off-target interactions are not random; they are often predictable based on molecular and cellular principles. Common causes include:

  • Structural Homology: Many protein families, such as kinases, share highly conserved ATP-binding pockets. An inhibitor designed to fit into the ATP pocket of one kinase can often bind to the pockets of many others.[3][5]

  • High Compound Concentration: At high concentrations, even inhibitors with good selectivity can begin to occupy lower-affinity binding sites on other proteins, a classic example of the law of mass action. This is why using the lowest effective concentration is critical.[3][6]

  • Compound Reactivity and Instability: Some chemical moieties can be inherently reactive, leading to non-specific covalent modification of proteins. Additionally, compound degradation in media can produce new molecules with different target profiles.[6]

  • Physicochemical Properties: "Sticky" or highly lipophilic compounds can aggregate or non-specifically associate with proteins and membranes, leading to artifacts.[7]

Part 2: Proactive Experimental Design - A First-Line Defense

The most effective way to deal with off-target effects is to minimize them from the outset through careful experimental design.

Q3: I have a new batch of this compound. How do I determine the optimal concentration range for my experiments to minimize off-target risks?

A3: Determining the correct concentration range is the single most important step. You must establish a "therapeutic window" where you observe the desired on-target effect in the absence of generalized cellular toxicity.

  • Assess Compound Solubility: First, confirm the solubility of this compound in your final assay buffer.[7] Precipitated compound leads to inaccurate dosing and unreliable results. Visually inspect for precipitates and consider performing a solubility test.[7]

  • Perform a Dose-Response Cytotoxicity Assay: Before any functional assay, assess the compound's impact on cell viability over a broad range of concentrations (e.g., 1 nM to 100 µM).[8] Use a simple, robust method like an MTT, resazurin, or CellTiter-Glo® assay. The goal is to identify the maximum non-toxic concentration.

  • Conduct Functional Assays Below the Cytotoxic Threshold: Your functional experiments should be conducted at concentrations significantly below the concentration that induces cell death.[8] Ideally, the IC50 (or EC50) for your desired phenotype should be at least 10-fold lower than the concentration causing toxicity.

Application Scientist's Insight: If your compound's functional IC50 is very close to its cytotoxic concentration, this is a major red flag for off-target effects. A specific inhibitor should elicit its biological effect at concentrations where the cell is otherwise healthy. As a rule of thumb, inhibitors that are only effective in cells at concentrations greater than 10 µM are more likely to be acting non-specifically.[6]

Table 1: Recommended Concentration Ranges for Initial Studies
Assay TypeRecommended Concentration RangePrimary Goal
Solubility Test N/A (test highest desired concentration)Ensure compound remains in solution in final assay buffer.
Cytotoxicity Assay 1 nM - 100 µM (or higher)Determine the maximum non-toxic concentration.
Initial Functional Assay 10-fold dilutions from 10 µM down to 0.1 nMEstablish a dose-response curve and determine the IC50/EC50 for the on-target effect.

Q4: What are the non-negotiable control experiments I must include in every assay?

A4: Rigorous controls are the foundation of trustworthy science. For any experiment with this compound, the following are essential.

Table 2: Critical Experimental Controls
Control TypePurposeHow to ImplementInterpretation of a "Bad" Result
Vehicle Control To control for effects of the solvent (e.g., DMSO).[8]Treat cells with the same final concentration of DMSO used for the highest compound dose (typically <0.5%).[7]If the vehicle control shows a phenotype, the solvent concentration is too high or the solvent is contaminated.
Positive Control To ensure the assay is working and can detect inhibition.Use a known, well-characterized inhibitor of the target pathway (if available).If the positive control fails, the assay system itself is flawed (e.g., bad reagents, incorrect cell conditions).
Negative Control (Inactive Analog) To demonstrate that the observed effect is due to the specific chemical structure of your compound.Use a structurally similar but biologically inactive analog of this compound, if available.If the inactive analog produces the same phenotype, it suggests the effect is due to non-specific properties of the chemical scaffold.
Unstimulated/Uninduced Control To establish the baseline of the biological system.For signaling studies, include a condition without the activating stimulus (e.g., no growth factor).Provides the baseline against which all other conditions are measured.

Part 3: Troubleshooting Guide - Identifying and Deconvoluting Off-Target Effects

This section provides guidance for when your results are unexpected or difficult to interpret.

Q5: My phenotype is only observed at high concentrations (>10 µM) of this compound. How do I determine if this is a real on-target effect or just an artifact?

A5: This is a common scenario that demands skepticism. While a legitimate on-target effect at high concentrations is possible (e.g., for a low-potency compound), it significantly increases the likelihood of off-target activity.[6]

Troubleshooting Workflow:

  • Re-evaluate Cytotoxicity: Ensure this concentration is not causing subtle, sub-lethal stress on the cells that could indirectly produce your phenotype.

  • Use an Orthogonal Inhibitor: The most powerful validation is to reproduce the phenotype using a structurally different inhibitor that targets the same protein or pathway.[3] If two unrelated molecules cause the same specific effect, it is much more likely to be on-target.

  • Perform a Genetic Validation: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the putative target.[3] A true on-target effect should be phenocopied by genetic perturbation. If the inhibitor has an effect in cells where the target has been knocked out, this is strong evidence of an off-target mechanism.

Application Scientist's Insight: The "knockdown/knockout rescue" experiment is a gold standard. If you knock out the putative target, the cell should become insensitive to the inhibitor. If adding the inhibitor to the knockout cells has no further effect on the phenotype, you have strong evidence for on-target action.[3]

Q6: I've confirmed my target with a genetic knockdown, but the inhibitor seems more potent or produces a stronger phenotype. What could be happening?

A6: This is an intriguing result that suggests polypharmacology. The inhibitor is likely engaging your intended target plus one or more off-targets that contribute to the observed phenotype.

Deconvolution Strategy:

  • Kinase/Proteome-Wide Profiling: This is the time to assess the inhibitor's selectivity profile broadly. Services are available that screen your compound against hundreds of kinases or other protein targets.[5][9] This can reveal unexpected off-targets.

  • Dose-Response Comparison: Carefully compare the dose-response curve of the inhibitor in wild-type cells versus the knockdown/knockout cells. The difference in potency can sometimes be attributed to the off-target component.

  • Pathway Analysis: Investigate the known signaling pathways of the top off-targets identified in your screen. Use techniques like Western blotting to see if these pathways are also being modulated in your system at the effective concentration of your inhibitor.[10]

Diagram 1: Workflow for Deconvoluting On-Target vs. Off-Target Effects

This diagram illustrates the decision-making process when experimental results are ambiguous.

G start Observe Phenotype with This compound dose_check Is IC50 << Cytotoxic Threshold? start->dose_check high_conc High Concentration (>10 µM) High Off-Target Risk dose_check->high_conc No low_conc Low Concentration (<1 µM) Lower Off-Target Risk dose_check->low_conc Yes struct_control Test Structurally Different Inhibitor (Orthogonal Control) high_conc->struct_control low_conc->struct_control genetic_control Test Genetic Perturbation (siRNA/CRISPR) struct_control->genetic_control Phenotype Matches? Yes pheno_mismatch1 Phenotype Mismatch? Investigate Off-Targets struct_control->pheno_mismatch1 No genetic_control->pheno_mismatch1 No on_target High Confidence On-Target Effect genetic_control->on_target Phenotype Matches? Yes profiling Advanced Profiling: - Kinase Screen - CETSA - Proteomics pheno_mismatch1->profiling

Caption: Decision tree for validating on-target effects.

Part 4: Advanced Protocols for Target Validation

When initial controls are insufficient, more advanced methods are required to confirm target engagement and selectivity.

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

Principle: CETSA is a powerful method to verify that a compound binds to its target in intact cells. The principle is that a protein becomes more stable and resistant to heat-induced denaturation when its ligand is bound.[10]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set with the vehicle (DMSO) and another set with an effective concentration of this compound for a predetermined time (e.g., 1 hour).

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at various temperatures (e.g., a gradient from 40°C to 65°C) for 3 minutes using a thermal cycler. One aliquot should remain at room temperature (RT) as a control.

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Centrifugation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Analysis: Collect the supernatant and analyze the amount of the soluble target protein remaining at each temperature using Western blotting or another protein quantification method.

Expected Result: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the this compound-treated samples, the target protein should be more stable, resulting in a "thermal shift" where more protein remains soluble at higher temperatures compared to the control.

Diagram 2: CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis start Culture Cells treat_dmso Treat with Vehicle (DMSO) start->treat_dmso treat_drug Treat with This compound start->treat_drug heat_dmso Heat Aliquots (Temp Gradient) treat_dmso->heat_dmso heat_drug Heat Aliquots (Temp Gradient) treat_drug->heat_drug lyse_dmso Lysis & Centrifugation heat_dmso->lyse_dmso lyse_drug Lysis & Centrifugation heat_drug->lyse_drug wb_dmso Western Blot for Soluble Target lyse_dmso->wb_dmso wb_drug Western Blot for Soluble Target lyse_drug->wb_drug result Compare Thermal Shift: Drug vs. Vehicle wb_dmso->result wb_drug->result

Caption: Step-by-step workflow for a CETSA experiment.

Protocol 2: Broad-Spectrum Kinase Profiling

Principle: To understand the selectivity of this compound, especially if its primary target is a kinase, screening it against a large panel of kinases is invaluable. Many companies offer this as a fee-for-service.[5][9]

Methodology:

  • Compound Submission: Provide a high-purity sample of this compound at a specified concentration and volume.

  • Screening: The service provider will perform in vitro activity assays against a panel of dozens or hundreds of purified human kinases, typically at a fixed ATP concentration.[10] The screen is usually run at one or two concentrations of your compound (e.g., 1 µM and 10 µM).

  • Data Analysis: The results are returned as a percentage of inhibition for each kinase in the panel. This data can be used to identify the most likely on-target candidates and any potent off-targets.

Application Scientist's Insight: A kinase screen is a hypothesis-generating experiment. It provides a map of the compound's potential interactions across a major druggable protein family. Any potent hits (>90% inhibition at 1 µM) from this screen, whether intended or not, should be validated orthogonally in cell-based assays.

References

Degradation pathways of 3-Nitroquinolin-2-ol under experimental conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 3-Nitroquinolin-2-ol. Given the limited specific literature on this compound, this document provides a framework for conducting degradation studies based on established chemical principles, regulatory guidelines, and data from structurally related molecules such as nitroaromatics and quinolones. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to confidently design, execute, and interpret your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and degradation analysis of this compound.

Q1: Why are forced degradation (stress testing) studies necessary for a compound like this compound?

Forced degradation studies are a regulatory requirement and a critical component of the drug development process as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2] These studies involve intentionally exposing the drug substance to harsh conditions—such as acid, base, oxidation, light, and heat—to accelerate its decomposition.[3] The primary objectives are:

  • To Identify Degradation Pathways: Understanding how the molecule degrades helps predict potential impurities that could form during manufacturing and storage.[4][5]

  • To Develop Stability-Indicating Methods: A robust analytical method, typically HPLC, must be proven to separate the intact drug from all potential degradation products.[4][6] This ensures that the method can accurately measure the drug's purity over time.

  • To Elucidate Molecular Stability: These studies reveal the intrinsic stability of the molecule and highlight its vulnerabilities, which is crucial information for developing a stable formulation and defining appropriate storage conditions and shelf-life.[6]

Q2: What are the likely reactive sites on the this compound molecule?

The structure of this compound contains several functional groups susceptible to degradation under stress conditions. Understanding these sites is key to predicting potential degradation products.

  • Lactam (Amide) Moiety: The cyclic amide within the quinolin-2-one ring system is susceptible to hydrolysis under both acidic and basic conditions. This would result in the opening of the heterocyclic ring.[7]

  • Nitro Group: The nitro (-NO₂) group is an electron-withdrawing group that can undergo reduction to form nitroso, hydroxylamino, and ultimately amino (-NH₂) derivatives. This is a common metabolic and degradation pathway for nitroaromatic compounds.[8][9]

  • Aromatic Rings: The benzene and pyridine rings can be susceptible to oxidative attack, typically leading to the formation of hydroxylated derivatives.[10]

  • Activated C-H Bonds: While less reactive, certain positions on the rings may be susceptible to oxidation or photolytic reactions.[11][12]

Q3: What are the predicted degradation pathways for this compound under different stress conditions?

Based on its structure and data from related compounds, we can hypothesize the following primary degradation pathways:

  • Acid/Base Hydrolysis: The most probable pathway is the hydrolytic cleavage of the lactam bond, opening the pyridinone ring to form a substituted 2-aminocinnamic acid derivative. The rate of hydrolysis is often pH-dependent.[7]

  • Oxidation: Exposure to an oxidizing agent like hydrogen peroxide can lead to two main reactions:

    • N-Oxidation: Formation of an N-oxide derivative.

    • Ring Hydroxylation: Addition of hydroxyl (-OH) groups to the benzene portion of the quinoline ring system.[10][13]

    • In some biological systems, oxidation can also occur at the C2 position, as seen with 5-nitroquinoline.[8]

  • Photolysis: Quinolone structures are known to be photosensitive.[14][15] Upon exposure to UV or visible light, this compound could undergo complex reactions, including dimerization, rearrangement, or cleavage of the nitro group.[15][16] Photosensitive groups often include nitroaromatics and carbonyls.[11]

  • Reduction: While not a standard forced degradation condition for stability studies, reduction of the nitro group is a highly probable chemical transformation. This would yield 3-Aminoquinolin-2-ol. This pathway is particularly relevant for in-vivo metabolic studies.[8][9]

Q4: What analytical techniques are best suited for monitoring degradation and identifying the resulting products?

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive degradation study.[17][18]

  • High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) Detector: This is the workhorse technique for stability studies.[6][18] It allows for the separation of the parent compound from its degradation products and provides UV spectral data that can help in preliminary identification and peak purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful tool for identifying unknown degradation products.[17][19] By coupling HPLC with a mass spectrometer, you can obtain the molecular weight of each impurity and, through fragmentation analysis (MS/MS), deduce its structure. Nitroaromatic compounds often show characteristic losses of NO (30 Da) and NO₂ (46 Da) in the mass spectrometer, which can be diagnostic.[19][20][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of a major degradation product, isolation (e.g., by preparative HPLC) followed by NMR analysis is often required.[4][6]

Section 2: Experimental Protocols & Methodologies

Here we provide standardized, step-by-step protocols for conducting forced degradation studies on this compound.

Protocol 1: Forced Degradation (Stress) Studies

Objective: To generate potential degradation products of this compound for method development and pathway elucidation. A target degradation of 5-20% is recommended to avoid secondary degradation.[3]

General Preparation:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • For each condition, use a separate vial. Include a "control" vial (drug substance in solvent, stored at ambient temperature) and a "blank" vial (stressor solution without the drug substance) for each condition to eliminate interfering peaks.

Stress ConditionProtocolJustification & Causality
Acid Hydrolysis 1. Add 1 mL of stock solution to a vial. 2. Add 1 mL of 1.0 M HCl. 3. Heat at 80°C for 24 hours. 4. Cool, then neutralize with an equivalent amount of 1.0 M NaOH before analysis.The combination of strong acid and heat is used to promote the hydrolysis of labile functional groups, primarily the lactam ring.[7] Neutralization is critical to prevent damage to the HPLC column.
Base Hydrolysis 1. Add 1 mL of stock solution to a vial. 2. Add 1 mL of 1.0 M NaOH. 3. Heat at 80°C for 8 hours. 4. Cool, then neutralize with an equivalent amount of 1.0 M HCl before analysis.Strong base is also used to catalyze hydrolysis.[7] The reaction is often faster under basic conditions, hence the shorter time. Neutralization prevents column damage and ensures consistent chromatography.
Oxidation 1. Add 1 mL of stock solution to a vial. 2. Add 1 mL of 30% H₂O₂. 3. Store at room temperature for 24 hours, protected from light. 4. Dilute with mobile phase before analysis.Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[13] The reaction is typically conducted at room temperature to avoid thermal degradation. Protecting from light prevents confounding photolytic degradation.
Photostability 1. Place a solid sample and a solution sample (in a quartz cuvette) in a photostability chamber. 2. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[1] 3. Analyze against a dark control sample stored under the same conditions but wrapped in aluminum foil.These specific light exposure conditions are mandated by ICH guidelines to provide a standardized assessment of photosensitivity.[1][2] The dark control is essential to differentiate between photolytic and thermal degradation.
Thermal Stress 1. Place the solid drug substance in a vial. 2. Heat in a calibrated oven at 105°C for 48 hours. 3. Dissolve a known quantity in solvent for analysis.High temperature is used to assess the solid-state thermal stability of the molecule. This helps determine if special temperature controls are needed during storage and shipping.
Protocol 2: Example Stability-Indicating HPLC Method

Objective: To develop a starting point for an HPLC method capable of separating this compound from its stress-induced degradation products.

ParameterRecommended ConditionRationale & Optimization Tips
Column C18, 150 x 4.6 mm, 3.5 µmA C18 column is a versatile starting point for moderately polar compounds. Smaller particle sizes (e.g., <3 µm) can improve resolution.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that provides protons for good peak shape in reversed-phase chromatography and is compatible with mass spectrometry.
Mobile Phase B AcetonitrileAcetonitrile is a common organic solvent with good UV transparency and low viscosity. Methanol can be used as an alternative.
Gradient Elution 5% B to 95% B over 20 minutesA gradient is essential to elute both polar degradation products and the less polar parent compound within a reasonable time. The gradient slope can be adjusted to improve the separation of critical peak pairs.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. It can be adjusted to optimize run time and resolution.
Column Temp. 30°CMaintaining a constant column temperature ensures reproducible retention times.[22]
Injection Vol. 10 µLShould be optimized based on sample concentration and detector sensitivity.
Detector PDA/UV at 254 nm and 320 nmMonitor at multiple wavelengths to ensure all degradants are detected. A PDA detector allows for the acquisition of the full UV spectrum for each peak.

Section 3: Troubleshooting Guide

This guide provides solutions to common issues encountered during degradation studies.

Problem: I don't see any significant degradation (<5%) after applying the stress conditions.

  • Possible Cause: The stress condition is not severe enough, or the molecule is highly stable under these conditions.

  • Troubleshooting & Optimization:

    • Increase Stressor Concentration: For acid/base hydrolysis, increase the molarity (e.g., from 1.0 M to 5.0 M). For oxidation, a higher concentration of H₂O₂ could be tested, or a different oxidant.

    • Increase Exposure Time: Extend the duration of the stress test (e.g., from 24 to 72 hours).

    • Increase Temperature: For hydrolytic and thermal studies, increase the temperature in increments (e.g., from 80°C to 100°C). Be cautious, as this can change the degradation pathway.[23]

    • Verify Reagents: Ensure your acidic, basic, and oxidative reagents have not expired and are of the correct concentration.

Problem: My compound has degraded completely (>90%), and I see no parent peak.

  • Possible Cause: The stress condition is too aggressive.

  • Troubleshooting & Optimization:

    • Decrease Stressor Concentration: Use a more dilute acid/base (e.g., 0.1 M or 0.01 M).

    • Decrease Temperature: Perform the study at a lower temperature (e.g., 60°C or room temperature).

    • Reduce Exposure Time: Sample at earlier time points (e.g., 2, 4, 8 hours) to find the optimal degradation level.

Problem: I see new peaks in my chromatogram. How do I confirm they are degradation products?

  • Possible Cause: The new peaks could be degradation products, impurities from the blank, or artifacts from the analytical system.

  • Troubleshooting & Optimization:

    • Analyze Blanks: Always inject a blank sample (stressor without the drug). Any peaks present in the blank can be excluded as degradation products.

    • Check Mass Balance: The sum of the peak area of the parent compound and all degradation products should ideally be close to 100% of the initial parent peak area.[5][6] This provides confidence that all major degradants are being detected.

    • Use LC-MS: Confirm that the new peaks have molecular weights that are chemically plausible transformations of the parent molecule (e.g., +16 for hydroxylation, +18 for hydrolysis, -30 for loss of NO).

Problem: My HPLC chromatogram shows poor peak shapes (e.g., tailing, splitting).

  • Possible Cause: This is a common HPLC issue that can be caused by column problems, mobile phase mismatch, or sample overload.[24][25]

  • Troubleshooting & Optimization:

    • Check Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your compound and its degradants for good peak shape.

    • Reduce Sample Overload: Dilute your sample or reduce the injection volume.

    • Use a Weaker Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.

    • Check for Column Contamination/Degradation: Flush the column or try a new column to see if the problem persists.[24] A guard column can help extend the life of your analytical column.[22]

Section 4: Visualization & Data Presentation

Visual aids are essential for interpreting and communicating the results of degradation studies.

Data Presentation: Summary of Forced Degradation Results

Summarize your quantitative data in a clear table to compare the stability of this compound under various conditions.

Stress Condition% Assay of Parent% DegradationNo. of DegradantsRRT of Major Degradant
Control99.80.21-
1.0 M HCl, 80°C, 24h85.214.830.75
1.0 M NaOH, 80°C, 8h79.520.520.68
30% H₂O₂, RT, 24h91.38.740.82, 1.15
Photolytic (ICH Q1B)94.65.421.30 (dimer?)
Thermal (105°C, 48h)99.10.910.88
Diagrams of Pathways and Workflows

G parent This compound hydrolysis Ring-Opened Product (2-Amino-cinnamic acid deriv.) parent->hydrolysis  Acid/Base  Hydrolysis oxidation Hydroxylated Product (+16 Da) parent->oxidation  Oxidation  (e.g., H₂O₂) reduction Amino Product (3-Aminoquinolin-2-ol) parent->reduction  Reduction  (e.g., metabolic) photolysis Photodimer or Isomer parent->photolysis  Photolysis  (UV/Vis Light)

G cluster_stress Stress Application cluster_analysis Analysis cluster_eval Evaluation A Prepare Stock Solution of this compound B Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) A->B C Neutralize/Dilute Samples B->C D Analyze via Stability-Indicating HPLC-PDA Method C->D E Analyze Key Samples by LC-MS/MS D->E G Propose Structures for Degradation Products E->G F Calculate % Degradation & Mass Balance F->G H Establish Degradation Pathway G->H

G start Unexpected Result in Chromatogram? q1 Is the issue reproducible? start->q1 q2 Is it a peak shape problem? q1->q2 Yes leaf1 One-time random event. Continue monitoring. q1->leaf1 No q3 Is it a retention time issue? q2->q3 No leaf2 Check sample solvent. Check mobile phase pH. Reduce sample concentration. Check/replace column. q2->leaf2 Yes q4 Are there extra (ghost) peaks? q3->q4 No leaf3 Check pump flow rate. Ensure column is equilibrated. Check for leaks. Ensure consistent column temp. q3->leaf3 Yes leaf4 Check blank injection. Ensure proper needle wash. Check for mobile phase contamination. q4->leaf4 Yes leaf5 Consult instrument manual or specialist. q4->leaf5 No

Section 5: References

  • Tiefenbacher, E. M., Haen, E., Przybilla, B., & Kurz, H. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463–467. --INVALID-LINK--

  • Patel, R., et al. (2016). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. International Journal of Pharmaceutical and Clinical Research, 8(9), 1318-1325. --INVALID-LINK--

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. --INVALID-LINK--

  • Zienau, S., et al. (2008). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(12), 1851-1860. --INVALID-LINK--

  • Pharma Knowledge Centre. (2023). Degradation Impurities in Pharmaceutical Products: Detection and Minimization. --INVALID-LINK--

  • RAPS. (2024). ICH releases overhauled stability guideline for consultation. Regulatory Focus. --INVALID-LINK--

  • ICH. Quality Guidelines. International Council for Harmonisation. --INVALID-LINK--

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. --INVALID-LINK--

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. --INVALID-LINK--

  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980. --INVALID-LINK--

  • BenchChem. (2025). Comparative Analysis of Mass Spectrometry Fragmentation Patterns for Isomeric Nitroaromatic Compounds. --INVALID-LINK--

  • Semantic Scholar. Photodegradation of some quinolones used as antimicrobial therapeutics. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Identifying Degradation Products of Investigational Drugs. --INVALID-LINK--

  • Tiefenbacher, E. M., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. Journal of Pharmaceutical Sciences, 83(4), 463-467. --INVALID-LINK--

  • Zhang, G., et al. (2017). The two faces of aldehyde oxidase: Oxidative and reductive transformations of 5-nitroquinoline. Toxicology and Applied Pharmacology, 336, 31-38. --INVALID-LINK--

  • Reddy, P. C. (2016). Forced Degradation Studies. MedCrave Online. --INVALID-LINK--

  • Zienau, S., et al. (2008). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. ResearchGate. --INVALID-LINK--

  • IJNRD. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. International Journal of Novel Research and Development. --INVALID-LINK--

  • Al-Hunaiti, A., et al. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. --INVALID-LINK--

  • Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. --INVALID-LINK--

  • Kumar, V., & Singh, A. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(4), 237-243. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Substituted Nitroaromatic Compounds. --INVALID-LINK--

  • Galiano, F., et al. (2021). Photocatalytic Degradation of Antibiotics Using Nanomaterials: Mechanisms, Applications, and Future Perspectives. MDPI. --INVALID-LINK--

  • RSC Publishing. (2021). Enhanced visible-light photodegradation of fluoroquinolone-based antibiotics and E. coli growth inhibition using Ag–TiO 2 nanoparticles. --INVALID-LINK--

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. --INVALID-LINK--

  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. --INVALID-LINK--

  • IOSR Journals. (2020). Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. --INVALID-LINK--

  • Waters. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--

  • ResearchGate. (2017). The two faces of aldehyde oxidase: Oxidative and reductive transformations of 5-nitroquinoline. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--

  • ResearchGate. (2016). Forced Degradation Studies. --INVALID-LINK--

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. --INVALID-LINK--

  • Schwarz, G., & Lingens, F. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition, 37(5), 576-597. --INVALID-LINK--

  • Waterman, K. C., & Adami, R. C. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Journal of Pharmaceutical Sciences, 90(3), 253-269. --INVALID-LINK--

  • Pask, G., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH. --INVALID-LINK--

  • Schwarz, G., et al. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. Biological Chemistry Hoppe-Seyler, 370(11), 1183-1189. --INVALID-LINK--

  • MDPI. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. --INVALID-LINK--

  • MDPI. (2023). A Computational Model for the Release of Bioactive Molecules by the Hydrolytic Degradation of a Functionalized Polyester-Based Scaffold. --INVALID-LINK--

References

Technical Support Center: Enhancing the Bioavailability of 3-Nitroquinolin-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Nitroquinolin-2-ol and its derivatives. This guide is designed to provide you with practical, in-depth solutions to the common bioavailability challenges encountered with this promising, yet complex, class of compounds. We will delve into the underlying scientific principles and provide actionable troubleshooting guides and experimental protocols to help you advance your research.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and inconsistent plasma concentrations of our lead this compound derivative after oral dosing in rats. What are the likely culprits?

A1: This is a classic and multifaceted challenge in early drug development, particularly with heterocyclic compounds like quinolinones. The primary reasons for poor and variable oral bioavailability can be distilled down to three key areas:

  • Poor Aqueous Solubility: The this compound scaffold, while having a predicted LogP of around 1.43, suggesting moderate lipophilicity, likely suffers from low aqueous solubility due to its planar, crystalline structure.[1] If the compound doesn't adequately dissolve in gastrointestinal fluids, its absorption will be minimal and erratic.

  • Low Intestinal Permeability: Even if dissolved, the compound must efficiently cross the intestinal epithelium. While the predicted Topological Polar Surface Area (TPSA) of 76 Ų is within an acceptable range for passive diffusion, other factors can limit permeability.[1] The molecule could be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the gut lumen.[2][3]

  • Extensive First-Pass Metabolism: The compound, after absorption, must pass through the intestinal wall and the liver before reaching systemic circulation. Both these sites are rich in metabolic enzymes.[4] The nitro group of your compound is a prime target for nitroreductases, and the quinolinone core can be hydroxylated by Cytochrome P450 (CYP) enzymes or other enzymes like aldehyde oxidase.[4][5] This pre-systemic metabolism can significantly reduce the amount of active drug reaching the bloodstream.[4]

Q2: My this compound derivative dissolves in my DMSO stock, but crashes out immediately when I dilute it into my aqueous assay buffer. How do I solve this for my in vitro experiments?

A2: This phenomenon, known as precipitation or "crashing out," is a direct consequence of the compound's poor aqueous solubility.[6] DMSO is a powerful organic solvent, but when diluted into an aqueous medium, its solubilizing capacity is drastically reduced. To maintain solubility for in vitro assays, consider these strategies:

  • Reduce the final DMSO concentration: Aim for the lowest possible final DMSO concentration that your cells or assay can tolerate (typically ≤0.5%).

  • Use a co-solvent system: A mixture of solvents can sometimes maintain solubility better than a single one. For example, a stock in DMSO could be serially diluted in a mixture of ethanol and water before the final dilution into the assay medium.

  • Employ solubilizing excipients: For cell-free assays, you can incorporate non-ionic surfactants like Tween® 80 or cyclodextrins into your buffer to enhance solubility.[7]

  • pH modification: The quinolin-2-one moiety has a pKa associated with it.[8] If your assay can tolerate a pH shift, adjusting the pH of the buffer to ionize the molecule can significantly increase its aqueous solubility.

Q3: Is our this compound derivative likely to be a P-glycoprotein (P-gp) substrate? How do we test this?

A3: It is plausible. The quinoline and quinolinone scaffolds are present in many known P-gp substrates and inhibitors.[2][9] P-gp recognizes a broad range of structurally diverse, often lipophilic, compounds. The most direct way to determine if your compound is a P-gp substrate is through a bi-directional transport assay using a cell line that overexpresses P-gp, such as Caco-2 or MDCK-MDR1 cells.[10][11]

In this assay, you measure the transport of your compound from the apical (gut lumen side) to the basolateral (blood side) and vice versa. A significantly higher transport in the basolateral-to-apical direction (an efflux ratio >2) indicates that the compound is being actively pumped out by an efflux transporter.[10] To confirm P-gp's specific involvement, the assay should be repeated in the presence of a known P-gp inhibitor, like verapamil or tariquidar.[9][12] If the efflux ratio decreases in the presence of the inhibitor, it confirms that your compound is a P-gp substrate.

Q4: What are the expected primary metabolic pathways for a this compound derivative?

A4: Based on its structure, you should anticipate two major metabolic transformations:

  • Nitroreduction: The nitro group is highly susceptible to reduction by nitroreductase enzymes, which are present in the gut microbiota and the liver.[4] This process can proceed through nitroso and hydroxylamine intermediates to the corresponding 3-aminoquinolin-2-ol.

  • Hydroxylation of the Quinolinone Ring: The aromatic rings of the quinolinone core are susceptible to oxidation, primarily by CYP450 enzymes in the liver, to form various hydroxylated metabolites.[5][13] Studies on quinoline itself show that hydroxylation can occur at multiple positions.[13]

It is also possible that after these primary metabolic steps, the resulting metabolites could undergo secondary, Phase II metabolism, such as glucuronidation or sulfation of the newly formed hydroxyl or amino groups.[14]

Troubleshooting Guides & Experimental Protocols

This section provides a structured approach to diagnosing and solving bioavailability issues with your this compound derivatives.

Guide 1: Diagnosing the Root Cause of Poor Bioavailability

Before you can fix the problem, you need to identify it. The following workflow will help you systematically determine if the primary barrier is solubility, permeability, or metabolism.

graph TD; A[Start: Poor In Vivo Bioavailability Observed] --> B{Is Aqueous Solubility < 10 µg/mL?}; B -->|Yes| C[Primary Issue: Solubility-Limited Absorption]; B -->|No| D{Is Caco-2 Papp (A->B) < 1 x 10⁻⁶ cm/s?}; D -->|Yes| E[Primary Issue: Permeability-Limited Absorption]; D -->|No| F{Is In Vitro Metabolic Half-Life < 30 min?}; F -->|Yes| G[Primary Issue: High First-Pass Metabolism]; F -->|No| H[Complex Bioavailability Issues: Combination of Factors or Efflux]; C --> I(Proceed to Solubility Enhancement Guide); E --> J(Proceed to Permeability Enhancement Guide); G --> K(Proceed to Metabolic Stability Guide); H --> L{Is Caco-2 Efflux Ratio > 2?}; L -->|Yes| M[Issue: P-gp Mediated Efflux]; L -->|No| N[Re-evaluate: Combination of moderate issues]; M --> J; Caption: Decision workflow for diagnosing the cause of poor bioavailability.

Guide 2: Solubility Enhancement Strategies

If your compound's bioavailability is limited by its poor aqueous solubility, the following formulation strategies can be employed. The choice of strategy will depend on the physicochemical properties of your specific derivative and the intended application.

StrategyPrincipleTypical Fold Increase in SolubilityProsCons
Micronization/ Nanonization Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[15]2 to 10-foldEstablished technology, applicable to many drugs.[15]May not be sufficient for very insoluble compounds; can cause aggregation.
Solid Dispersion The drug is dispersed in an amorphous form within a hydrophilic polymer matrix. The amorphous form has higher energy and thus greater apparent solubility than the crystalline form.[16][17]10 to >200-foldSubstantial increase in solubility and dissolution; can stabilize the amorphous form.[18]Potential for physical instability (recrystallization) over time; requires careful polymer selection.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with gastrointestinal fluids, keeping the drug in a solubilized state.[19]5 to 50-foldCan enhance lymphatic uptake, potentially bypassing first-pass metabolism; suitable for lipophilic drugs.[15]Higher complexity in formulation development; potential for drug precipitation upon dilution.
Prodrug Approach A bioreversible derivative of the parent drug is synthesized with improved solubility. For a quinolin-2-one, a phosphate or amino acid ester could be added to a hydroxyl group on the molecule.[19]VariableCan simultaneously address solubility and permeability issues.Requires additional synthesis and characterization; the prodrug must efficiently convert back to the active drug in vivo.

Objective: To prepare an amorphous solid dispersion of a this compound derivative with a hydrophilic polymer to enhance its solubility and dissolution rate.[20]

Materials:

  • This compound derivative

  • Hydrophilic carrier/polymer (e.g., PVP K30, Soluplus®, HPMC)

  • A common solvent that dissolves both the drug and the polymer (e.g., methanol, acetone)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven or desiccator

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).

  • Accurately weigh and dissolve the this compound derivative and the chosen polymer in a suitable volume of the common solvent in a round-bottom flask.

  • Ensure both components are fully dissolved to form a clear solution. Gentle warming or sonication can be used if necessary.

  • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a thin, solid film is formed on the inside of the flask.

  • Place the flask in a vacuum oven or desiccator for 24-48 hours to remove any residual solvent.

  • Carefully scrape the solid dispersion from the flask and gently grind it into a fine powder.

  • Characterize the solid dispersion for amorphicity (using techniques like XRD or DSC) and perform dissolution studies to confirm the enhancement compared to the pure crystalline drug.

Guide 3: Assessing and Overcoming Permeability Barriers

If solubility is adequate but bioavailability is still low, poor intestinal permeability may be the issue.

Objective: To determine the apparent permeability coefficient (Papp) of a this compound derivative and assess its potential for P-gp mediated efflux.[10][11]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound derivative

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and rhodamine 123 as a P-gp substrate)

  • P-gp inhibitor (e.g., verapamil)

  • Analytical instrumentation for quantification (e.g., LC-MS/MS)[21][22][23][24]

Procedure:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Prepare dosing solutions of your test compound and controls in the transport buffer.

  • For A-to-B permeability: Add the dosing solution to the apical (A) side and fresh buffer to the basolateral (B) side.

  • For B-to-A permeability: Add the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Incubate at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment.

  • To assess P-gp interaction, repeat the experiment in the presence of a P-gp inhibitor.

  • Quantify the concentration of the compound in all samples using a validated analytical method.

  • Calculate the Papp value and the efflux ratio.

graph TD; subgraph "Caco-2 Permeability Workflow" direction LR A[Seed Caco-2 cells on Transwell inserts] --> B[Culture for 21-25 days]; B --> C[Verify monolayer integrity (TEER)]; C --> D{Perform Transport Experiment}; D -- A to B --> E[Dose Apical, Sample Basolateral]; D -- B to A --> F[Dose Basolateral, Sample Apical]; E --> G[Quantify Compound (LC-MS/MS)]; F --> G; G --> H[Calculate Papp (A->B) and Papp (B->A)]; H --> I[Calculate Efflux Ratio = Papp(B->A) / Papp(A->B)]; I --> J{Efflux Ratio > 2?}; J -- Yes --> K[Potential P-gp Substrate]; J -- No --> L[Passive Permeability Dominates]; K --> M[Repeat with P-gp Inhibitor]; M --> N{Efflux Ratio Decreases?}; N -- Yes --> O[Confirmed P-gp Substrate]; N -- No --> P[Efflux by other transporters]; end Caption: Workflow for Caco-2 permeability and P-gp substrate assessment.

Guide 4: Investigating and Mitigating Metabolic Instability

If your compound is both soluble and permeable but has low bioavailability, it is likely undergoing extensive first-pass metabolism.

Objective: To determine the intrinsic clearance of a this compound derivative in liver microsomes.[14]

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer

  • This compound derivative

  • Control compound with known metabolic fate (e.g., testosterone)

  • Acetonitrile (for reaction quenching)

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Prepare a reaction mixture containing liver microsomes in phosphate buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding the NADPH regenerating system and the test compound.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Plot the natural log of the percentage of parent compound remaining versus time.

  • Calculate the half-life (t½) and the intrinsic clearance (CLint).

Interpreting the Results:

  • High Clearance (t½ < 30 min): Suggests that the compound is rapidly metabolized and will likely have a high first-pass effect and low oral bioavailability.

  • Low Clearance (t½ > 60 min): Indicates good metabolic stability.

Strategies to Improve Metabolic Stability:

  • Structural Modification: Identify the metabolic "soft spots" on your molecule (e.g., by metabolite identification studies) and modify the structure to block these positions. For example, replacing a metabolically labile hydrogen with a fluorine atom.

  • Prodrug Approach: Mask a metabolically susceptible functional group. For instance, if an existing hydroxyl group is a site of rapid glucuronidation, it could be converted into a prodrug that is cleaved later.[25]

By systematically applying these diagnostic and formulation strategies, you can overcome the bioavailability challenges associated with this compound derivatives and unlock their full therapeutic potential.

References

Validation & Comparative

A Comparative Guide to 3-Nitroquinolin-2-ol and Other Quinolone-Based NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of 3-Nitroquinolin-2-ol and its analogs with other prominent quinoline-based antagonists of the N-methyl-D-aspartate (NMDA) receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental data, explains the causality behind experimental designs, and offers detailed protocols for validation.

Introduction: The NMDA Receptor and the Quinoline Scaffold

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel crucial for excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Structurally, NMDA receptors are heterotetrameric complexes, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[2][3][4] The activation of the NMDA receptor is unique; it requires the simultaneous binding of both glutamate and a co-agonist (glycine or D-serine) and the removal of a voltage-dependent magnesium (Mg²⁺) block from the ion channel pore.[5]

Overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders such as stroke, epilepsy, and chronic neurodegenerative diseases.[6][7] This has made NMDA receptor antagonists a significant area of therapeutic research. The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of many compounds that target the NMDA receptor, particularly the strychnine-insensitive glycine binding site on the GluN1 subunit.[6][8] This guide will compare the performance of a specific class, 3-nitroquinolin-2-ols and their derivatives, against other established quinoline-based NMDA antagonists.

Comparative Analysis of Quinolone-Based Glycine Site Antagonists

The majority of quinoline-based antagonists exert their effect by competing with glycine for its binding site on the GluN1 subunit. The following sections compare the key chemical classes.

The this compound Class: Dual-Target Antagonists

The 3-nitro-3,4-dihydro-2(1H)-quinolone scaffold, a close analog of this compound, has been explored for its activity at excitatory amino acid receptors.[9] The introduction of a nitro group at the 3-position is critical; with a pKa of approximately 5, this group ensures the molecule is ionized at physiological pH, a common requirement for high-affinity binding at the glycine site.[9]

A key finding for this class is that while many derivatives are selective for the NMDA receptor's glycine site, some exhibit a broader spectrum of activity. For instance, the 4-unsubstituted analog, L-698,544 , demonstrates antagonist activity at both NMDA (Kb = 6.7 µM) and AMPA (Kb = 9.2 µM) receptors.[9] This dual-target profile is comparable to the well-known quinoxaline-2,3-dione antagonists and suggests a potential for broad-spectrum neuroprotection, though potentially at the cost of specificity.[9][10][11]

A structurally related series, the 4-hydroxy-3-nitroquinolin-2(1H)-ones (HNQs), has also been developed as potent and selective antagonists for the NMDA glycine site.[12] Structure-activity relationship (SAR) studies of HNQs show that substitutions at the 5, 6, and 7-positions generally increase potency, while substitution at the 8-position dramatically reduces it.[12]

Kynurenic Acid and Derivatives: The Endogenous Benchmark

Kynurenic acid, an endogenous metabolite of tryptophan, was one of the first compounds identified as an antagonist at the NMDA receptor's glycine site.[8][13] However, its potency is relatively low, and it is not selective, also acting on other glutamate receptors.[14] Research has led to the development of significantly more potent and selective analogs. A prime example is 5,7-dichloro-kynurenic acid (DCKA) , which exhibits much higher affinity for the glycine site and is a standard tool in pharmacological studies.[15]

Tetrahydroquinolines: Conformationally Restricted Antagonists

To improve potency and selectivity, conformationally restricted analogs based on the tetrahydroquinoline scaffold have been synthesized. Evolving from 5,7-dichlorokynurenic acid, compounds like trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines have demonstrated nanomolar affinity for the glycine site.[15] For example, compound 35 in the series reported by Leeson et al. has an IC50 of 7.4 nM against [³H]glycine binding and a functional Kb of 130 nM in rat cortical slices, making it one of the most potent glycine site antagonists discovered.[15] These studies highlight the importance of stereochemistry and the precise positioning of functional groups for optimal receptor interaction.[15]

Quinoxaline-2,3-diones: A Closely Related Class

Though not strictly quinolines, the quinoxaline-2,3-diones are structurally related and are benchmark competitive antagonists. Compounds like 6,7-dichloroquinoxaline-2,3-dione (DCQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) are potent antagonists but, similar to L-698,544, also block AMPA and kainate receptors.[1][11] The SAR of the 4-hydroxy-3-nitroquinolin-2(1H)-ones has been shown to be similar to that of the quinoxalinediones, suggesting a comparable mode of binding to the glycine site, although the HNQ class generally demonstrates greater selectivity for NMDA over AMPA receptors.[12]

Quantitative Performance Data: A Head-to-Head Comparison

The following table summarizes the binding affinities and functional antagonist potencies of representative compounds from each class. This data allows for an objective comparison of their performance.

Compound ClassRepresentative CompoundBinding Affinity (IC50 vs [³H]Glycine site ligand)Functional Antagonism (Kb)Selectivity NotesReference
3-Nitroquinolone 3-Nitro-3,4-dihydro-2(1H)-quinolone (Compound 4 )1.32 µMNot ReportedSelective for Glycine/NMDA site[9]
3-Nitroquinolone L-698,544 (4-unsubstituted analog)Not Reported6.7 µM (NMDA), 9.2 µM (AMPA)Dual NMDA and AMPA receptor antagonist[9]
4-Hydroxy-3-Nitroquinolone 5,6,7-Trichloro HNQ (Compound 8i )220 nM (vs [³H]DCKA)79 nM>240-fold selective for NMDA over AMPA receptors[12]
Kynurenic Acid Derivative Kynurenic Acid~60 µM~30 µMNon-selective, also targets other glutamate receptors[8]
Kynurenic Acid Derivative 5,7-Dichlorokynurenic Acid (DCKA)~50 nM~100 nMHighly potent and selective for the glycine site[15]
Tetrahydroquinoline Compound 35 (Urea derivative)7.4 nM130 nMHighly potent and selective for the glycine site[15]
Quinoxaline-2,3-dione 6,7-Dichloroquinoxaline-2,3-dione (DCQX)~200 nM~250 nM (NMDA)Potent AMPA receptor antagonist as well[1]

Disclaimer: IC50 and Kb values are highly dependent on the specific assay conditions, tissues, and radioligands used. The values presented here are for comparative purposes and are drawn from the cited studies.

Mechanism of Action: Targeting the Glycine Co-Agonist Site

The primary mechanism of action for these quinoline-based compounds is competitive antagonism at the glycine co-agonist binding site located on the GluN1 subunit of the NMDA receptor. By occupying this site, they prevent the binding of endogenous co-agonists like glycine and D-serine, which is a prerequisite for the channel to open in response to glutamate.[6][8] The dual-activity compounds like L-698,544 likely possess structural features that also allow them to interact with the glutamate binding site on AMPA receptors.

NMDA_Receptor_Antagonism cluster_receptor NMDA Receptor Complex GluN1_1 GluN1 Channel Ion Channel (Blocked by Mg2+) GluN1_1->Channel GluN2_1 GluN2 GluN2_1->Channel GluN1_2 GluN1 GluN1_2->Channel GluN2_2 GluN2 GluN2_2->Channel Glutamate Glutamate Glutamate->GluN2_1 Binds to Glutamate Site Glycine Glycine (Co-agonist) Glycine->GluN1_1 Binds to Glycine Site Quinolone Quinolone Antagonists (e.g., this compound) Quinolone->GluN1_1 BLOCKS Quinolone->Glycine Competes with

Caption: Mechanism of quinolone-based NMDA receptor antagonists.

Experimental Protocols: Validating Antagonist Performance

The characterization of novel NMDA receptor antagonists requires a combination of binding assays to determine affinity and electrophysiological recordings to assess functional activity. The following protocols provide a framework for these essential experiments.

Radioligand Binding Assay for the Glycine Site

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a specific radiolabeled ligand from the NMDA receptor's glycine site.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Prep Prepare rat brain membranes (e.g., cortex or hippocampus) Incubate Incubate membranes, radioligand, and test compound (or buffer) at room temperature Prep->Incubate Radioligand Prepare radioligand solution (e.g., [³H]DCKA or [³H]glycine) Radioligand->Incubate Compound Prepare serial dilutions of test compound Compound->Incubate NSB Include tubes with a high concentration of a known ligand (e.g., glycine) to determine non-specific binding (NSB) Incubate->NSB Filter Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand Incubate->Filter Wash Wash filters with ice-cold buffer Filter->Wash Count Measure radioactivity on filters using liquid scintillation counting Wash->Count Calculate Calculate specific binding (Total Binding - NSB) Count->Calculate Plot Plot % inhibition vs. compound concentration Calculate->Plot Fit Fit data with a non-linear regression model to determine IC50 Plot->Fit Ki Calculate Ki using the Cheng-Prusoff equation Fit->Ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate, discard the supernatant, and resuspend the pellet. Repeat this wash process multiple times to remove endogenous ligands. The final pellet is resuspended in assay buffer.[16]

  • Assay Setup: In a 96-well plate, combine the brain membrane preparation, a fixed concentration of a glycine site radioligand (e.g., [³H]DCKA), and varying concentrations of the quinolone test compound.[12]

  • Incubation: Incubate the plates for a set time (e.g., 30 minutes) at room temperature to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B), which traps the membranes with bound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation.[17]

Whole-Cell Patch-Clamp Electrophysiology in Brain Slices

This functional assay measures the ability of a compound to inhibit NMDA receptor-mediated currents in neurons within a brain slice, providing a direct measure of antagonist potency (Kb).[18][19]

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_application Drug Application cluster_analysis Data Analysis Slice Prepare acute brain slices (e.g., hippocampal or cortical, ~300 µm) Recover Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) Slice->Recover Patch Obtain a whole-cell patch-clamp recording from a target neuron Recover->Patch Isolate Pharmacologically isolate NMDA currents (block AMPA/Kainate and GABA receptors) Patch->Isolate Hold Voltage-clamp the neuron at a positive potential (e.g., +40 mV) to relieve Mg2+ block Isolate->Hold Baseline Record baseline NMDA-evoked currents (using agonist application or synaptic stimulation) Hold->Baseline Apply Bath-apply the quinolone antagonist at various concentrations Baseline->Apply Washout Wash out the antagonist to observe recovery Apply->Washout Measure Measure the peak amplitude of the NMDA current at each antagonist concentration Apply->Measure Plot Construct a dose-response curve (% inhibition vs. concentration) Measure->Plot Fit Fit the curve to determine IC50 Plot->Fit Kb Calculate Kb using the Schild equation for competitive antagonism Fit->Kb

Caption: Workflow for electrophysiological characterization.

Step-by-Step Methodology:

  • Slice Preparation: Anesthetize a rodent and rapidly dissect the brain, placing it in ice-cold, oxygenated slicing solution. Cut brain slices (e.g., 300 µm thick) using a vibratome and transfer them to a holding chamber with artificial cerebrospinal fluid (aCSF) to recover.[20][21]

  • Recording: Transfer a slice to the recording chamber of a microscope and continuously perfuse with oxygenated aCSF. Using a glass micropipette, establish a whole-cell patch-clamp recording from a neuron.

  • Current Isolation: To isolate NMDA receptor currents, add antagonists for AMPA/kainate receptors (e.g., CNQX or NBQX) and GABAᴀ receptors (e.g., picrotoxin) to the aCSF.[21]

  • Evoking Currents: Hold the neuron at a depolarized potential (e.g., +40 mV) to remove the Mg²⁺ block. Evoke NMDA currents either by puffing a known concentration of NMDA and glycine onto the cell or by electrically stimulating glutamatergic afferents.

  • Antagonist Application: After recording a stable baseline, perfuse the slice with aCSF containing a known concentration of the quinolone antagonist and record the inhibited current.

  • Data Analysis: Repeat for several concentrations to generate a dose-response curve. The concentration that produces 50% inhibition (IC50) can be determined. For competitive antagonists, a Schild analysis can be performed to calculate the equilibrium dissociation constant (Kb).[15]

Conclusion

The this compound scaffold represents a versatile platform for the development of NMDA receptor antagonists. Key differentiators from other quinoline-based antagonists include:

  • Dual-Target Potential: Unlike highly selective kynurenic acid and tetrahydroquinoline derivatives, some 3-nitroquinolones like L-698,544 show activity at both NMDA and AMPA receptors, which could be advantageous in conditions where broad-spectrum glutamate antagonism is desired.[9]

  • Tunable Selectivity: The related 4-hydroxy-3-nitroquinolin-2(1H)-one (HNQ) series demonstrates that high selectivity for the NMDA glycine site over AMPA receptors can be achieved, rivaling that of other established classes.[12]

  • Potency: While the parent 3-nitroquinolone has micromolar potency, substituted analogs in the related HNQ series reach nanomolar affinity, placing them among the more potent glycine site antagonists.[9][12]

References

Validating the Anticancer Efficacy of 3-Nitroquinolin-2-ol: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists in the field of oncology drug discovery, we are constantly faced with the challenge of robustly validating novel chemical entities. This guide provides a comprehensive framework for assessing the anticancer potential of a promising molecule, 3-Nitroquinolin-2-ol, by comparing its activity against established chemotherapeutic agents in diverse cancer cell lines. Our approach is grounded in rigorous experimental design and data interpretation, ensuring the generation of a reliable preclinical dataset.

Introduction: The Rationale for Investigating this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The addition of a nitro group can significantly modulate the biological activity of these compounds. Preliminary studies on various nitroquinoline derivatives have indicated potent anticancer effects, suggesting that this compound could represent a novel therapeutic candidate.[1][2][3][4][5] This guide outlines a systematic approach to validate this hypothesis, beginning with a broad assessment of cytotoxicity and progressing to a more detailed mechanistic investigation.

Comparative Cytotoxicity Analysis: this compound vs. Standard-of-Care Agents

The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effects across a panel of relevant cancer cell lines. For this guide, we have selected representative cell lines for three common cancer types: breast, lung, and colon cancer. This compound will be compared against standard-of-care chemotherapeutic agents for each cancer type.

Table 1: Comparative IC50 Values (µM) of this compound and Standard Chemotherapeutic Agents

Cell LineCancer TypeThis compound (Hypothetical)Doxorubicin[6][7][8][9][10]Paclitaxel[6][7][8][9][10][11]5-Fluorouracil[6][12][13][14][15][16]Cisplatin[6][11][17][18][19]
MCF-7 Breast Cancer2.50.80.015.020.0
MDA-MB-231 Breast Cancer1.81.20.058.015.0
A549 Lung Cancer3.20.50.0215.08.0
NCI-H460 Lung Cancer2.90.70.0312.010.0
HCT116 Colon Cancer4.12.00.13.025.0
HT-29 Colon Cancer3.52.50.154.030.0

Note: The IC50 values for this compound are hypothetical and serve as a placeholder for experimental data. The values for standard drugs are representative and can vary between experiments.

This comparative analysis will provide an initial indication of the potency and selectivity of this compound. A favorable profile would be characterized by low micromolar or nanomolar IC50 values against the cancer cell lines.

Experimental Protocols: A Step-by-Step Guide to Validation

To ensure the reliability and reproducibility of our findings, we will employ a series of well-established in vitro assays.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[20][21]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and the respective standard chemotherapeutic agents for 48-72 hours. Include a vehicle-treated control group.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a dose-response curve.

Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

To determine whether this compound induces programmed cell death (apoptosis) or uncontrolled cell death (necrosis), we will utilize an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry.[22][23][24][25]

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative/PI-positive cells are necrotic.

Investigating Cell Cycle Perturbations

To understand if this compound affects cell cycle progression, we will perform cell cycle analysis using propidium iodide (PI) staining and flow cytometry.[26][27][28][29]

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle will be determined.

Visualizing the Workflow and Potential Mechanism

To provide a clear overview of the experimental process and a hypothetical mechanism of action for this compound, we have created the following diagrams using Graphviz.

experimental_workflow cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Data Interpretation start Start: Select Cancer Cell Lines (Breast, Lung, Colon) seed_cells Seed Cells in 96-well Plates start->seed_cells treat_cells Treat with this compound & Standard Drugs seed_cells->treat_cells mtt_assay Perform MTT Assay treat_cells->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Annexin V/PI Apoptosis Assay ic50->apoptosis_assay cell_cycle_analysis Propidium Iodide Cell Cycle Analysis ic50->cell_cycle_analysis apoptosis_data Quantify Apoptotic vs. Necrotic Cells apoptosis_assay->apoptosis_data cell_cycle_data Analyze Cell Cycle Distribution cell_cycle_analysis->cell_cycle_data conclusion Conclude on Anticancer Activity & Mechanism apoptosis_data->conclusion cell_cycle_data->conclusion signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition mTOR->Proliferation ROS Increased ROS ROS->Apoptosis Nitroquinolin This compound Nitroquinolin->EGFR Inhibition Nitroquinolin->ROS Induction

References

A Comparative Guide to the Biological Evaluation of 3-Nitroquinolin-2-ol and Structurally Related Nitro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 3-Nitroquinolin-2-ol against other notable nitro compounds in the context of biological assays. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to explain the causal relationships behind experimental choices and provides a strategic framework for evaluating novel nitroaromatic molecules.

Introduction: The Nitroaromatic Moiety - A Double-Edged Sword

Nitro compounds, defined by the presence of one or more nitro groups (-NO₂), are a cornerstone in medicinal chemistry and toxicology.[1] Their biological significance is rooted in the electrochemical properties of the nitro group, which acts as a potent electron-withdrawing moiety.[2] This feature is central to their mechanism of action, which often involves bioreductive activation.[3] In low-oxygen environments, such as those found in solid tumors or anaerobic bacteria, cellular reductases can reduce the nitro group to form highly reactive intermediates, including nitroso and hydroxylamine species.[1][4] These reactive species can covalently bind to DNA, generate oxidative stress, and disrupt essential cellular processes, leading to cell death.[1][5]

This bioactivation pathway makes nitro compounds valuable as prodrugs for targeted therapies but also flags them as potential toxins and mutagens.[2][3] Consequently, a rigorous and multi-faceted approach to their biological evaluation is not just recommended, but essential. This guide will focus on this compound, a compound for which public data is limited, and compare its potential biological profile with two well-characterized nitroquinolines: the antimicrobial agent Nitroxoline and the potent mutagen 4-Nitroquinoline 1-oxide (4-NQO) .

Compound Profiles: A Structural and Functional Overview

The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous antimicrobial and anticancer agents.[6][7] The addition of a nitro group to this scaffold can dramatically influence its biological activity.

  • This compound (The Target Compound): This compound features a quinolin-2-ol (or 2-hydroxyquinoline) core, which is a common motif in biologically active molecules.[7] The nitro group at the 3-position is expected to significantly impact its electronic properties and potential for bioreductive activation. Given the known activities of its isomers and related structures, it is critical to evaluate its antimicrobial, cytotoxic, and genotoxic potential.

  • Nitroxoline (8-Hydroxy-5-nitroquinoline): A well-established antimicrobial agent used for treating urinary tract infections.[8][9] Its mechanism is multifaceted, involving the chelation of essential divalent metal ions (like zinc and copper), which disrupts bacterial metal homeostasis and inhibits biofilm formation.[8] This mode of action provides a valuable point of comparison for other nitroquinolines.

  • 4-Nitroquinoline 1-oxide (4-NQO): An extensively studied compound used in research as a model carcinogen to induce tumors. Its potent genotoxicity arises from its metabolic reduction to 4-hydroxyaminoquinoline 1-oxide (4-HAQO), which forms stable adducts with DNA, leading to mutations and genomic instability. 4-NQO serves as a critical benchmark for assessing the genotoxic risk of new nitroaromatic compounds.

Mechanistic Underpinnings: The Role of Nitroreductase

The biological activity of many nitroaromatic compounds is critically dependent on their reduction by nitroreductase (NTR) enzymes.[10] These enzymes, which are widespread in bacteria but absent in mammalian cells, catalyze the reduction of the nitro group using NADH or NADPH as an electron donor.[11] This differential expression is the basis for the selective toxicity of certain nitroaromatic antibiotics. In cancer therapy, elevated NTR activity in hypoxic tumor environments can be exploited for the targeted activation of nitro-containing prodrugs.[10][12]

The general pathway for this bioactivation is a multi-step reduction process.

G cluster_0 Nitroreductase-Mediated Reduction A Nitroaromatic Compound (R-NO₂) B Nitro Radical Anion (R-NO₂•⁻) A->B +1e⁻ C Nitroso Intermediate (R-NO) B->C +1e⁻, +H⁺ D Hydroxylamine Intermediate (R-NHOH) C->D +2e⁻, +2H⁺ E Amine Product (R-NH₂) D->E +2e⁻, +2H⁺ F DNA Adducts & Cellular Damage D->F Reactive Intermediate G A 1. Seed Cells in 96-well plate B 2. Treat with Compound Series A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) (Formazan crystal formation) D->E F 6. Solubilize Formazan Crystals E->F G 7. Read Absorbance (~570 nm) F->G H 8. Calculate IC₅₀ G->H G cluster_0 If promising activity or cytotoxicity is observed cluster_1 cluster_2 Based on Tier 1 & 2 results cluster_3 A Tier 1: Primary Screening B Antimicrobial MIC Assay (Broad Panel) A->B C Cytotoxicity MTT Assay (Cancer & Non-cancer cell lines) A->C D Tier 2: Genotoxicity Assessment B->D C->D E Ames Test (OECD 471) (with/without S9) D->E F In Vitro Micronucleus Test (OECD 487) (with/without S9) D->F G Tier 3: Mechanistic Studies E->G F->G H Nitroreductase Activity Assay G->H I DNA Adduct Analysis (if genotoxic) G->I J Metal Chelation Assay (if antimicrobial) G->J

References

Cross-Validation of 3-Nitroquinolin-2-ol's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of the mechanism of action of 3-Nitroquinolin-2-ol. In the absence of extensive public data on this specific molecule, we propose a putative mechanism centered on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a frequent target for quinoline-based compounds with anti-inflammatory and anti-neoplastic potential.[1][2][3] This document will guide researchers through a robust, multi-faceted experimental approach to test this hypothesis, ensuring scientific rigor through orthogonal validation.

Our core principle is that a single assay is insufficient to definitively assign a mechanism of action. Therefore, we present two distinct, yet complementary, experimental strategies: a direct assessment of NF-κB transcriptional activity via a luciferase reporter assay, and a downstream functional validation measuring the inhibition of a key pro-inflammatory cytokine, Interleukin-6 (IL-6), whose expression is regulated by NF-κB.[4][5] By comparing the performance of this compound against a well-characterized NF-κB inhibitor, Bay 11-7085, this guide provides a clear path to generating high-confidence data on the compound's biological activity.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation and Cell Survival

The NF-κB family of transcription factors are critical mediators of the cellular response to a host of stimuli, including inflammatory cytokines, pathogens, and cellular stress.[6] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, a signaling cascade leads to the phosphorylation and subsequent degradation of IκB, allowing the freed NF-κB to translocate to the nucleus and initiate the transcription of target genes.[7] These genes are involved in a wide array of cellular processes, including inflammation, immunity, and cell survival. Dysregulation of the NF-κB pathway is implicated in numerous diseases, making it a prime target for therapeutic intervention.

Caption: Hypothesized mechanism of this compound targeting the NF-κB signaling pathway.

Part 1: Direct Target Engagement - NF-κB Luciferase Reporter Assay

This assay provides a direct and quantitative measure of NF-κB transcriptional activity. It utilizes a reporter cell line engineered to express the luciferase gene under the control of NF-κB response elements. Inhibition of the NF-κB pathway results in a decrease in luciferase expression, which is measured as a reduction in luminescence.

Scientific Rationale

The core of this assay is the direct link between NF-κB nuclear translocation and the production of a quantifiable signal (light). This allows for a highly sensitive and specific assessment of pathway inhibition. By stimulating the pathway with a known agonist (e.g., TNF-α) and co-treating with our test compound, we can precisely measure its inhibitory effect. We will compare the activity of this compound to Bay 11-7085, an irreversible inhibitor of TNF-α-induced IκBα phosphorylation.

Experimental Workflow: NF-κB Luciferase Reporter Assay

Reporter_Assay_Workflow start Day 1: Seed NF-κB Reporter Cells transfect Day 2: Treat with Compounds & TNF-α Stimulation start->transfect incubate Incubate for 6-24 hours transfect->incubate lyse Day 3: Lyse Cells incubate->lyse add_substrate Add Luciferase Substrate lyse->add_substrate read Measure Luminescence (Plate Reader) add_substrate->read

Caption: Workflow for the NF-κB luciferase reporter assay.

Detailed Protocol: NF-κB Luciferase Reporter Assay

This protocol is adapted for a 96-well plate format.[8][9][10]

  • Cell Seeding (Day 1):

    • Seed HEK293 cells stably expressing an NF-κB-luciferase reporter construct into a white, clear-bottom 96-well plate at a density of 30,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment and Stimulation (Day 2):

    • Prepare serial dilutions of this compound and the positive control, Bay 11-7085, in assay medium.

    • Aspirate the growth medium from the cells and replace it with 50 µL of medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 1 hour at 37°C.

    • Add 50 µL of assay medium containing TNF-α to a final concentration of 20 ng/mL to all wells except the unstimulated control wells.

    • Incubate for 6 hours at 37°C.

  • Lysis and Luminescence Measurement (Day 3):

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Aspirate the medium and add 100 µL of 1x cell lysis buffer to each well.

    • Incubate for 15 minutes at room temperature on a shaker to ensure complete lysis.

    • Transfer 20 µL of the cell lysate from each well to a white, opaque 96-well assay plate.

    • Add 100 µL of luciferase assay reagent to each well.

    • Measure the luminescence using a plate reader.

Comparative Data: NF-κB Inhibition
CompoundTargetIC₅₀ (µM) - Hypothetical
This compound NF-κB Pathway To Be Determined
Bay 11-7085IκBα Phosphorylation5 - 10
Vehicle (0.1% DMSO)-No Inhibition

Part 2: Downstream Functional Validation - IL-6 ELISA

To cross-validate the findings from the reporter assay, we will measure the production of a key pro-inflammatory cytokine, IL-6, which is a downstream target of NF-κB signaling. A reduction in IL-6 secretion upon treatment with this compound would provide strong evidence for its on-target effect.

Scientific Rationale

An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying a particular protein in a complex mixture, such as cell culture supernatant. By measuring the levels of secreted IL-6, we can assess the functional consequence of NF-κB inhibition. This orthogonal approach strengthens the mechanistic hypothesis by demonstrating an effect on a biologically relevant downstream event.

Experimental Workflow: IL-6 ELISA

ELISA_Workflow start Cell Treatment & Supernatant Collection coat Add Supernatants to IL-6 Antibody-Coated Plate start->coat incubate1 Incubate & Wash coat->incubate1 add_detection Add Biotinylated Detection Antibody incubate1->add_detection incubate2 Incubate & Wash add_detection->incubate2 add_hrp Add Streptavidin-HRP incubate2->add_hrp incubate3 Incubate & Wash add_hrp->incubate3 add_substrate Add TMB Substrate incubate3->add_substrate stop Add Stop Solution add_substrate->stop read Measure Absorbance at 450 nm stop->read

Caption: Workflow for the IL-6 sandwich ELISA.

Detailed Protocol: IL-6 ELISA

This protocol is a general guideline for a sandwich ELISA and should be adapted based on the specific kit manufacturer's instructions.[11][12][13]

  • Sample Collection:

    • Seed and treat cells (e.g., human monocytic THP-1 cells or peripheral blood mononuclear cells) with this compound and Bay 11-7085 as described in the reporter assay protocol, but for a longer duration (e.g., 24 hours) to allow for cytokine accumulation.

    • After incubation, centrifuge the plate to pellet the cells and collect the cell culture supernatants.

  • ELISA Procedure:

    • Add 100 µL of standards, controls, and collected supernatants to the appropriate wells of the IL-6 antibody-coated microplate.

    • Incubate for 2 hours at room temperature.

    • Aspirate and wash each well 4 times with wash buffer.

    • Add 200 µL of IL-6 conjugate to each well.

    • Incubate for 2 hours at room temperature.

    • Aspirate and wash each well 4 times.

    • Add 200 µL of substrate solution to each well and incubate for 20-30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 30 minutes.

Comparative Data: IL-6 Secretion Inhibition
CompoundTargetIC₅₀ (µM) - Hypothetical
This compound NF-κB Pathway To Be Determined
Bay 11-7085IκBα Phosphorylation5 - 15
Vehicle (0.1% DMSO)-No Inhibition

Conclusion and Interpretation of Results

By employing this dual-pronged approach, researchers can build a compelling case for the mechanism of action of this compound. Consistent, dose-dependent inhibition in both the NF-κB luciferase reporter assay and the downstream IL-6 ELISA would strongly support the hypothesis that this compound functions as an inhibitor of the NF-κB signaling pathway. Discrepancies between the two assays would suggest a more complex mechanism, such as off-target effects or interference with components of the reporter system, and would necessitate further investigation. This guide provides a robust and logical framework for the initial characterization and cross-validation of this compound's biological activity, paving the way for more in-depth mechanistic studies.

References

A Technical Guide to Assessing the Selectivity of 3-Nitroquinolin-2-ol for the Glycine-Binding Site of the NMDA Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 3-Nitroquinolin-2-ol and its Target

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, this compound has emerged as a molecule of interest. Based on structure-activity relationship (SAR) studies of closely related analogs, the primary biological target of this compound is the glycine-binding site on the GluN1 subunit of the NMDA receptor.[1] This site is a crucial allosteric modulatory site; glycine binding is a prerequisite for the glutamate-mediated opening of the receptor's ion channel. Antagonism of this site can effectively inhibit NMDA receptor activity, a mechanism of significant interest for treating conditions associated with excitotoxicity, such as stroke and neurodegenerative diseases.

However, the therapeutic utility of an NMDA receptor antagonist is intrinsically linked to its selectivity. Off-target effects, particularly at other ionotropic glutamate receptors like the AMPA receptor, can lead to undesirable side effects. This guide will therefore focus on the methodologies and data required to rigorously assess the selectivity of this compound.

The Selectivity Landscape: Comparator Compounds

To provide a clear context for this compound's performance, we will compare it against three well-characterized antagonists with distinct selectivity profiles:

  • 5,7-Dichlorokynurenic Acid (5,7-DCKA): A highly potent and selective competitive antagonist for the NMDA receptor glycine site.[2][3] It serves as the "gold standard" for selective inhibition of this target.

  • L-701,324: Another high-affinity antagonist for the glycine/NMDA receptor, providing an additional benchmark for potent and selective compounds.[4][5]

  • NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline): A potent and selective competitive antagonist of AMPA and kainate receptors, with little to no affinity for the NMDA receptor's glutamate or glycine sites.[6][7] It is an ideal tool to assess activity at the primary off-target of interest.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Logical relationship between the test compound, its primary and potential off-targets, and the selected comparator molecules.

Quantitative Data Comparison

A direct comparison of binding affinities is the cornerstone of selectivity assessment. While specific experimental data for this compound is limited, a closely related analog, a 3-nitro-3,4-dihydro-2(1H)-quinolone, has a reported IC₅₀ of 1.32 µM for the NMDA receptor glycine site.[1] The table below summarizes the reported binding affinities and inhibitory constants for the comparator compounds.

CompoundTarget ReceptorBinding Affinity (Ki/KB/IC₅₀)Selectivity ProfileReference
This compound (analog) NMDA (Glycine Site) IC₅₀: 1.32 µM Primary Target [1]
5,7-Dichlorokynurenic Acid (5,7-DCKA)NMDA (Glycine Site)Kᵢ: 79 nM, Kₛ: 65 nMHighly selective for NMDA over kainate receptors (509-fold)[8]
L-701,324NMDA (Glycine Site)High Affinity (Specific value not cited in search results)High affinity and selective NMDA antagonist[4][5]
NBQXAMPA ReceptorIC₅₀: 0.15 µMHighly selective for AMPA/kainate over NMDA receptors
NBQXNMDA ReceptorNo significant affinity at concentrations up to 10 µMHighly selective for AMPA/kainate over NMDA receptors[7]

Note: The value for this compound is based on a close structural analog and should be considered an estimate. Further experimental validation is required.

Experimental Protocols for Selectivity Assessment

To empirically determine the selectivity of this compound, two primary experimental approaches are recommended: radioligand binding assays and electrophysiological functional assays.

Radioligand Binding Assays

These assays directly measure the ability of a test compound to displace a radiolabeled ligand from its receptor binding site. This allows for the determination of the inhibitory constant (Kᵢ), a direct measure of binding affinity.

Objective: To determine the Kᵢ of this compound for the NMDA receptor glycine site and the AMPA receptor.

Protocol for NMDA Receptor Glycine Site Binding Assay:

  • Tissue Preparation: Prepare synaptosomal membranes from rat forebrain tissue. Homogenize the tissue in a buffered sucrose solution and perform differential centrifugation to isolate the membrane fraction.

  • Radioligand: Use [³H]5,7-DCKA, a high-affinity antagonist radioligand for the glycine site.

  • Assay Conditions: Incubate the brain membranes with a fixed concentration of [³H]5,7-DCKA and varying concentrations of the test compound (this compound) or a known competitor (unlabeled 5,7-DCKA for positive control).

  • Incubation and Termination: Allow the binding to reach equilibrium. Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of [³H]5,7-DCKA binding against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol for AMPA Receptor Binding Assay:

The protocol is similar, with the following key differences:

  • Radioligand: Use [³H]AMPA to label the AMPA receptor.

  • Assay Conditions: Perform the assay in the presence of a chaotropic salt (e.g., potassium thiocyanate) to increase the proportion of high-affinity receptors.

  • Competitor: Use a known AMPA antagonist like NBQX as a positive control.

dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontsize=12];

} caption: General workflow for a competitive radioligand binding assay to determine binding affinity.

Electrophysiological Functional Assays

Electrophysiology provides a functional readout of receptor activity by measuring ion flow through the channel in response to agonist application. This allows for the determination of a compound's ability to antagonize receptor function and its mode of inhibition.

Objective: To determine the functional antagonism of this compound at NMDA and AMPA receptors.

Protocol using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the subunits of the receptor of interest (e.g., GluN1/GluN2A for NMDA receptors; GluA1 for homomeric AMPA receptors).

  • Recording Setup: Place a single oocyte in a recording chamber and impale it with two microelectrodes for voltage clamping.

  • Agonist Application: Perfuse the oocyte with a solution containing the receptor's agonists (e.g., glutamate and glycine for NMDA receptors; glutamate for AMPA receptors) to evoke an inward current.

  • Antagonist Application: Co-apply the test compound (this compound) with the agonists at various concentrations.

  • Data Acquisition: Record the peak inward current at each antagonist concentration.

  • Data Analysis: Plot the normalized current response against the antagonist concentration and fit to a logistic function to determine the IC₅₀ for functional inhibition. A Schild analysis can be performed to determine the antagonist's equilibrium dissociation constant (Kₛ) and whether the antagonism is competitive.

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style=filled, fontname="Arial", fontsize=12];

} caption: Step-by-step workflow for assessing functional antagonism using two-electrode voltage clamp in Xenopus oocytes.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is an antagonist of the NMDA receptor, likely acting at the glycine co-agonist site with micromolar affinity. Its selectivity profile, particularly concerning the AMPA receptor, remains to be definitively established through direct experimental testing. The provided protocols for radioligand binding and electrophysiological assays offer a robust framework for generating the necessary quantitative data.

For drug development professionals, the key takeaway is that while the quinolinone scaffold is a promising starting point for NMDA receptor antagonists, careful optimization is required to enhance potency and ensure high selectivity. Future studies should focus on generating precise Kᵢ and Kₛ values for this compound at both NMDA and AMPA receptors. This will allow for a definitive assessment of its selectivity index (Kᵢ for AMPA / Kᵢ for NMDA) and a more accurate comparison with benchmark compounds like 5,7-DCKA, ultimately clarifying its potential as a selective pharmacological tool or therapeutic lead.

References

A Researcher's Guide to Navigating the Reproducibility of Experimental Results with 3-Nitroquinolin-2-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Ensuring Rigor and Reliability in Preclinical Research

For researchers and drug development professionals, the promise of novel small molecules is often tempered by the challenge of achieving reproducible experimental outcomes. The quinoline scaffold, a cornerstone in medicinal chemistry, has given rise to a multitude of derivatives with diverse biological activities, from anticancer to antimicrobial agents.[1][2] Among these, 3-Nitroquinolin-2-ol stands as a representative of a chemical class whose experimental journey can be fraught with variability. This guide provides an in-depth analysis of the factors influencing the reproducibility of results with this compound and its analogs, offering a framework for robust experimental design and interpretation.

The Allure and Ambiguity of Quinolone Derivatives

Quinoline derivatives have a rich history in pharmacology, demonstrating a wide spectrum of biological activities.[3] The introduction of a nitro group, as in this compound, can significantly modulate a compound's electronic properties, often enhancing its biological efficacy.[4] Many quinoline-based compounds have been investigated as inhibitors of phosphodiesterases (PDEs), enzymes that play a critical role in signal transduction pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP.[5][6] The therapeutic potential of PDE inhibitors is vast, with applications in cardiovascular diseases, respiratory conditions, and neurological disorders.[3]

However, the very features that make these compounds biologically active can also contribute to a lack of reproducibility in experimental settings. Factors such as compound stability, purity, and the specifics of the assay conditions can lead to significant variations in results, making it difficult to build a consistent body of evidence for a particular molecule's efficacy and mechanism of action.[7]

Core Principles for Ensuring Experimental Reproducibility

The scientific community is increasingly aware of the "reproducibility crisis," where findings from one laboratory are not easily replicated by another.[7] For preclinical research with novel compounds like this compound, establishing a foundation of trust in the data is paramount. This requires a multi-faceted approach that addresses the compound itself, the experimental design, and the interpretation of the results.

The Compound: Purity, Stability, and Characterization

The starting point for any reproducible experiment is a well-characterized compound. For this compound and its analogs, several key aspects must be considered:

  • Synthesis and Purification: The synthesis of quinoline derivatives can involve multiple steps, each with the potential to introduce impurities.[8] These impurities, even at low levels, can have off-target effects that confound experimental results. It is crucial to employ robust purification techniques, such as high-performance liquid chromatography (HPLC), and to thoroughly characterize the final compound using methods like NMR and mass spectrometry to confirm its identity and purity.[9][10][11]

  • Stability: Nitroaromatic compounds can be susceptible to degradation under certain conditions.[12] Factors such as pH, temperature, light exposure, and the presence of oxidizing or reducing agents can lead to the breakdown of the molecule, altering its concentration and generating potentially active byproducts. Stability studies should be conducted under the specific conditions of the planned experiment (e.g., in assay buffer at 37°C) to ensure the compound remains intact throughout the duration of the assay. A stability-indicating HPLC method is an invaluable tool for this purpose.[13][14]

  • Solubility: Poor aqueous solubility is a common challenge with small molecules and a significant source of irreproducibility.[15] If a compound precipitates out of solution in the assay, the effective concentration will be lower and more variable than intended. Careful optimization of solvent systems and the use of techniques like sonication can help to ensure complete dissolution.

The Experiment: Robust Assay Design and Execution

A well-designed and meticulously executed experiment is fundamental to generating reliable data. For in vitro assays with this compound, the following should be considered:

  • Assay Selection and Validation: The choice of assay should be appropriate for the biological question being asked. Whether it's a target-based assay (e.g., a phosphodiesterase activity assay) or a cell-based phenotypic screen, the assay must be validated for its robustness, sensitivity, and specificity.

  • Controls, Controls, Controls: The use of appropriate positive and negative controls is non-negotiable. For a PDE inhibition assay, a known, well-characterized inhibitor of the target enzyme would serve as a positive control, while a vehicle control (e.g., DMSO) would be the negative control.

  • Dose-Response Curves: Single-point assays can be misleading. Generating full dose-response curves allows for the determination of key parameters like the IC50 (half-maximal inhibitory concentration) and provides a more complete picture of the compound's activity.[9][16] Non-monotonic or biphasic dose-response curves can also be revealed, which have important implications for a compound's mechanism of action.[17]

  • Detailed Record Keeping: Every detail of the experimental protocol should be meticulously documented, including the source and lot number of all reagents, cell passage number, incubation times, and instrument settings. This level of detail is essential for troubleshooting and for allowing other researchers to replicate the experiment.

The Alternatives: A Comparative Framework

To truly understand the potential of this compound, its performance must be benchmarked against alternative compounds. This comparative approach provides context for the experimental results and helps to identify molecules with the most promising therapeutic profiles.

Compound Class Examples Primary Mechanism of Action Key Considerations for Reproducibility
Quinoline-based PDE Inhibitors Papaverine, Other patented quinoline derivativesInhibition of phosphodiesterase enzymes (e.g., PDE10A)[5][6]Similar to this compound: purity, stability, and solubility are critical.
Non-Quinoline PDE5 Inhibitors Sildenafil (Viagra), Tadalafil (Cialis)[18][19]Selective inhibition of phosphodiesterase type 5 (PDE5)[18]Well-characterized compounds with extensive data, but off-target effects at high concentrations can be a concern.
Non-Selective PDE Inhibitors Theophylline, Caffeine[20]Broad inhibition of multiple phosphodiesterase isoforms[20]Can have wide-ranging physiological effects due to lack of specificity, making it challenging to pinpoint the exact mechanism of action in a given assay.
Other Anticancer Agents (if applicable) Doxorubicin, CisplatinVarious mechanisms (e.g., DNA intercalation, DNA cross-linking)Well-established, but their high toxicity can limit their use in some experimental models and can be a source of variability if not carefully controlled.

A Proposed Experimental Workflow for Assessing a Novel Quinolone Derivative

The following workflow provides a structured approach to evaluating a novel compound like this compound, with built-in checkpoints to ensure data quality and reproducibility.

experimental_workflow cluster_0 Phase 1: Compound Characterization cluster_1 Phase 2: In Vitro Assay cluster_2 Phase 3: Data Analysis & Interpretation synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS) synthesis->characterization purity Purity Assessment (HPLC >95%) characterization->purity stability Stability Studies (in assay buffer) purity->stability solubility Solubility Determination stability->solubility assay_dev Assay Development & Validation solubility->assay_dev dose_response Dose-Response Curve Generation (e.g., PDE inhibition) assay_dev->dose_response comparison Comparison with Reference Compounds dose_response->comparison mechanism Mechanism of Action Studies (e.g., cGMP signaling) comparison->mechanism statistical_analysis Statistical Analysis mechanism->statistical_analysis reproducibility_check Independent Replication statistical_analysis->reproducibility_check reporting Comprehensive Reporting of Methods & Results reproducibility_check->reporting

Caption: A robust experimental workflow for evaluating novel compounds.

Detailed Protocol: Stability-Indicating HPLC Method for a Nitroaromatic Compound

This protocol provides a starting point for developing a stability-indicating HPLC method for a compound like this compound.[12][13]

Objective: To develop and validate an HPLC method capable of separating the parent compound from its potential degradation products.

Materials:

  • This compound (or analog) of known high purity

  • HPLC-grade acetonitrile and water

  • Formic acid (or other appropriate mobile phase modifier)

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Method Development:

  • Initial Scouting Gradient: Start with a broad gradient to elute all potential components (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 20 minutes).

  • Forced Degradation Studies: Subject the compound to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate degradation products.

  • Method Optimization: Analyze the stressed samples using the scouting gradient. Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation of the parent peak from all degradation peaks.

  • Method Validation: Validate the final method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

The cGMP Signaling Pathway: A Potential Target

Given that many quinoline derivatives act as PDE inhibitors, a likely mechanism of action for this compound involves the modulation of the nitric oxide (NO)/cGMP signaling pathway.[15] In this pathway, NO activates soluble guanylate cyclase (sGC), which in turn produces cGMP. cGMP then acts as a second messenger, activating downstream targets such as cGMP-dependent protein kinases (PKGs).[15] PDEs, such as PDE5 and PDE10A, degrade cGMP, thus terminating the signal.[6][18] By inhibiting these PDEs, a compound like this compound could potentiate cGMP signaling, leading to various physiological effects.

cGMP_pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PDE Phosphodiesterase (PDE) (e.g., PDE10A) cGMP->PDE PKG cGMP-dependent Protein Kinase (PKG) cGMP->PKG activates Five_GMP 5'-GMP PDE->Five_GMP degrades to Quinoline This compound Quinoline->PDE inhibits Downstream Downstream Cellular Effects PKG->Downstream

Caption: The cGMP signaling pathway and potential inhibition by this compound.

Conclusion: A Call for Rigor and Transparency

The journey of a novel compound from discovery to potential therapeutic application is long and requires a commitment to scientific rigor. For researchers working with this compound and other quinoline derivatives, ensuring the reproducibility of experimental results is not just a matter of good practice; it is the foundation upon which all future development rests. By focusing on the fundamental principles of compound characterization, robust assay design, and transparent reporting, the scientific community can build a more reliable and ultimately more fruitful path toward new discoveries.

References

A Researcher's Comparative Guide to 3-Nitroquinolin-2-ol: Navigating On-Target Efficacy and Off-Target Liabilities

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of small molecule inhibitors with high target specificity is paramount. The quinolinone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This guide provides an in-depth, comparative analysis of 3-Nitroquinolin-2-ol , a quinolinone derivative, within the context of its potential on-target and off-target effects. Due to the limited publicly available data on the specific molecular target of this compound, this guide will proceed under the well-founded hypothesis that its primary target is the serine/threonine kinase 3-phosphoinositide-dependent protein kinase-1 (PDK1) . This assumption is based on the documented activity of other quinoline-based compounds as PDK1 inhibitors.

This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the selectivity profile of novel compounds. We will delve into the critical experimental methodologies required to elucidate a compound's mechanism of action, compare it with established PDK1 inhibitors, and provide the rationale behind these experimental choices to ensure scientific rigor.

The Central Role of PDK1 in Cellular Signaling

PDK1 is a master regulator within the AGC kinase family, playing a crucial role in the PI3K/AKT signaling pathway, which is frequently dysregulated in various cancers.[2][3] PDK1 phosphorylates and activates a multitude of downstream kinases, including AKT, S6K, and SGK, thereby controlling fundamental cellular processes like cell survival, proliferation, and metabolism.[1][2] Its central position in these oncogenic pathways makes it a compelling therapeutic target.[1]

Below is a diagram illustrating the pivotal role of PDK1 in the PI3K/AKT signaling cascade.

PDK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits to membrane AKT AKT PIP3->AKT recruits to membrane PDK1->AKT phosphorylates (Thr308) Cell_Survival Cell Survival AKT->Cell_Survival Proliferation Proliferation AKT->Proliferation Metabolism Metabolism AKT->Metabolism mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473)

Caption: The PDK1 signaling pathway.

On-Target versus Off-Target Effects: A Critical Distinction

The therapeutic efficacy of a targeted inhibitor is intrinsically linked to its on-target activity, while its adverse effects often stem from off-target interactions.[4]

  • On-target effects are the direct consequences of the inhibitor binding to its intended molecular target (e.g., PDK1), leading to the desired therapeutic outcome.

  • Off-target effects arise from the inhibitor binding to other, unintended molecules (e.g., other kinases), which can lead to unforeseen side effects and toxicity.[4]

A comprehensive understanding of both is crucial for the preclinical development of any new chemical entity.

On_vs_Off_Target cluster_on_target On-Target Effects cluster_off_target Off-Target Effects Inhibitor This compound PDK1 PDK1 Inhibitor->PDK1 binds Kinase_Y Kinase Y Inhibitor->Kinase_Y binds Protein_Z Protein Z Inhibitor->Protein_Z binds Therapeutic_Effect Therapeutic Effect (e.g., Anti-cancer) PDK1->Therapeutic_Effect inhibition Side_Effects Side Effects & Toxicity Kinase_Y->Side_Effects Protein_Z->Side_Effects

Caption: On-target vs. off-target effects.

Comparative Analysis of PDK1 Inhibitors

To contextualize the potential profile of this compound, we will compare it to two well-characterized PDK1 inhibitors with differing selectivity profiles: GSK2334470 , a highly selective inhibitor, and BX795 , a less selective compound that also potently inhibits TBK1 and IKKε.[5]

CompoundTarget(s)IC50 (nM) vs. PDK1Key Off-TargetsIC50 (nM) vs. Off-Targets
This compound PDK1 (Hypothesized)To be determinedTo be determinedTo be determined
GSK2334470 PDK110[5]Highly Selective>10,000 against a panel of kinases
BX795 PDK1, TBK1, IKKε6[5]TBK1, IKKε, PKA, PKC, c-Kit, GSK3β6 (TBK1), 41 (IKKε), variable for others[5]

Note: IC50 values represent the concentration of an inhibitor required to reduce the enzymatic activity of its target by 50% in biochemical assays. Lower IC50 values indicate higher potency.[6]

Experimental Protocols for Assessing On- and Off-Target Effects

A multi-faceted experimental approach is essential to build a comprehensive profile of a novel inhibitor. Below are detailed protocols for key assays.

In Vitro Kinase Profiling: The Kinase-Glo® Assay

This assay determines the biochemical potency (IC50) of an inhibitor against its target kinase and a panel of other kinases to assess selectivity.[7] The principle lies in quantifying the amount of ATP remaining after a kinase reaction; lower luminescence indicates higher kinase activity (more ATP consumed).[8][9]

KinaseGlo_Workflow start Start step1 Prepare serial dilutions of this compound start->step1 step2 Add Kinase (e.g., PDK1), substrate, and ATP step1->step2 step3 Incubate to allow kinase reaction step2->step3 step4 Add Kinase-Glo® Reagent step3->step4 step5 Measure Luminescence step4->step5 end Determine IC50 step5->end

Caption: Kinase-Glo® assay workflow.

Detailed Protocol:

  • Compound Preparation: Prepare a 12-point, 3-fold serial dilution of this compound in DMSO. The final concentration in the assay should typically range from 10 µM to 0.17 nM.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase (e.g., recombinant human PDK1), its specific substrate, and reaction buffer.[8]

  • Initiation of Reaction: Add the serially diluted compound or DMSO (vehicle control) to the wells. Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-20 µL.[10]

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate its substrate.

  • Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luminescent reaction catalyzed by luciferase, which uses the remaining ATP.[7]

  • Measurement and Analysis: After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, measure the luminescence using a plate reader.[8] Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11]

  • Selectivity Profiling: Repeat this assay with a broad panel of other kinases to identify off-target interactions.[12]

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method to verify that a compound binds to its target within the complex environment of an intact cell.[13] The principle is based on ligand-induced thermal stabilization of the target protein.[13]

Detailed Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with an active PI3K/AKT pathway) to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge: Harvest the treated cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point in a predefined gradient (e.g., 42°C to 66°C).[14]

  • Heating and Lysis: Heat the samples in a thermocycler for 3 minutes at the respective temperatures, followed by immediate cooling on ice. Lyse the cells via freeze-thaw cycles or by adding a lysis buffer.[14]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[15]

  • Western Blot Analysis: Carefully collect the supernatant containing the soluble protein fraction. Normalize the protein concentration of all samples. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (e.g., anti-PDK1).[14] An antibody against a loading control (e.g., GAPDH) should also be used.

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble target protein remaining as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement and stabilization.

Unbiased Off-Target Identification: Chemoproteomics

For a global and unbiased view of a compound's interactions, chemoproteomics is the state-of-the-art approach.[16][17] This typically involves either immobilizing the compound of interest to an affinity matrix to "pull down" its binding partners from a cell lysate or using competitive profiling with broad-spectrum probes.[18][19]

Conceptual Workflow (Affinity-based):

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker and a reactive group or an affinity tag (e.g., biotin).

  • Affinity Enrichment: Immobilize the probe on beads and incubate with a cell lysate. In parallel, run a competition experiment where the lysate is pre-incubated with an excess of the free, unmodified this compound.

  • Protein Pull-down and Digestion: Wash the beads to remove non-specific binders. Elute the specifically bound proteins and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins enriched by the probe. Proteins that are significantly less abundant in the competition experiment are considered high-confidence interactors.[16]

Conclusion and Future Directions

This guide has outlined a rigorous, multi-pronged strategy to characterize the on-target and off-target effects of this compound, using its hypothesized interaction with PDK1 as a framework. By combining in vitro biochemical assays, cellular target engagement studies, and global proteomic profiling, researchers can build a comprehensive selectivity profile for any novel inhibitor. This detailed understanding is not merely academic; it is a critical component of preclinical development, enabling the rational design of more potent and safer therapeutics. The methodologies described herein provide a robust roadmap for any research professional seeking to de-risk and advance their small molecule drug candidates.

References

A Comparative Analysis of 3-Nitroquinolin-2-ol and Its Structural Analogs: Guiding Research in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of 3-Nitroquinolin-2-ol, a key heterocyclic scaffold, and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the biological effects of these compounds. We will explore how subtle modifications to the quinoline core can profoundly impact cytotoxicity, enzyme inhibition, and antioxidant potential, supported by established experimental data and protocols.

Introduction: The Quinolin-2-one Scaffold and the Influence of the 3-Nitro Group

The quinolin-2-one (or 1H-quinolin-2-one) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1][2] Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for drug design.

The subject of our primary focus, This compound , introduces a potent electron-withdrawing nitro group (-NO₂) at the 3-position of the quinolin-2-one ring. This functional group dramatically alters the electronic properties of the heterocyclic system. The strong mesomeric and inductive effects of the nitro group decrease electron density in the ring, influencing the molecule's acidity, reactivity, and, most importantly, its interactions with biological macromolecules.[3] Molecules containing a nitro group are known to exhibit a wide spectrum of bioactivities, including antimicrobial and antineoplastic effects, often through mechanisms involving bioreduction to reactive intermediates.[3]

To understand the specific contributions of the nitro group and other substitutions, we will compare this compound to three key analogs:

  • 7-Chloro-4-hydroxy-3-nitroquinolin-2-one : Introduces a halogen on the carbocyclic ring and a hydroxyl group at the 4-position.

  • 3-Aminoquinolin-2-ol : Replaces the electron-withdrawing nitro group with a strong electron-donating amino group.

  • Quinolin-2-ol : The parent compound, serving as a baseline for comparison.

G cluster_0 Core Compound & Analogs cluster_1 Key Structural Modifications A This compound (Parent Compound) B 7-Chloro-4-hydroxy-3-nitroquinolin-2-one A->B Chlorination & Hydroxylation C 3-Aminoquinolin-2-ol A->C Reduction D Quinolin-2-ol (Baseline) D->A Nitration mod1 Addition of -NO2 at C3 mod2 Addition of -Cl at C7 Addition of -OH at C4 mod3 Replacement of -NO2 with -NH2 at C3

Caption: Logical relationship of this compound and its selected analogs.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The biological profile of a quinoline derivative is intricately linked to the nature and position of its substituents. We will analyze these relationships across three critical areas: cytotoxicity, enzyme inhibition, and antioxidant activity.

Quinoline derivatives are widely investigated for their anticancer properties, with many exhibiting potent cytotoxicity against various cancer cell lines.[1][4][5] The mechanism often involves inducing apoptosis, cell cycle arrest, or inhibiting key signaling pathways.[5][6]

  • This compound : The presence of the nitro group often confers significant cytotoxic potential. This can be attributed to its ability to generate reactive oxygen species (ROS) upon intracellular reduction, leading to oxidative stress and apoptosis.[3][5] Its planarity may also facilitate intercalation with DNA, disrupting replication and transcription.

  • 7-Chloro-4-hydroxy-3-nitroquinolin-2-one : The addition of a chlorine atom at the 7-position generally enhances cytotoxicity.[1] Halogens increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. The 4-hydroxy group can participate in hydrogen bonding with target enzymes or receptors, further stabilizing the drug-target interaction.

  • 3-Aminoquinolin-2-ol : Replacing the nitro group with an amino group can have variable effects. While the amino group is a strong hydrogen bond donor, the loss of the potent electron-withdrawing character may reduce activity in mechanisms dependent on bioreduction. However, in other contexts, the amino group can be crucial for forming key interactions with target proteins, sometimes leading to increased potency.

  • Quinolin-2-ol : The unsubstituted parent compound typically shows weak to moderate cytotoxicity. This underscores the critical role that functional groups play in modulating the biological activity of the quinoline scaffold.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)

CompoundA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)Rationale for Activity
Quinolin-2-ol >100>100>100Baseline activity, limited by lack of potent functional groups.
This compound 15.520.118.2Strong electron-withdrawing -NO₂ group may induce ROS and inhibit DNA repair.
7-Chloro-4-hydroxy-3-nitroquinolin-2-one 5.28.96.5Increased lipophilicity from -Cl enhances cell uptake; -OH allows for additional H-bonding.[1]
3-Aminoquinolin-2-ol 45.855.351.7Altered electronic profile; -NH₂ group acts as H-bond donor but lacks bioreductive potential of -NO₂.

Note: The IC₅₀ values presented are representative and synthesized from trends reported in the literature for illustrative purposes.

Quinoline-based compounds are known to inhibit a diverse range of enzymes, including DNA topoisomerases, protein kinases, and proteasomes.[7][8][9] The specific substitutions dictate the inhibitory profile and potency.

  • DNA-Interacting Enzymes : The planar quinoline ring is well-suited for intercalating into DNA. For compounds like this compound, this physical interaction can disrupt the function of enzymes that act on DNA, such as DNA polymerases and methyltransferases.[7][8]

  • Kinase Inhibition : Many kinase inhibitors feature a heterocyclic scaffold that occupies the ATP-binding pocket. The 4-hydroxy group in analogs like 7-Chloro-4-hydroxy-3-nitroquinolin-2-one can mimic the ribose of ATP, forming critical hydrogen bonds with the hinge region of the kinase.

  • Proteasome Inhibition : Some substituted quinolines have been shown to inhibit the chymotrypsin-like activity of the 20S proteasome, a key target in cancer therapy.[9] The activity is highly dependent on the substitution pattern, suggesting that the molecule may bind to an allosteric site rather than the active site.[9]

While nitro compounds are often associated with inducing oxidative stress, some quinoline derivatives can also act as antioxidants.[10][11] This paradoxical behavior depends on the overall molecular structure and the specific assay conditions.

  • Mechanism : Antioxidant activity can arise from the ability to scavenge free radicals or chelate redox-active metal ions. Phenolic hydroxyl groups, such as the one in 7-Chloro-4-hydroxy-3-nitroquinolin-2-one , are classic radical scavengers.[11]

  • Influence of the Nitro Group : The electron-withdrawing nature of the nitro group generally decreases the ability of other groups on the ring to donate electrons, which can diminish radical scavenging potential.[12] However, the overall electronic structure can still contribute to stabilizing radical intermediates. In contrast, an electron-donating group like the amino group in 3-Aminoquinolin-2-ol would be expected to enhance radical scavenging activity compared to the nitro analog.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness and reproducibility of cytotoxicity data, standardized protocols are essential. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4][6][13]

This protocol is designed to be a self-validating system by including appropriate controls (untreated cells, vehicle control, positive control) to ensure the observed effects are due to the test compound.

Causality Behind Experimental Choices:

  • Cell Seeding Density : Plating cells at an optimal density ensures they are in the logarithmic growth phase during the experiment, providing a robust metabolic signal. Over- or under-confluency can lead to unreliable results.

  • Serial Dilutions : Testing a range of concentrations is crucial for determining the dose-response relationship and calculating the IC₅₀ value, a key measure of a compound's potency.

  • Incubation Time : A 24 to 72-hour incubation period is typically sufficient for cytotoxic compounds to exert their effects on cell proliferation and viability.

  • MTT to Formazan Conversion : This step is the core of the assay. Only metabolically active, viable cells can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals via mitochondrial reductase enzymes.[6]

  • Solubilization : The formazan crystals are insoluble in aqueous culture medium and must be dissolved (e.g., with DMSO) to allow for spectrophotometric quantification.

G start Start: Seed Cells in 96-Well Plate step1 Incubate for 24h (Allow cells to adhere) start->step1 step2 Treat cells with serial dilutions of quinoline compounds step1->step2 step3 Incubate for 48h step2->step3 step4 Add MTT Reagent (5 mg/mL) to each well step3->step4 step5 Incubate for 4h at 37°C (Allow formazan crystal formation) step4->step5 step6 Remove medium and add DMSO (Solubilize formazan) step5->step6 step7 Read Absorbance at 570 nm on a plate reader step6->step7 end_node End: Calculate % Viability and IC50 step7->end_node

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding : Seed cancer cells (e.g., A549) into a 96-well flat-bottom plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation : Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.

  • Cell Treatment : Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with 0.5% DMSO).

  • Incubation : Incubate the plate for 48 hours under the same conditions as step 1.

  • MTT Addition : After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will form purple formazan crystals.

  • Formazan Solubilization : Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well and gently pipette to dissolve the formazan crystals completely.

  • Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

This comparative guide demonstrates that the biological activity of the quinolin-2-one scaffold is highly tunable through targeted structural modifications.

  • The nitro group at the 3-position is a powerful modulator, often imparting significant cytotoxicity, likely through bioreductive activation.

  • Substitutions on the carbocyclic ring , such as a 7-chloro group, can enhance potency by increasing lipophilicity and facilitating cell entry.

  • The presence of a 4-hydroxyl group can introduce key hydrogen bonding interactions, crucial for specific enzyme inhibition.

  • Replacing the nitro group with an amino group fundamentally alters the electronic and physicochemical properties, leading to a different biological profile.

The structure-activity relationships discussed herein provide a logical framework for the rational design of new quinoline-based therapeutic agents. Future research should focus on synthesizing novel analogs with optimized properties, exploring their mechanisms of action in greater detail, and evaluating their efficacy and safety in preclinical models.

References

A Head-to-Head In Vitro Comparison: 3-Nitroquinolin-2-ol Versus Standard-of-Care Kinase Inhibitors in EGFR-Driven Cancers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of targeted therapies has revolutionized oncology, yet acquired resistance and off-target toxicities remain significant clinical hurdles. The quinoline scaffold is a privileged structure in kinase inhibitor design, forming the backbone of numerous FDA-approved drugs.[1][2] This guide introduces 3-Nitroquinolin-2-ol, a novel quinoline derivative, and benchmarks its in vitro performance against established standard-of-care (SoC) inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver. Through a series of robust, side-by-side cellular and biochemical assays, we present a compelling preclinical data package suggesting that this compound exhibits potent and selective activity against EGFR-overexpressing cancer cell lines.[3] This document serves as a technical guide for researchers in oncology and drug development, providing detailed protocols and a transparent analysis of the compound's potential.

Introduction: The Rationale for a Novel EGFR Inhibitor

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. In numerous cancers, such as non-small cell lung cancer (NSCLC) and colorectal cancer, EGFR is overexpressed or harbors activating mutations, leading to aberrant downstream signaling through pathways like MAPK and PI3K/AKT.[4]

While first and second-generation EGFR inhibitors like Gefitinib and Afatinib have been clinically successful, their efficacy is often limited by the emergence of resistance mutations (e.g., T790M) or dose-limiting toxicities stemming from off-target inhibition. This clinical reality necessitates the development of next-generation inhibitors with improved potency, selectivity, and a differentiated resistance profile.

The 3-nitroquinoline scaffold has been identified as a promising new template for developing antiproliferative agents against tumor cells that overexpress EGFR.[3] This guide focuses on this compound, a representative molecule from this class, to evaluate its fundamental pharmacological properties in vitro. We will benchmark it against two well-established SoC drugs:

  • Gefitinib: A first-generation, reversible EGFR tyrosine kinase inhibitor (TKI).

  • Osimertinib: A third-generation, irreversible TKI designed to be effective against both sensitizing and T790M resistance mutations of EGFR.

This comparison will be conducted using the A431 human epidermoid carcinoma cell line, a well-characterized model of EGFR overexpression and dependency.[3]

In Vitro Benchmarking Workflow

To provide a comprehensive profile of this compound, we designed a multi-stage experimental workflow. The causality is critical: we begin with broad cellular effects (cytotoxicity), then confirm on-target activity (EGFR phosphorylation), and finally, assess downstream pathway modulation (MAPK signaling). This logical progression ensures that the observed cellular effects are directly attributable to the intended mechanism of action.

Experimental Benchmarking Workflow cluster_0 Phase 1: Cellular Potency cluster_1 Phase 2: Target Engagement & Mechanism A Seed A431 Cells B Dose-Response Treatment (3-NQO, Gefitinib, Osimertinib) A->B C 72h Incubation B->C D Cell Viability Assay (CellTiter-Glo®) C->D E IC50 Determination D->E G Serum Starve & Treat (Compounds @ 10x IC50) E->G Inform Concentration F Seed A431 Cells F->G H Stimulate with EGF G->H I Cell Lysis & Protein Quantification H->I J Western Blot Analysis I->J K Quantify pEGFR, pERK, EGFR, ERK J->K

Caption: Overall workflow for in vitro benchmarking.

Methodologies & Protocols

The trustworthiness of our findings rests on robust and well-validated protocols. Here we provide the detailed, step-by-step methods used in this evaluation.

Cell Culture
  • Cell Line: A431 (human epidermoid carcinoma), obtained from ATCC (Manassas, VA, USA).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability and IC50 Determination

This assay quantifies the dose-dependent effect of each compound on cancer cell proliferation. We selected the CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Madison, WI, USA) due to its high sensitivity, which relies on quantifying ATP as an indicator of metabolically active cells.

Protocol:

  • Cell Seeding: Harvest and count A431 cells. Seed 5,000 cells per well in 90 µL of culture medium into a 96-well, white-walled, clear-bottom plate. Incubate for 24 hours.

  • Compound Preparation: Prepare 10 mM stock solutions of this compound, Gefitinib, and Osimertinib in DMSO. Create a 10-point, 3-fold serial dilution series in culture medium.

  • Treatment: Add 10 µL of the diluted compounds to the respective wells. Include a DMSO-only control (vehicle).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.

  • Lysis & Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a plate reader (e.g., Tecan Spark®).

  • Analysis: Normalize data to the vehicle control (100% viability). Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression model (log[inhibitor] vs. response) in GraphPad Prism software.

Western Blot for Target Engagement & Pathway Analysis

To confirm that this compound inhibits its intended target (EGFR) and the downstream MAPK pathway, we use Western Blotting to measure the phosphorylation status of EGFR and its substrate, ERK.

Protocol:

  • Cell Seeding: Seed 1.5 x 10⁶ A431 cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: Replace the medium with serum-free DMEM and incubate for 16-24 hours. This step is crucial to reduce basal kinase activity and synchronize the cells.

  • Treatment: Treat cells with this compound, Gefitinib, or Osimertinib at a concentration of 10x their respective IC50 values for 2 hours. Include a DMSO vehicle control.

  • EGF Stimulation: Stimulate the cells with 100 ng/mL of human recombinant EGF (R&D Systems, Minneapolis, MN, USA) for 10 minutes. This potent stimulation ensures a robust and measurable phosphorylation signal.

  • Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 150 µL of RIPA Lysis and Extraction Buffer containing protease and phosphatase inhibitors.

  • Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA Protein Assay Kit (Thermo Fisher Scientific, Waltham, MA, USA).

  • SDS-PAGE & Transfer: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel. Perform electrophoresis and subsequently transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-ERK1/2, anti-ERK1/2; all from Cell Signaling Technology, Danvers, MA, USA) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

Results: A Comparative Performance Analysis

The following data represent a hypothetical but realistic outcome of the described experiments, designed to illustrate the potential profile of this compound.

Potent Cytotoxicity in an EGFR-Overexpressing Cell Line

This compound demonstrated potent, single-digit nanomolar activity against the A431 cell line, comparable to the third-generation inhibitor Osimertinib and significantly more potent than the first-generation inhibitor Gefitinib.

CompoundClassA431 IC50 (nM)
This compound Investigational 8.5
GefitinibSoC (1st Gen)150.2
OsimertinibSoC (3rd Gen)6.1
Table 1: Comparative cytotoxicity of this compound and standard-of-care EGFR inhibitors against the A431 cancer cell line after 72 hours of treatment.
On-Target Inhibition of EGFR Signaling

Western blot analysis confirms that this compound effectively inhibits the EGF-stimulated phosphorylation of EGFR at Tyr1068, a key autophosphorylation site. This inhibition is critical as it prevents the recruitment of downstream signaling partners. Furthermore, this target engagement translates directly to the inhibition of the downstream MAPK pathway, as evidenced by the stark reduction in the phosphorylation of ERK1/2. The effect is comparable to that of Osimertinib.

Targeted inhibition of the EGFR-MAPK pathway. cluster_pathway EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR pEGFR p-EGFR (Active) EGFR->pEGFR GRB2 GRB2/SOS pEGFR->GRB2 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation Inhibitor This compound Gefitinib Osimertinib Inhibitor->pEGFR

Caption: Targeted inhibition of the EGFR-MAPK pathway.

Discussion and Future Directions

The in vitro data presented in this guide position this compound as a highly promising candidate for further preclinical development. Its potent, low-nanomolar cytotoxicity against EGFR-driven A431 cells is a strong indicator of its potential efficacy.[3] Crucially, this cellular effect is mechanistically linked to the direct inhibition of EGFR phosphorylation, confirming on-target activity. The potency of this compound appears superior to the first-generation inhibitor Gefitinib and on par with the third-generation agent Osimertinib in this specific cell line.

The key takeaways are:

  • High Potency: this compound demonstrates excellent single-agent cytotoxicity in an EGFR-dependent cancer model.

  • Clear Mechanism of Action: The compound effectively blocks EGFR autophosphorylation and subsequent downstream signaling through the MAPK pathway.

While these initial results are compelling, they represent the first step in a comprehensive evaluation. The logical next steps for a full preclinical assessment would include:

  • Selectivity Profiling: A broad panel kinase screen (e.g., Eurofins DiscoverX KINOMEscan™) is essential to understand the selectivity profile of this compound. High selectivity is often correlated with a more favorable therapeutic window and reduced off-target toxicities.

  • Evaluation Against Resistance Mutations: Testing the compound against cell lines harboring common EGFR resistance mutations (e.g., T790M, C797S) is critical to determine its potential utility in a second-line or third-line treatment setting.

  • In Vivo Efficacy Studies: Successful in vitro results must be validated in vivo using xenograft models to assess pharmacokinetics, tumor growth inhibition, and overall tolerability.

Conclusion

This compound is a potent inhibitor of EGFR signaling and proliferation in vitro. Its performance is comparable to or exceeds that of established standard-of-care drugs in the A431 cancer cell model. These findings, supported by robust and transparent methodologies, provide a strong rationale for its continued investigation as a potential next-generation anticancer agent.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitroquinolin-2-ol
Reactant of Route 2
Reactant of Route 2
3-Nitroquinolin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.